Tricaprin
Description
This compound has been reported in Umbellularia californica with data available.
This compound is an orally available precursor of decanoic acid (DA), a 10-carbon fatty acid and major component of medium chain triglyceride oils, with potential antiandrogen and antihyperglycemic properties. Upon oral administration, this compound is hydrolyzed to DA, which binds to and partially activates peroxisome proliferator-activated receptor (PPAR)-gamma, as well as PPAR-alpha and PPAR-beta/delta, without inducing adipogenesis. Additionally, this compound may improve insulin sensitivity and decrease androgen production.
Structure
2D Structure
Propriétés
IUPAC Name |
2,3-di(decanoyloxy)propyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADGBHLMCUINGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H62O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042651 | |
| Record name | Tricaprin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(10:0/10:0/10:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-71-6 | |
| Record name | Tricaprin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricaprin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricaprin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tricaprin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol tridecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICAPRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1PB8EU98M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TG(10:0/10:0/10:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Tricaprin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricaprin (CAS RN 621-71-6), also known as glyceryl tricaprate or tridecanoin, is a triglyceride composed of a glycerol backbone esterified with three units of capric acid (C10:0). As a medium-chain triglyceride (MCT), it possesses unique metabolic properties, including rapid absorption and oxidation for energy, which has led to growing interest in its therapeutic applications.[1][2] Notably, this compound is under investigation for its potential to treat rare metabolic disorders like triglyceride deposit cardiomyovasculopathy (TGCV), where it may improve myocardial lipolysis and cardiac function.[3][4][5] This technical guide provides a comprehensive overview of the natural sources of this compound, presents quantitative data on its prevalence, details experimental protocols for its extraction and analysis, and illustrates key biological and experimental pathways.
Natural Sources of this compound
This compound is found in a variety of natural fats and oils, typically alongside other saturated and unsaturated triglycerides. Its direct concentration as a simple triglyceride (C10:0 only) is often low, with the majority of capric acid being incorporated into mixed triglycerides. The primary natural sources are concentrated in specific plant oils and mammalian milk fats.
-
Plant-Based Oils : The most significant plant sources are tropical oils. Coconut oil (Cocos nucifera) and palm kernel oil (Elaeis guineensis) are well-established sources of medium-chain fatty acids, including capric acid.
-
Mammalian Milk : Dairy products, particularly goat milk (Capra aegagrus hircus), are notable for their higher concentration of medium-chain fatty acids compared to cow's milk. Human breast milk also contains a significant proportion of MCTs.
-
Other Botanical Sources : The seeds of the California laurel tree (Umbellularia californica) are also reported to contain this compound.
Quantitative Analysis of this compound Precursors in Natural Sources
Direct quantification of the simple triglyceride this compound (C30:0) in natural sources is challenging, as it is a minor component among a complex mixture of other triglycerides. Most analytical literature focuses on the total fatty acid profile after hydrolysis. The table below summarizes the concentration of capric acid (C10:0) , the constituent fatty acid of this compound, in major natural sources.
Disclaimer: The values presented represent the percentage of capric acid relative to the total fatty acid content. The concentration of this compound as a discrete triglyceride is significantly lower, often found only in trace amounts, as most capric acid is esterified into mixed-acid triglycerides (e.g., containing one capric, one lauric, and one myristic acid chain).
| Natural Source | Scientific Name | Capric Acid (C10:0) Content (% of Total Fatty Acids) | Reference(s) |
| Coconut Oil | Cocos nucifera | 4.5 - 10.0% | |
| Palm Kernel Oil | Elaeis guineensis | 2.5 - 7.0% | |
| Goat Milk Fat | Capra aegagrus hircus | 8.0 - 14.0% | |
| Cow Milk Fat | Bos taurus | 2.5 - 4.5% | |
| Human Milk Fat | Homo sapiens | 1.5 - 3.5% |
Experimental Protocols
Protocol for Total Lipid Extraction from Oil and Dairy Matrices
This protocol describes a general method for extracting total lipids, including this compound, from oil or milk samples, combining principles from established solvent extraction techniques.
Objective: To isolate the total lipid fraction from a natural source for subsequent analysis.
Materials:
-
Sample (e.g., 1 g of coconut oil or 10 mL of goat milk)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Glassware (separatory funnel, centrifuge tubes)
Methodology:
-
Homogenization:
-
For oil samples: Dissolve 1 g of oil in 20 mL of a chloroform:methanol (2:1, v/v) solution.
-
For milk samples: Homogenize 10 mL of milk with 20 mL of chloroform:methanol (2:1, v/v) in a glass centrifuge tube.
-
-
Phase Separation: Add 5 mL of 0.9% NaCl solution to the homogenate. Vortex thoroughly for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to achieve clear phase separation. Three layers will form: an upper aqueous methanol layer, a middle protein disk, and a lower organic (chloroform) layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Re-extraction (Optional but Recommended): Add another 10 mL of chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and collect the lower phase again, combining it with the first extract.
-
Solvent Evaporation: Evaporate the solvent from the combined chloroform extracts using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
Final Quantification: Once the solvent is fully evaporated, place the flask in a desiccator to remove residual moisture. Weigh the flask to determine the total lipid yield. The dried lipid extract is now ready for analysis.
Protocol for Quantification of Intact this compound via HPLC-ELSD
This protocol outlines the analysis of intact triglycerides using High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD), which is suitable for non-volatile analytes like this compound that lack a UV chromophore.
Objective: To separate and quantify this compound within a total lipid extract.
Instrumentation and Materials:
-
HPLC system with a binary pump and autosampler
-
Evaporative Light-Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), often used in series for better resolution
-
This compound standard (≥99% purity)
-
Solvent A: Acetonitrile
-
Solvent B: Dichloromethane or Acetone/Isopropanol mixture
-
Dried lipid extract from Protocol 3.1
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound standard in dichloromethane at 1 mg/mL. Create a series of calibration standards by serial dilution (e.g., 5, 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve the dried lipid extract in dichloromethane to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
ELSD Settings: Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow (Nitrogen): 1.5 L/min. (Note: These settings may need optimization).
-
Gradient Elution: A typical gradient starts with a high percentage of acetonitrile and gradually increases the proportion of the less polar solvent (B) to elute triglycerides by their partition number. An example gradient is:
-
0-5 min: 100% Acetonitrile
-
5-25 min: Linear gradient to 50% Acetonitrile / 50% Dichloromethane
-
25-30 min: Hold at 50% Acetonitrile / 50% Dichloromethane
-
30-35 min: Return to 100% Acetonitrile for column re-equilibration.
-
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve (log-log plot of peak area vs. concentration is typically linear for ELSD).
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the pure standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling and Biosynthetic Pathways
Plant Biosynthesis of this compound (Kennedy Pathway)
This compound, like all triacylglycerols in plants, is synthesized primarily via the Kennedy pathway. This process occurs in the endoplasmic reticulum and involves the sequential acylation of a glycerol-3-phosphate backbone with fatty acyl-CoAs, which are synthesized in the plastid.
Caption: The Kennedy Pathway for triacylglycerol biosynthesis in plants.
Human Metabolism of Medium-Chain Triglycerides
This compound is metabolized differently from long-chain triglycerides. Its medium-chain fatty acids are rapidly absorbed from the small intestine directly into the portal vein, bypassing the lymphatic system. In the liver, they undergo rapid beta-oxidation to produce acetyl-CoA, which can then be used for energy or converted into ketone bodies.
Caption: Simplified metabolic pathway of this compound in humans.
General Experimental Workflow for this compound Analysis
The process of quantifying this compound from a natural source involves several key stages, from initial sample preparation to final data analysis. This workflow provides a high-level overview of the necessary steps for researchers.
Caption: General experimental workflow for this compound quantification.
References
- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium Chain Triglycerides enhances exercise endurance through the increased mitochondrial biogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Cardiac Proteome in a Mouse Model for Triglyceride Deposit Cardiomyovasculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Rescues Myocardial Abnormality in a Mouse Model of Triglyceride Deposit Cardiomyovasculopathy [jstage.jst.go.jp]
- 5. Dietary supplement this compound relieves painful symptoms in patients with triglyceride deposit cardiomyovasculopathy [medicaldialogues.in]
An In-depth Technical Guide to the Synthesis and Purification of Tricaprin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, also known as glyceryl tricaprate or tridecanoin, is a triglyceride formed from the esterification of glycerol with three units of capric acid (a medium-chain fatty acid).[1][2] As a medium-chain triglyceride (MCT), this compound possesses unique physicochemical and physiological properties that make it a valuable compound in the pharmaceutical, cosmetic, and food industries.[3] It is recognized for its role as a rapid energy source and has potential therapeutic applications, including in the management of conditions requiring specific dietary fat formulations.[3] This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, offering detailed experimental protocols, comparative data, and process visualizations to aid researchers and professionals in its production and application.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the direct esterification of glycerol with capric acid.[1] This can be accomplished via chemical catalysis, enzymatic catalysis, or under catalyst-free conditions at high temperatures. Each method offers distinct advantages and disadvantages concerning reaction time, temperature, yield, purity, and environmental impact.
Chemical Synthesis
Chemical synthesis methods often employ acid or metal oxide catalysts to facilitate the esterification reaction. These processes can be highly efficient but may require high temperatures and vacuum to drive the reaction to completion by removing the water byproduct.
This protocol is adapted from a method developed for the practical, large-scale synthesis of this compound without a solvent.
Materials:
-
Glycerol (180 g, 1.95 mol)
-
Capric acid (1.346 kg, 7.813 mol)
-
Calcium oxide (CaO) (1.64 g, 29.31 mmol)
-
Ethanol (95%)
-
Activated charcoal
Equipment:
-
Reaction flask equipped with a condenser
-
Heating mantle
-
Vacuum pump
-
Filtration apparatus (fiberglass)
-
Crystallization vessel
-
Ice bath
Procedure:
-
To a reaction flask containing glycerol, add capric acid and calcium oxide.
-
Heat the mixture to 175°C under a partial vacuum (10 Torr) for 22 hours. The water in the condenser should be maintained at approximately 35°C to allow for a gentle reflux of capric acid while facilitating the removal of water.
-
After 22 hours, cool the reaction mixture to room temperature.
-
Dissolve the resulting residue in hot 95% ethanol (6 L).
-
Treat the ethanolic solution with activated charcoal to remove colored impurities.
-
Filter the hot solution over fiberglass to remove the charcoal and catalyst.
-
Cool the filtrate in an ice bath at 0-5°C for 2 hours to induce crystallization.
-
Filter the crystallized this compound and wash the solid with cold 95% ethanol (40 mL) followed by cold water (2 L).
-
Dry the purified this compound under vacuum for 48 hours.
Expected Yield and Purity:
-
Yield: 91%
-
Purity: 99.8% (UPLC)
This method utilizes a strong acid catalyst for the esterification.
Materials:
-
Capric acid (16.71 g, 0.1 mol)
-
Glycerol (0.9 g, 0.01 mol)
-
Sulfuric acid (H₂SO₄) (0.88 mL, 5% of the total weight of reactants)
-
10 wt% Sodium bicarbonate (NaHCO₃) solution
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Reaction flask with a condenser
-
Stirrer/hotplate
-
Separatory funnel
Procedure:
-
In a reaction flask, stir capric acid and sulfuric acid for 20 minutes.
-
Add glycerol to the mixture and reflux for 6 hours at 110°C.
-
After the reaction, cool the mixture and add 10 wt% NaHCO₃ solution, stirring until the pH reaches 13 to neutralize the acidic catalyst and unreacted capric acid.
-
Extract the this compound from the mixture using n-hexane.
-
Wash the n-hexane phase with distilled water until it is neutral.
-
Dry the n-hexane phase with anhydrous sodium sulfate.
-
Evaporate the n-hexane to obtain the this compound product.
Expected Yield:
-
Yield: 32%
This method employs ultrasound to intensify the synthesis process.
Materials:
-
Capric acid
-
Glycerol
-
p-Toluenesulfonic acid (p-TSA)
Equipment:
-
Triple frequency hexagonal ultrasonic reactor
-
Temperature controller
Procedure:
-
Combine capric acid and glycerol in a 4:1 molar ratio in the ultrasonic reactor.
-
Add 1.5% (w/w) p-TSA as the catalyst.
-
Apply ultrasound at a combined frequency of 22–33–48 kHz with a power of 150 W and a 70% duty cycle.
-
Maintain the reaction temperature as optimized for the specific setup.
-
Monitor the reaction progress by analyzing the conversion of capric acid.
Expected Yield:
-
Yield: 95.7%
Enzymatic Synthesis
Enzymatic synthesis, typically using lipases, offers a greener alternative to chemical methods, proceeding under milder conditions and often with higher selectivity, which can reduce the formation of byproducts.
This protocol describes a general method for the synthesis of medium-chain triglycerides using an immobilized lipase.
Materials:
-
Capric acid
-
Glycerol
-
Immobilized lipase (e.g., Lipozyme IM 20)
Equipment:
-
Batch reactor with constant stirring
-
Temperature-controlled incubator or water bath
Procedure:
-
Combine capric acid and glycerol in a molar ratio of 5:1 in the batch reactor.
-
Add the immobilized lipase at a concentration of 5-9% (w/w of total reactants).
-
Maintain the reaction at 70°C with constant stirring for 26 hours.
-
Upon completion, separate the immobilized enzyme from the product mixture by filtration.
-
The resulting product will contain this compound, unreacted fatty acids, and potentially mono- and diglycerides, requiring further purification.
Expected Conversion:
-
High conversion to triglycerides is achievable, with selectivity being a key advantage.
Purification of this compound
The purification of this compound from the crude reaction mixture is crucial to achieve the high purity required for its intended applications. Common methods include crystallization, solvent extraction, and column chromatography.
Crystallization and Recrystallization
Crystallization is a highly effective method for purifying solid compounds like this compound, especially after chemical synthesis at a larger scale.
This protocol is a continuation of the large-scale chemical synthesis described earlier.
Materials:
-
Crude this compound
-
Ethanol (95%)
Equipment:
-
Erlenmeyer flask
-
Hotplate
-
Filtration apparatus (Buchner funnel)
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot 95% ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize the precipitation of this compound crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove residual soluble impurities.
-
Dry the purified crystals under vacuum.
Solvent Extraction
Solvent extraction is useful for separating this compound from more polar or nonpolar impurities based on differential solubility.
This is typically used in conjunction with acid-catalyzed synthesis to separate the product from the aqueous phase after neutralization.
Materials:
-
Crude reaction mixture
-
n-Hexane
-
Distilled water
Equipment:
-
Separatory funnel
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add n-hexane to dissolve the this compound.
-
Shake the funnel vigorously and allow the layers to separate. The this compound will be in the upper n-hexane layer.
-
Drain the lower aqueous layer.
-
Wash the n-hexane layer multiple times with distilled water to remove any remaining water-soluble impurities.
-
Dry the n-hexane layer over an anhydrous drying agent like sodium sulfate.
-
Evaporate the n-hexane to recover the purified this compound.
Column Chromatography
For very high purity requirements or for the separation of this compound from structurally similar lipids (mono- and diglycerides), column chromatography is a powerful technique.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes)
Equipment:
-
Chromatography column
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure hexanes).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them (e.g., by thin-layer chromatography) to identify those containing pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio (Capric Acid:Glycerol) | Yield (%) | Purity (%) | Reference |
| Large-Scale Chemical | Calcium Oxide | 175 | 22 | 4:1 | 91 | 99.8 | |
| Sulfuric Acid Catalyzed | H₂SO₄ | 110 | 6 | 10:1 | 32 | Not specified | |
| Ultrasound-Assisted | p-TSA | Not specified | Not specified | 4:1 | 95.7 | Not specified | |
| Enzymatic | Immobilized Lipase | 70 | 26 | 5:1 | High conversion | High selectivity | |
| Ultrasound-Assisted | Amberlyst-15 | 90 | 2 | 3:5 | 95 (conversion) | Not specified |
Visualizations
Synthesis and Purification Workflows
References
The Solubility of Tricaprin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of tricaprin, a triglyceride of capric acid, in various organic solvents. This compound, also known as glyceryl tricaprate, is a medium-chain triglyceride (MCT) with significant applications in the pharmaceutical, cosmetic, and food industries.[1] Its solubility characteristics are critical for formulation development, particularly for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs).
Quantitative Solubility of this compound
The solubility of this compound in organic solvents is a key parameter for its use as a vehicle in lipid-based drug delivery systems. While comprehensive quantitative data is not extensively available in published literature, this guide summarizes the known solubility information.
| Solvent | Solubility | Temperature (°C) | Notes |
| Pyridine | 8000 µg/mL | Not Specified | Quantitative data point.[1][2][3][4] |
| Ethanol (96%) | Miscible | Not Specified | Miscible indicates solubility in all proportions. |
| Methylene Chloride | Miscible | Not Specified | Miscible indicates solubility in all proportions. |
| Light Petroleum | Miscible | Not Specified | Miscible indicates solubility in all proportions. |
| Water | Practically Insoluble | Not Specified | General observation for triglycerides. |
It is important to note that "miscible" implies that the two substances will mix in all proportions to form a homogeneous solution.
For many organic solvents, specific quantitative solubility data (e.g., in g/100g solvent or mole fraction) for this compound is not readily found in scientific literature. Therefore, experimental determination is often necessary for specific formulation development.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solute in a solvent. The following protocol is a standard procedure that can be adapted for determining the solubility of this compound in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Shaking incubator or water bath with orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the organic solvent in a series of glass vials. The presence of undissolved this compound at the end of the equilibration period is crucial to ensure saturation.
-
Equilibration: Securely cap the vials and place them in a shaking incubator or a water bath with an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C). Allow the mixture to shake for a sufficient period (typically 24 to 72 hours) to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of dissolved this compound no longer increases).
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for a short period to allow for the sedimentation of excess solid. For solvents where sedimentation is slow, centrifugation at a controlled temperature can be used to separate the undissolved this compound.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) pipette or syringe. Immediately filter the aliquot using a syringe filter that is chemically resistant to the solvent to remove any remaining undissolved microparticles.
-
Quantification: Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC-ELSD or GC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the solvent, expressing the result in appropriate units such as g/100g of solvent, mg/mL, or mole fraction.
Metabolic Pathway of this compound
In biological systems, particularly after oral administration, this compound undergoes hydrolysis to release its constituent fatty acid, decanoic acid (also known as capric acid). This process is a critical first step in its metabolism and subsequent physiological effects. The released decanoic acid can then act as a signaling molecule, notably as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).
Caption: Metabolic pathway of this compound following oral administration.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended that researchers perform their own solubility studies using the detailed experimental protocol provided to obtain precise data for their unique formulations and conditions.
References
An In-depth Technical Guide to the Cellular Uptake and Transport of Tricaprin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a triglyceride composed of three capric acid (C10:0) molecules, is a medium-chain triglyceride (MCT) with significant potential in various therapeutic areas. Its unique metabolic properties, which differ from those of long-chain triglycerides (LCTs), allow for rapid absorption and utilization, making it an attractive molecule for drug delivery and metabolic therapies. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. While direct quantitative data for this compound is emerging, this guide consolidates available information and provides methodologies to further investigate its cellular journey.
Cellular Uptake and Transport Mechanisms
The cellular uptake of this compound, like other lipids, is a complex process involving both passive diffusion and protein-mediated transport. As a triglyceride, this compound is first hydrolyzed into fatty acids and monoglycerides by lipases before being absorbed by intestinal enterocytes. Once inside the cell, these components are re-esterified back into triglycerides. The subsequent intracellular transport and metabolism are crucial for its biological effects.
Key Protein Transporters
Several protein transporters are implicated in the uptake of fatty acids, and while their specific affinity for capric acid derived from this compound is an area of active research, their general roles are well-established for fatty acid transport.
-
CD36 (Fatty Acid Translocase): This scavenger receptor is a key player in the uptake of long-chain fatty acids.[1][2][3] While its role in medium-chain fatty acid transport is less defined, it is expressed in various cell types, including enterocytes, and is likely involved in the uptake of capric acid.[4][5] Studies have shown that CD36 deficiency can significantly reduce fatty acid uptake in tissues like the heart and skeletal muscle.
-
Fatty Acid Transport Proteins (FATPs): This family of proteins facilitates the transport of fatty acids across the plasma membrane. FATP2 and FATP4 are particularly relevant in the context of intestinal fatty acid uptake.
-
Plasma Membrane Fatty Acid Binding Protein (FABPpm): This protein is also involved in the initial uptake of fatty acids at the cell surface.
Quantitative Data on this compound Uptake
Direct quantitative data on the cellular uptake kinetics of pure this compound is limited in the current literature. However, studies on medium-chain triglycerides (MCTs) provide valuable insights.
| Cell Type | MCT Composition | Observation | Fold Change in Uptake | Reference |
| Murine Macrophages (J774) | MCT:n-3 TG (6:4) | Increased triglyceride uptake compared to pure MCT or n-3 TG. | ~2-fold | |
| Murine Macrophages (J774) | MCT:n-3 TG (2:8) | Increased triglyceride uptake compared to pure MCT or n-3 TG. | ~2-fold |
Note: While these studies highlight the potential for enhanced uptake of MCTs in specific formulations, they do not provide kinetic parameters such as K_m and V_max specifically for this compound. Further research is needed to determine the precise uptake rates and transport efficiencies for this compound in various cell types. The apparent permeability coefficient (Papp) for this compound in Caco-2 cells, a standard measure of intestinal absorption, has not been reported. Generally, compounds with a Papp value greater than 10 x 10⁻⁶ cm/sec are considered well-absorbed.
Experimental Protocols
Caco-2 Cell Permeability Assay for this compound
This protocol is designed to determine the intestinal permeability of this compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.
a. Cell Culture:
-
Culture Caco-2 cells (passage number 95-105) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells at a density of 6 x 10⁴ cells/cm² on polycarbonate membrane inserts (e.g., Transwell®).
-
Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
b. Transport Experiment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and then dilute it in transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4) to the desired final concentration. The final DMSO concentration should be less than 1%.
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (AP) side and fresh transport buffer to the basolateral (BL) side to assess AP to BL transport.
-
To assess BL to AP transport (efflux), add the this compound solution to the BL side and fresh buffer to the AP side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
c. Quantification of this compound:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Sample Preparation: Perform a liquid-liquid extraction of this compound from the aqueous transport buffer using an organic solvent like methyl tert-butyl ether (MTBE).
-
LC-MS/MS Analysis: Use a suitable C18 column for chromatographic separation and a mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and an appropriate internal standard.
d. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of this compound appearance in the receiver compartment.
-
A is the surface area of the membrane insert.
-
C₀ is the initial concentration of this compound in the donor compartment.
-
Quantification of this compound-Induced Lipid Droplet Formation
This protocol describes how to quantify the formation of lipid droplets in cells treated with this compound using fluorescent staining and automated microscopy.
a. Cell Culture and Treatment:
-
Seed cells (e.g., hepatocytes, adipocytes) in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (solubilized with a suitable carrier) for a specified duration (e.g., 24 hours) to induce lipid droplet formation.
b. Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Stain the lipid droplets with a lipophilic fluorescent dye such as BODIPY 493/503 (1 µg/mL in PBS) for 15-30 minutes at room temperature.
-
Counterstain the nuclei with DAPI.
-
Wash the cells with PBS.
c. Imaging and Quantification:
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Use image analysis software to automatically identify and quantify the number, size, and total area of lipid droplets per cell.
-
Normalize the lipid droplet parameters to the number of cells (nuclei count).
PPARγ Reporter Gene Assay
This protocol is used to assess the potential of this compound to activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism.
a. Cell Culture and Transfection:
-
Use a cell line that is suitable for reporter assays (e.g., HEK293T or a specific hepatocyte cell line).
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control vector (e.g., empty vector) should be used for comparison.
b. Treatment:
-
After transfection, treat the cells with various concentrations of this compound.
-
Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.
-
Incubate for 24-48 hours.
c. Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Normalize the luciferase activity to the total protein concentration in each sample to account for variations in cell number and transfection efficiency.
d. Data Analysis:
-
Calculate the fold change in luciferase activity for each treatment group relative to the vehicle control.
Signaling Pathways and Visualizations
The cellular uptake of fatty acids, including those derived from this compound, can initiate various signaling cascades that regulate metabolic processes. While the specific signaling pathways directly activated by this compound are still being fully elucidated, the known pathways for fatty acids provide a strong hypothetical framework.
Proposed Signaling Pathway for this compound Uptake and Downstream Effects
Experimental Workflow for Caco-2 Permeability Assay
Logical Relationship of this compound's Cellular Effects
Conclusion
This compound holds considerable promise as a therapeutic agent and drug delivery vehicle due to its unique metabolic characteristics as a medium-chain triglyceride. While our understanding of its cellular uptake and transport is still evolving, this guide provides a framework based on the current knowledge of fatty acid and MCT metabolism. The provided experimental protocols offer a starting point for researchers to quantitatively assess the cellular kinetics and biological effects of this compound. Further investigation into the specific transporters, signaling pathways, and quantitative aspects of this compound's cellular journey will be crucial for unlocking its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular and physiological effects of medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD36 Is Important for Chylomicron Formation and Secretion and May Mediate Cholesterol Uptake in the Proximal Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Caco-2 cells and LC/MS/MS to screen a peptide combinatorial library for permeable structures - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Enzymatic Hydrolysis of Tricaprin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a triglyceride derived from capric acid, is a medium-chain triglyceride (MCT) of significant interest in the pharmaceutical and nutraceutical industries. Its unique physiological and metabolic properties, including rapid absorption and metabolism, make it a valuable component in drug delivery systems and specialized nutritional formulations. The enzymatic hydrolysis of this compound, primarily mediated by pancreatic lipase in the small intestine, is a critical step governing its bioavailability and therapeutic efficacy. Understanding the kinetics and mechanisms of this process is paramount for the rational design of lipid-based drug delivery systems and for elucidating its physiological effects.
This technical guide provides an in-depth overview of the in vitro enzymatic hydrolysis of this compound. It details experimental protocols for simulating the lipolysis process, presents key quantitative data, and outlines the analytical methods for characterizing the hydrolysis products. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of lipid metabolism and the development of lipid-based therapeutics.
Core Concepts in this compound Hydrolysis
The enzymatic digestion of this compound is a stepwise process catalyzed by pancreatic lipase, an enzyme secreted by the pancreas into the duodenum.[1] This process is facilitated by several key factors present in the intestinal lumen:
-
Colipase: A protein cofactor that anchors lipase to the lipid-water interface, especially in the presence of bile salts which can inhibit lipase activity.[1]
-
Bile Salts: These act as biological detergents, emulsifying the this compound into smaller droplets, thereby increasing the surface area available for lipase action.[2]
-
Calcium Ions: Ca²⁺ is believed to play a role in the catalytic activity of the pancreatic lipase-colipase complex.[3]
The hydrolysis of this compound proceeds sequentially, with pancreatic lipase preferentially cleaving the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone. This results in the formation of dicaprin (a diglyceride) and one molecule of capric acid. Subsequently, the dicaprin is further hydrolyzed to monocaprin (a monoglyceride) and another molecule of capric acid. The final products of complete hydrolysis are glycerol and three molecules of capric acid.
Experimental Protocols
In Vitro Lipolysis of this compound via the pH-Stat Method
The pH-stat titration method is a widely used technique to monitor the rate of lipolysis in real-time. The principle of this assay is based on the titration of the fatty acids released during the hydrolysis of triglycerides. The consumption of the titrant (e.g., NaOH) required to maintain a constant pH is directly proportional to the rate of fatty acid release.
Materials and Reagents:
-
This compound (high purity)
-
Porcine Pancreatic Lipase (e.g., Sigma-Aldrich)
-
Colipase (porcine)
-
Bile Salts (e.g., sodium taurodeoxycholate, NaTDC)
-
Calcium Chloride (CaCl₂)
-
Sodium Chloride (NaCl)
-
Tris-maleate buffer
-
Sodium Hydroxide (NaOH) solution (standardized, e.g., 0.1 M)
-
pH-stat titration system (e.g., Metrohm)
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Preparation of the Reaction Medium:
-
Prepare a Tris-maleate buffer solution (e.g., 2 mM) containing NaCl (e.g., 150 mM) and CaCl₂ (e.g., 6 mM).
-
Adjust the pH of the buffer to the desired value for the intestinal phase, typically between 6.5 and 7.5.
-
Add bile salts (e.g., 0.5-4 mM NaTDC) to the buffer to create a simulated intestinal fluid.
-
Pre-warm the reaction medium to 37°C in the thermostated reaction vessel.
-
-
Substrate Emulsification:
-
Add a known amount of this compound to the reaction vessel containing the pre-warmed medium.
-
Emulsify the this compound by stirring vigorously with a magnetic stirrer for a defined period (e.g., 10-15 minutes) to create a stable emulsion. The final concentration of this compound should be determined based on the specific experimental goals.
-
-
Initiation of Hydrolysis:
-
Prepare a stock solution of pancreatic lipase and colipase in the reaction buffer. The activity of the lipase should be pre-determined. A typical starting point is to use an excess of colipase to lipase.
-
Calibrate the pH electrode of the pH-stat system with standard buffers (pH 4 and 7) before use.
-
Immerse the calibrated pH electrode and the NaOH delivery tube into the reaction vessel.
-
Set the pH-stat to maintain the desired pH (e.g., 7.0).
-
Initiate the enzymatic reaction by adding a specific volume of the lipase/colipase solution to the emulsified this compound.
-
-
Data Acquisition:
-
The pH-stat will automatically titrate the released capric acid with the NaOH solution to maintain the set pH.
-
Record the volume of NaOH consumed over time. The rate of NaOH consumption is indicative of the lipase activity.
-
The reaction should be monitored until a plateau is reached, indicating the completion of the hydrolysis or enzyme inactivation.
-
Analysis of Hydrolysis Products
To quantify the different products of this compound hydrolysis (capric acid, monocaprin, dicaprin, and remaining this compound), chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.
Sample Preparation:
-
At specific time points during the hydrolysis reaction, withdraw aliquots from the reaction vessel.
-
Immediately stop the enzymatic reaction in the aliquot by adding an inhibitor (e.g., by heat inactivation or addition of a specific lipase inhibitor).
-
Extract the lipids from the aqueous medium using a suitable organic solvent system (e.g., chloroform:methanol).
-
Dry the organic phase under a stream of nitrogen.
-
The dried lipid extract can then be redissolved in a suitable solvent for chromatographic analysis. For GC analysis, derivatization of the fatty acids and glycerides to more volatile esters (e.g., methyl esters) is often necessary.
Chromatographic Analysis:
-
HPLC: Reversed-phase HPLC with a suitable column (e.g., C18) can be used to separate this compound and its hydrolysis products. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (around 220 nm).
-
GC: Gas chromatography coupled with a Flame Ionization Detector (FID) is a powerful technique for the quantitative analysis of the fatty acid composition (as fatty acid methyl esters) and the different glycerides.
Quantitative Data
| Triglyceride Substrate | Emulsion Type | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min/mg) | Reference |
| Triolein (Long-Chain) | Coarse | 4.8 | 1.8 | |
| Medium-Chain Triglyceride (MCT) | Pure | 3.9 | 12.5 | |
| Mixed MCT/LCT | Fine | 3.5 | 5.4 | |
| Mixed MCT/LCT | Coarse | 4.6 | 2.9 |
Note: The values presented are for porcine pancreatic lipase and are highly dependent on the experimental conditions, including the composition of the emulsion, pH, and temperature. The Kₘ for MCTs is generally in a similar range to that of long-chain triglycerides (LCTs), but the Vₘₐₓ is significantly higher, indicating a more rapid hydrolysis of MCTs.
Visualizations
Experimental Workflow for In Vitro this compound Hydrolysis
Caption: Workflow for the in vitro enzymatic hydrolysis of this compound.
Biochemical Pathway of this compound Hydrolysis
Caption: Stepwise enzymatic hydrolysis of this compound by pancreatic lipase.
References
The Metabolic Journey of Tricaprin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of tricaprin (glyceryl tricaprate), a medium-chain triglyceride (MCT) composed of a glycerol backbone and three capric acid (C10:0) fatty acid chains. This compound is of significant interest in clinical nutrition and pharmacology due to its unique metabolic properties, which differ substantially from those of more common long-chain triglycerides (LCTs). This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound, presenting quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.
Introduction to this compound Metabolism
This compound is a saturated fat naturally found in coconut oil, palm kernel oil, and the milk of various mammals.[1] As an MCT, its metabolic pathway allows for rapid absorption and utilization by the body, making it an efficient energy source.[2][3] Unlike long-chain fatty acids (LCFAs), the capric acid released from this compound does not require carnitine palmitoyltransferase (CPT) to cross the mitochondrial membrane, allowing for rapid β-oxidation.[4] This property has led to its investigation for various therapeutic applications, including the management of fat malabsorption disorders, as an energy source in ketogenic diets, and notably, in the treatment of Triglyceride Deposit Cardiomyovasculopathy (TGCV).[5]
Digestion and Absorption
The initial step in this compound metabolism is its hydrolysis in the gastrointestinal tract. This process is primarily mediated by pancreatic lipase.
-
Hydrolysis: Pancreatic lipase stereoselectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triglyceride, releasing two molecules of free capric acid and one molecule of sn-2 monocaprin (2-monoglyceride). The sn-2 monocaprin is then further, albeit more slowly, hydrolyzed into a third capric acid molecule and glycerol.
-
Absorption: Due to their relatively high water solubility, the released medium-chain fatty acids (MCFAs) like capric acid are directly absorbed across the intestinal epithelium into the portal venous blood. This route bypasses the lymphatic system, which is the primary absorption pathway for LCFAs that must be re-esterified into triglycerides and packaged into chylomicrons. This direct portal vein transport is a key feature of MCT metabolism, leading to rapid delivery to the liver.
Pharmacokinetics and Distribution
Following absorption, capric acid is rapidly transported to the liver, where it undergoes extensive first-pass metabolism. Its plasma concentration profile is characterized by a rapid rise and fall.
Preclinical Pharmacokinetics in Dogs
A study in dogs provides key quantitative data on the plasma concentrations of capric acid following oral administration of this compound.
Table 1: Pharmacokinetic Parameters of Total Capric Acid in Dog Plasma After a Single Oral Dose of this compound
| Parameter | Dose: 150 mg/kg | Dose: 1500 mg/kg |
|---|---|---|
| Tmax (Time to Peak) | ~1 hour | ~1 hour |
| Cmax (Peak Concentration) | ~250 µmol/L | ~1400 µmol/L |
| Clearance | Rapidly cleared, returning to near-baseline levels within 8-24 hours. | Rapidly cleared, returning to near-baseline levels within 24 hours. |
Data extracted and interpreted from concentration-time curves presented in Shrestha et al., 2017.
Table 2: Time-Dependent Plasma Concentrations of Total Capric Acid (FA10:0) in Dogs (Day 1)
| Time Point | Concentration at 150 mg/kg (µmol/L) | Concentration at 1500 mg/kg (µmol/L) |
|---|---|---|
| 0 h (Baseline) | < 10 | < 10 |
| 0.5 h | ~175 | ~1000 |
| 1 h | ~250 | ~1400 |
| 2 h | ~200 | ~1250 |
| 4 h | ~100 | ~600 |
| 8 h | ~25 | ~150 |
| 24 h | < 10 | < 10 |
Values are approximate, estimated from graphical data in Shrestha et al., 2017.
The study also found that a significant portion of the capric acid in circulation was in an esterified form (re-esterified into triglycerides or other lipids), accounting for approximately 75.5% and 60.3% of the total capric acid at the 150 mg/kg and 1500 mg/kg doses, respectively.
Human Metabolic Response
While detailed pharmacokinetic data for this compound in humans is limited, studies on its metabolic effects, particularly ketogenesis, provide valuable insights. In a crossover study with healthy adults, oral administration of this compound (C10) led to a significant increase in plasma ketone bodies.
Table 3: Ketone Response in Healthy Adults After a 20 mL Oral Dose of this compound (C10)
| Parameter | This compound (C10) | Control |
|---|---|---|
| Peak Ketone Concentration (Acetoacetate + β-HB) | Significant increase over baseline | No significant change |
| Time to Peak Ketone Concentration | ~1.5 - 2 hours | N/A |
Data derived from studies comparing the ketogenic effects of different MCTs.
This rapid ketogenic response confirms the swift absorption and hepatic metabolism of the capric acid derived from this compound in humans.
Hepatic Metabolism and Excretion
The liver is the primary site of capric acid metabolism. Upon arrival via the portal vein, capric acid is rapidly activated to its acyl-CoA derivative and undergoes β-oxidation within the mitochondria.
-
β-Oxidation: Capric acid is broken down into five molecules of acetyl-CoA. This process does not require the carnitine shuttle, which is rate-limiting for LCFAs.
-
Energy Production: The resulting acetyl-CoA enters the tricarboxylic acid (TCA) cycle to be oxidized for ATP production.
-
Ketogenesis: Under conditions of high acetyl-CoA concentration, such as after a significant MCT load, acetyl-CoA is diverted to the synthesis of ketone bodies: acetoacetate and β-hydroxybutyrate (β-HB). These ketones are released into the bloodstream and serve as an alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.
Excretion
The primary route of excretion for the carbon atoms from capric acid is through respiration as carbon dioxide (CO₂), a final product of the TCA cycle. Studies using isotopically labeled MCTs in humans have quantified this pathway.
Table 4: Excretion of Orally Administered Medium-Chain Triglycerides in Humans
| Administration Route | Tracer | % of Dose Recovered as ¹³CO₂ | Time Frame |
|---|---|---|---|
| Oral | 100 mg [¹³C]trioctanoate* | 34.7% | 7.5 hours |
Trioctanoate (a C8 triglyceride) is used as a proxy for MCT metabolism. Data from Metges et al., 1990.
This demonstrates that a substantial portion of the ingested MCT is rapidly oxidized and eliminated as CO₂. A smaller fraction of metabolites may be excreted in the urine.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in this guide.
Protocol: Pharmacokinetic Study of this compound in Dogs
This protocol is based on the methodology described by Shrestha et al. (2017).
-
Subjects: Beagle dogs.
-
Housing and Diet: Standard laboratory conditions with access to a basal diet. Food is withheld overnight before this compound administration.
-
Dosing:
-
Purified this compound (>99%) is administered orally.
-
Dose groups: 0 mg/kg (control), 150 mg/kg (low dose), and 1500 mg/kg (high dose).
-
Administration is performed daily for 7 consecutive days.
-
-
Blood Sampling:
-
On Day 1 and Day 7, blood samples are collected from a peripheral vein.
-
Sampling time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Analytical Method: HPLC Analysis of Fatty Acids:
-
Sample Preparation (Total Fatty Acids):
-
A plasma aliquot (e.g., 25 µL) is mixed with an internal standard (e.g., undecanoic acid, FA11:0).
-
Saponification is performed by adding 0.3 M KOH in ethanol and heating at 80°C for ~45 minutes to hydrolyze all ester bonds.
-
-
Derivatization:
-
The saponified sample is neutralized.
-
Fatty acids are derivatized to form 2-nitrophenylhydrazides by adding 2-nitrophenylhydrazine HCl (2-NPH) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The reaction is heated (e.g., 60°C for 20 minutes) to completion.
-
-
Extraction: The fatty acid derivatives are extracted with an organic solvent (e.g., n-hexane). The solvent is then evaporated, and the residue is reconstituted for injection.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., Waters Symmetry C18).
-
Mobile Phase: Isocratic mixture of acetonitrile, water, and acetic acid.
-
Detection: UV detector set to a wavelength appropriate for 2-nitrophenylhydrazides (e.g., 400 nm).
-
Quantification: The concentration of capric acid is determined by comparing its peak area to that of the internal standard and referencing a standard curve.
-
-
Protocol: Efficacy Study in a TGCV Mouse Model
This protocol is based on the methodology used in studies of this compound in adipose triglyceride lipase (ATGL) knockout mice.
-
Animal Model: ATGL knockout (KO) mice, which lack the primary enzyme for intracellular triglyceride hydrolysis and serve as a model for TGCV. Wild-type (WT) littermates are used as controls.
-
Dietary Intervention:
-
Control Diet: A standard purified rodent diet, such as AIN-93G. The AIN-93G diet typically contains ~7% fat (by weight) from soybean oil, ~20% casein protein, and cornstarch/sucrose as carbohydrates.
-
This compound Diet: The control diet is modified so that a significant portion of the fat content is replaced with this compound. In one cited study, MCTs (100% C10:0) constituted 80% of the total dietary fat intake.
-
Mice are fed these diets for a specified period (e.g., several weeks).
-
-
Cardiac Imaging: ¹²³I-BMIPP SPECT:
-
Purpose: To assess myocardial fatty acid metabolism. ¹²³I-β-methyl-p-iodophenyl-pentadecanoic acid (BMIPP) is a fatty acid analog that is taken up by the myocardium but is metabolized slowly, allowing for SPECT imaging.
-
Procedure:
-
Mice are fasted overnight.
-
A dose of ¹²³I-BMIPP (e.g., ~0.74 MBq) is injected intravenously (e.g., via the tail vein).
-
SPECT imaging is performed at two time points: an early phase (e.g., 30 minutes post-injection) and a delayed phase (e.g., 3-4 hours post-injection).
-
Images are reconstructed to visualize the distribution of the tracer in the heart muscle.
-
-
Data Analysis: The myocardial washout rate (WOR) of BMIPP is calculated, which reflects the rate of fatty acid metabolism. A higher WOR indicates improved metabolism.
-
-
Cardiac Imaging: Micro-CT:
-
Purpose: To assess cardiac morphology and triglyceride accumulation (as changes in tissue density).
-
Procedure: Mice are anesthetized, and cardiac-gated micro-computed tomography (micro-CT) scans are acquired.
-
Data Analysis: The CT values (in Hounsfield units) of the myocardium are measured. A decrease in CT value can indicate increased lipid deposition. Left ventricular function parameters (e.g., ejection fraction) can also be assessed from gated images.
-
Conclusion
The metabolic fate of this compound is characterized by rapid enzymatic hydrolysis in the gut, direct absorption of its constituent capric acid into the portal circulation, and extensive first-pass hepatic metabolism. In the liver, capric acid is efficiently shunted into β-oxidation and ketogenesis, providing a quick source of energy and alternative fuel for extrahepatic tissues. Its pharmacokinetic profile shows a rapid appearance and clearance from plasma. This unique metabolic pathway, which bypasses lymphatic transport and carnitine-dependent mitochondrial uptake, underpins its therapeutic potential in conditions of impaired long-chain fatty acid metabolism and as a component of ketogenic therapies. The experimental data from both preclinical and human studies provide a robust quantitative foundation for understanding and leveraging the metabolic properties of this compound in clinical and research settings.
References
- 1. specialtyfeeds.com [specialtyfeeds.com]
- 2. Rapid liquid chromatographic determination of fatty acids as 2-nitrophenylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution of 14C- and 35S-captopril in rats after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Reduced ATGL-Mediated Adipocyte Lipolysis on Obesity-Associated Insulin Resistance and Inflammation in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and testing of the AIN-93 purified diets for rodents: results on growth, kidney calcification and bone mineralization in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
tricaprin as an energy substrate for cells
An In-depth Technical Guide to Tricaprin as an Energy Substrate for Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (Glycerol tricaprate) is a medium-chain triglyceride (MCT) composed of a glycerol backbone esterified with three molecules of capric acid (C10:0). Unlike long-chain triglycerides (LCTs), this compound possesses unique metabolic properties that allow for rapid absorption and oxidation, positioning it as an efficient and alternative energy substrate for cells. Its metabolism bypasses conventional fat storage pathways, leading to the production of ketone bodies and direct entry of its fatty acid constituents into mitochondrial β-oxidation. This guide provides a comprehensive overview of the cellular metabolism of this compound, its mechanism of action as an energy source, quantitative data from key studies, detailed experimental protocols, and visualizations of the core metabolic and therapeutic pathways. The primary focus is on its well-documented efficacy in cardiology, specifically in treating Triglyceride Deposit Cardiomyovasculopathy (TGCV), which serves as a powerful model for understanding its role in correcting defects in cellular lipid metabolism.
Introduction to this compound
This compound is a saturated triglyceride and a key component of MCT oil, which is naturally found in coconut oil, palm kernel oil, and some dairy fats[1][2]. Structurally, it is distinct from the long-chain fatty acids (LCFAs) that constitute the majority of dietary fats. The medium chain length (10 carbons) of its constituent capric acid molecules confers significant metabolic advantages:
-
Rapid Digestion and Absorption: this compound is more readily hydrolyzed in the gastrointestinal tract and absorbed directly into the portal circulation, traveling to the liver without the need for chylomicron formation or bile salts for emulsification[1][2].
-
Efficient Energy Conversion: In the liver, capric acid is rapidly converted into acetyl-CoA, which can then be used for energy in the Krebs cycle or converted into ketone bodies (β-hydroxybutyrate and acetoacetate)[2]. These ketones serve as a potent alternative fuel source for extrahepatic tissues like the heart and brain.
-
Mitochondrial Access: Unlike LCFAs, which require the carnitine palmitoyltransferase (CPT) system to enter the mitochondrial matrix, medium-chain fatty acids (MCFAs) like capric acid can cross the inner mitochondrial membrane independently of the CPT shuttle, facilitating rapid β-oxidation.
These properties make this compound a subject of intense research for applications in ketogenic diets, metabolic disorders, and conditions characterized by impaired cellular energy metabolism.
Cellular Uptake and Metabolic Pathways
The journey of this compound from ingestion to cellular energy production involves several efficient steps.
Digestion, Absorption, and Hepatic First-Pass Metabolism
Once ingested, this compound is hydrolyzed by lingual and gastric lipases into free capric acid and glycerol. These components are absorbed directly by enterocytes and passed into the portal vein, leading directly to the liver. In the liver, capric acid undergoes preferential oxidation over storage. It is rapidly activated to caproyl-CoA and subsequently undergoes β-oxidation to produce acetyl-CoA. High concentrations of acetyl-CoA drive ketogenesis, releasing ketone bodies into circulation for use by other tissues.
Cellular Uptake and Mitochondrial Oxidation
Capric acid circulating in the plasma is taken up by peripheral cells, such as cardiomyocytes, via protein-mediated transport and passive diffusion. Once inside the cell, its defining advantage becomes apparent: it can diffuse across the inner mitochondrial membrane to the site of β-oxidation without relying on the CPT system. This circumvents a major rate-limiting step in LCFA oxidation. Within the mitochondrial matrix, capric acid is converted to acetyl-CoA through the β-oxidation spiral, directly fueling the Tricarboxylic Acid (TCA) cycle and, consequently, ATP production via oxidative phosphorylation.
Case Study: this compound in Triglyceride Deposit Cardiomyovasculopathy (TGCV)
The most compelling evidence for this compound's role as a therapeutic energy substrate comes from studies on TGCV. This rare disease is characterized by a defect in intracellular triglyceride breakdown, often due to a deficiency in adipose triglyceride lipase (ATGL), the rate-limiting enzyme for lipolysis of LCFAs. This defect leads to massive triglyceride accumulation in cardiomyocytes and vascular smooth muscle cells, causing severe heart failure.
Mechanism of Action in TGCV
This compound administration provides a dual benefit in TGCV:
-
Alternative Energy Source: It supplies capric acid and ketones as readily usable fuel, bypassing the blocked LCFA metabolic pathway and alleviating the cellular energy deficit.
-
Metabolic Reprogramming: The capric acid from this compound is incorporated into the cellular triglyceride pool. This creates "chimeric" triglycerides containing both medium and long chains. These altered triglycerides are recognizable substrates for other, non-ATGL lipases (e.g., carboxyesterases). This provides an ATGL-independent pathway to hydrolyze the stored fats, reducing the toxic lipid accumulation.
Quantitative Data from Clinical and Preclinical Studies
Research has provided significant quantitative evidence of this compound's efficacy.
Table 1: Human Clinical Trial Data for this compound in TGCV
| Parameter | This compound Group | Control/Placebo Group | Significance | Reference |
| 5-Year Survival Rate | 100% (n=22) | 68.1% (n=81, matched) | p < 0.05 | |
| 3-Year Survival Rate | 100% (n=22) | 78.6% (n=81, matched) | p < 0.05 | |
| Change in BMIPP Washout Rate | +7.08 ± 3.28% | -0.26 ± 3.28% | p = 0.035 | |
| Myocardial TG Content | Decrease from 8.4% to 5.9% | N/A | N/A |
Table 2: Preclinical Data from ATGL-Knockout (KO) Mouse Model of TGCV
| Parameter | ATGL KO + Control Diet | ATGL KO + this compound Diet | Wild Type (WT) | Reference |
| Left Ventricular Ejection Fraction (LVEF) | ~35% | ~55% | ~60% | |
| Myocardial Lipid Deposition (Micro-CT) | Significantly elevated | Significantly reduced | Normal | |
| Myocardial Fibrosis (Histology) | Severe | Attenuated | Minimal | |
| BMIPP Washout Rate (WOR) | Significantly reduced | Significantly improved | Normal |
Key Experimental Protocols
Protocol 1: Assessment of Myocardial Fatty Acid Metabolism in Humans
This protocol is based on clinical trials assessing this compound's effect on myocardial lipolysis using Iodine-123 BMIPP scintigraphy.
-
Patient Preparation: Patients must fast for a minimum of 6 hours prior to the study to stabilize baseline fatty acid metabolism.
-
Radiotracer Administration: A dose of 111 MBq of ¹²³I-BMIPP (123I-β-methyl-p-iodophenyl-pentadecanoic acid) is administered intravenously while the patient is at rest. BMIPP is a fatty acid analog that is taken up by cardiomyocytes but is not fully metabolized, allowing for imaging of its uptake and clearance.
-
Image Acquisition:
-
Early Phase: Single Photon Emission Computed Tomography (SPECT) imaging is initiated 15-20 minutes post-injection to assess initial myocardial uptake of the tracer.
-
Delayed Phase: A second SPECT scan is performed 3-4 hours post-injection to measure the amount of tracer remaining in the myocardium.
-
-
Data Analysis:
-
Images are reconstructed and analyzed using automated software (e.g., Heart Risk View-S).
-
The myocardial washout rate (WR) is calculated by comparing the tracer counts between the early and delayed images. A higher WR indicates more active fatty acid metabolism and lipolysis.
-
The primary endpoint is the change (delta) in BMIPP-WR from baseline after the treatment period (e.g., 8 weeks of 1.5 g/day this compound).
-
Protocol 2: Evaluation of this compound in an ATGL-Knockout Mouse Model
This protocol outlines the methodology used to test this compound's efficacy in a preclinical model of TGCV.
-
Animal Model: Adipose triglyceride lipase knockout (ATGL-KO) mice are used. These mice spontaneously develop cardiac lipid accumulation and heart failure, closely mimicking human TGCV. Age-matched wild-type (WT) mice serve as healthy controls.
-
Dietary Intervention:
-
Control Diet: ATGL-KO and WT mice are fed a standard chow diet.
-
This compound Diet: A separate cohort of ATGL-KO mice is fed a diet where a significant portion of the fat content is replaced with this compound (e.g., MCTs constitute 80% of total fat intake) for a period of several weeks.
-
-
Cardiac Function Assessment (Echocardiography):
-
Mice are anesthetized, and transthoracic echocardiography is performed at baseline and at the end of the study.
-
Key parameters measured include Left Ventricular Ejection Fraction (LVEF), fractional shortening, and ventricular dimensions.
-
-
Myocardial Lipid Content Assessment (Micro-CT):
-
Lipid deposits have a different radiographic density than muscle tissue, allowing for quantification of myocardial steatosis (fat accumulation) via Hounsfield units.
-
Histological Analysis:
-
Hearts are excised, fixed, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to visualize lipid droplets and with Masson's trichrome to assess the degree of cardiac fibrosis.
-
Protocol 3: In Vitro Measurement of Cellular Oxygen Consumption Rate (OCR)
This is a representative protocol to measure the direct effect of capric acid (the active component of this compound) on cellular respiration.
-
Cell Culture: Cardiomyocytes (e.g., H9c2 cells or primary neonatal ventricular myocytes) are seeded in a 96-well Seahorse XF plate at a density of 5 x 10⁴ cells/well and incubated overnight.
-
Substrate Deprivation (Optional): To enhance reliance on fatty acid oxidation, cells can be incubated in a glucose-free medium for 12-14 hours prior to the assay.
-
Assay Preparation:
-
One hour before the assay, the culture medium is replaced with a base measurement medium (e.g., glucose-free DMEM) supplemented with 0.5 mM L-Carnitine and 2.5 mM glucose (to measure FAO in a more physiological context).
-
The plate is incubated at 37°C in a non-CO₂ incubator to allow temperature and pH to equilibrate.
-
-
Assay Execution (Seahorse XF Analyzer):
-
The instrument measures the basal Oxygen Consumption Rate (OCR).
-
Injection 1: Capric acid (conjugated to BSA for solubility) is injected to a final concentration of 150 µM. The subsequent change in OCR reflects the rate of capric acid oxidation. Oleate-BSA can be used as a positive control for LCFA oxidation.
-
Injection 2: The uncoupler FCCP is injected to determine the maximal respiratory capacity.
-
Injection 3: Rotenone/antimycin A are injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR is normalized to cell number or protein content. The increase in OCR following capric acid injection provides a direct measure of its utilization as an energy substrate.
Visualizations of Workflows and Relationships
Broader Implications and Future Directions
While the success of this compound in TGCV is profound, its applications may extend to other conditions:
-
General Heart Failure: Many forms of heart failure involve a shift away from fatty acid oxidation toward less efficient glucose utilization. This compound could help re-balance substrate metabolism and improve cardiac energetics.
-
Neurodegenerative Diseases: The brain can readily use ketones for energy when glucose metabolism is impaired, a hallmark of diseases like Alzheimer's. MCTs are being investigated for their potential to provide an alternative fuel source to neurons.
-
Cancer Metabolism: Some cancers exhibit altered metabolic pathways and may be vulnerable to therapies that manipulate energy substrate availability. The role of MCTs in this context is an active area of research.
Future work should focus on larger, multi-center clinical trials across diverse populations to confirm the long-term benefits and safety of this compound. Further mechanistic studies are needed to fully elucidate the range of lipases capable of hydrolyzing the chimeric triglycerides formed during this compound therapy.
Conclusion
This compound stands out as a highly efficient and metabolically flexible energy substrate. Its ability to be rapidly absorbed, converted to ketones, and oxidized in mitochondria independent of the carnitine shuttle provides a distinct advantage over conventional long-chain fats. The dramatic therapeutic success in correcting the underlying metabolic defect in Triglyceride Deposit Cardiomyovasculopathy provides a clear and powerful demonstration of its mechanism and potential. With strong quantitative data supporting its role in improving cellular energetics and function, this compound represents a promising therapeutic and nutritional agent for a range of metabolic and cardiovascular diseases.
References
The Role of Tricaprin in Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tricaprin, a medium-chain triglyceride, has emerged as a promising therapeutic agent for certain metabolic cardiomyopathies, most notably Triglyceride Deposit Cardiomyovasculopathy (TGCV). Its primary role in mitochondrial function is to serve as an alternative and readily available fuel source, bypassing defects in long-chain fatty acid metabolism. By providing capric acid (C10:0), this compound facilitates anaplerosis of the citric acid cycle and sustains ATP production in cardiomyocytes, thereby improving cardiac function and survival. This guide provides an in-depth technical overview of the mechanisms of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated metabolic and signaling pathways.
Mechanism of Action of this compound in Mitochondrial Metabolism
In healthy cardiomyocytes, long-chain fatty acids (LCFAs) are the primary substrate for mitochondrial β-oxidation and ATP production. However, in conditions such as TGCV, which is often associated with a deficiency in adipose triglyceride lipase (ATGL), the hydrolysis of stored long-chain triglycerides is impaired. This leads to the toxic accumulation of lipids and a severe energy deficit in the heart.[1]
This compound, a triglyceride composed of three capric acid (C10:0) molecules, offers a metabolic workaround to this enzymatic block. The proposed mechanism involves the following steps:
-
Uptake and Incorporation: Following administration, this compound is hydrolyzed, and capric acid is taken up by cardiomyocytes.
-
Formation of Chimeric Triglycerides: Capric acid is incorporated into the cellular triglyceride pool, forming "chimeric" triglycerides that also contain long-chain fatty acids.[2][3]
-
ATGL-Independent Lipolysis: These chimeric triglycerides are more readily hydrolyzed by other, non-ATGL, intracellular lipases (e.g., carboxylesterases).[2][3]
-
Mitochondrial β-Oxidation: The released capric acid, a medium-chain fatty acid (MCFA), is rapidly transported into the mitochondria, independent of the carnitine shuttle that is required for LCFAs, and undergoes β-oxidation.
-
Energy Production: The β-oxidation of capric acid generates acetyl-CoA, which enters the citric acid cycle to produce NADH and FADH2, driving oxidative phosphorylation and ATP synthesis. This provides the energy-starved cardiomyocytes with a vital fuel source.
This metabolic reprogramming not only supplies energy but also helps to reduce the cytotoxic accumulation of long-chain triglycerides.
Effects on Myocardial Metabolism and Cardiac Function: Quantitative Data
Clinical and preclinical studies have demonstrated the significant impact of this compound on myocardial metabolism and cardiac function. The data from key studies are summarized below.
Table 1: Preclinical Data in ATGL Knockout (KO) Mouse Model of TGCV
| Parameter | ATGL KO (Control Diet) | ATGL KO (this compound Diet) | Wild Type (WT) | Reference |
| Myocardial Triglyceride Accumulation | Significantly Increased | Reduced | Normal | |
| Myocardial LCFA Metabolism (BMIPP-WR¹) | Impaired | Improved | Normal | |
| Left Ventricular Function | Severely Impaired | Improved | Normal |
¹BMIPP-WR: Washout Rate of ¹²³I-β-methyl-p-iodophenyl-pentadecanoic acid, a tracer for fatty acid metabolism. An increased washout rate indicates improved lipolysis and fatty acid utilization.
Table 2: Clinical Trial Data in Patients with Idiopathic TGCV
| Parameter | Placebo Group | This compound (CNT-01) Group | p-value | Reference |
| Change in BMIPP-WR (%) | -0.26 ± 3.28 | 7.08 ± 3.28 | 0.035 | |
| 3-Year Survival Rate (%) | 78.6 | 100 | <0.05 | |
| 5-Year Survival Rate (%) | 68.1 | 100 | <0.05 |
Signaling Pathways Modulated by this compound and its Metabolites
Beyond its role as a simple energy substrate, the metabolic products of this compound, particularly capric acid, may also modulate key signaling pathways that influence mitochondrial function and biogenesis.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Fatty acids are natural ligands for PPARs, a family of nuclear receptors that regulate the expression of genes involved in lipid metabolism. Studies have shown that capric acid can activate PPARδ, leading to the upregulation of Uncoupling Protein 3 (UCP3) in skeletal muscle myotubes. UCP3 is involved in fatty acid oxidation and may protect against lipotoxicity. Activation of PPARα in cardiomyocytes is crucial for maintaining fatty acid oxidation and can be protective against apoptosis induced by lipotoxicity.
-
AMP-Activated Protein Kinase (AMPK) and PGC-1α Pathway: AMPK is a master regulator of cellular energy homeostasis. Some studies suggest that medium-chain triglycerides can activate AMPK. Activated AMPK can then phosphorylate and activate the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a key transcriptional coactivator that promotes mitochondrial biogenesis and the expression of genes involved in oxidative metabolism.
Experimental Protocols
Preclinical Evaluation in ATGL Knockout Mice
-
Animal Model: Adipose triglyceride lipase (ATGL) knockout (KO) mice serve as a robust model for TGCV, exhibiting massive triglyceride accumulation in the heart and lethal cardiomyopathy.
-
This compound Diet Administration: ATGL KO mice are fed a specialized diet where this compound (100% C10:0) constitutes 80% of the total fat intake. This diet is administered for a specified period, and the outcomes are compared to ATGL KO mice on a control diet and wild-type mice.
-
Assessment of Cardiac Function: Echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening to assess cardiac contractility and function.
-
Myocardial Metabolism Analysis (¹²³I-BMIPP Scintigraphy):
-
Mice are fasted for at least 3 hours prior to the injection of the fatty acid analog tracer, ¹²³I-BMIPP.
-
The tracer (e.g., 111 MBq) is injected intravenously.
-
Myocardial scintigraphy images are acquired at early (e.g., 15-30 minutes) and delayed (e.g., 3-4 hours) time points post-injection using a dedicated animal SPECT scanner.
-
The heart-to-mediastinum (H/M) ratio of tracer uptake is calculated for both time points.
-
The washout rate (WR) is calculated as: [(Early H/M ratio - Delayed H/M ratio) / Early H/M ratio] x 100%. An increased WR indicates enhanced myocardial lipolysis.
-
Mitochondrial Respiration and Fatty Acid Oxidation Assays
-
Mitochondrial Isolation from Mouse Heart Tissue:
-
Excise the heart from a euthanized mouse and place it in an ice-cold isolation buffer (e.g., BIOPS or MSE-A buffer).
-
Mince the tissue and homogenize it using a glass-Teflon potter-Elvehjem homogenizer. For interfibrillar mitochondria, enzymatic digestion with a protease like Nagarse may be required.
-
Perform differential centrifugation to separate mitochondria from other cellular debris. Typically, a low-speed spin (e.g., 800-900 g) is used to pellet nuclei and cell debris, followed by a high-speed spin (e.g., 9,000-10,000 g) to pellet the mitochondria.
-
Wash the mitochondrial pellet with an appropriate buffer and resuspend it in a small volume for functional assays.
-
-
Seahorse XF Analyzer Fatty Acid Oxidation Assay in Cardiomyocytes:
-
Culture isolated neonatal or iPSC-derived cardiomyocytes in a Seahorse XF96 cell culture microplate.
-
Prior to the assay, replace the culture medium with a substrate-limited medium.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject a medium-chain fatty acid substrate (e.g., sodium caprate conjugated to BSA) and measure the change in OCR to determine the rate of its oxidation.
-
Subsequently, inject inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess various parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Mitochondrial Enzyme Activity Assays
-
Tissue Preparation: Homogenize isolated mitochondria or whole heart tissue in a suitable lysis buffer.
-
Spectrophotometric Assays: Measure the activity of key mitochondrial enzymes using microplate-based spectrophotometric assays.
-
Citrate Synthase: Measures the rate of conversion of acetyl-CoA and oxaloacetate to citrate, often used as a marker of mitochondrial content.
-
β-hydroxyacyl-CoA dehydrogenase (HADH): Measures the activity of an enzyme involved in β-oxidation by monitoring the reduction of NAD⁺.
-
Complex I-IV of the Electron Transport Chain: Specific assays are used to measure the activity of each complex by providing specific substrates and monitoring the oxidation or reduction of specific chromophores.
-
Human Clinical Trial Protocol for TGCV
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients diagnosed with idiopathic Triglyceride Deposit Cardiomyovasculopathy (TGCV).
-
Intervention: Oral administration of 1.5 g/day of CNT-01 (this compound) or a matching placebo for a defined period (e.g., 8 weeks).
-
Primary Endpoint: The change in the myocardial washout rate of ¹²³I-BMIPP (delta BMIPP-WR) from baseline to the end of the treatment period, as assessed by scintigraphy.
-
Secondary Endpoints: Changes in clinical parameters such as the 6-minute walk distance, TGCV severity score, and long-term survival.
Note on Barth Syndrome
Barth syndrome is an X-linked genetic disorder caused by mutations in the TAZ gene, leading to abnormal remodeling of cardiolipin, a crucial phospholipid of the inner mitochondrial membrane. This results in mitochondrial dysfunction, cardiomyopathy, skeletal myopathy, and neutropenia. Current therapeutic strategies under investigation for Barth syndrome, such as elamipretide, directly target the stabilization of cardiolipin and the inner mitochondrial membrane. While medium-chain triglyceride diets have been used in other mitochondrial fatty acid oxidation disorders, there is currently no direct evidence from the reviewed literature to support the use of this compound for the treatment of Barth syndrome.
Visualizations
Metabolic Pathway of this compound in Cardiomyocytes
Caption: Metabolic fate of this compound in cardiomyocytes with impaired ATGL function.
Signaling Pathways Potentially Modulated by MCTs
Caption: Potential signaling pathways activated by MCTs to enhance mitochondrial function.
Experimental Workflow for Preclinical Studies
References
The Ketogenic Effect of Tricaprin: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a medium-chain triglyceride (MCT) composed of three capric acid (C10) molecules, has garnered significant interest for its potential to induce ketogenesis. This process, the metabolic production of ketone bodies, offers a promising therapeutic avenue for a range of neurological and metabolic disorders. Ketone bodies, primarily acetoacetate and β-hydroxybutyrate (β-HB), serve as an alternative energy source for the brain and other tissues, particularly when glucose availability is limited. This technical guide provides an in-depth analysis of the core mechanisms, quantitative effects, and experimental methodologies related to this compound-induced ketogenesis, with a particular focus on comparing its effects to the more commonly studied tricaprylin (C8).
Quantitative Effects of this compound on Plasma Ketone Levels
The ketogenic potential of this compound has been systematically evaluated in human clinical trials. A key study by Vandenberghe et al. (2017) provides a direct comparison of the acute ketogenic effects of various MCTs. The following tables summarize the key quantitative findings from this research, offering a clear comparison of plasma ketone responses to this compound (C10), tricaprylin (C8), and other oil formulations.
Table 1: Peak Plasma Ketone Concentrations Following Oral Administration of Test Oils [1][2]
| Test Oil | Peak Plasma Ketone Concentration (µmol/L above baseline) | Time to Peak (hours) |
| This compound (C10) | ~2-fold increase vs. Control | 5 - 6.5 |
| Tricaprylin (C8) | +288 ± 190 (with meal) | 0.5 - 1.5 |
| Tricaprylin (C8) | +797 ± 285 (without meal) | 4.5 - 6.5 |
| Coconut Oil (CO) | +200 | Not specified |
| C8-C10 Mix | +250 ± 106 (with meal) | 1 |
| C8-C10 Mix | +646 ± 256 (without meal) | 4.5 - 7 |
Table 2: Area Under the Curve (AUC) for Total Plasma Ketones (0-8 hours) [1][2]
| Test Oil | AUC 0-4h (µmol·h/L) | AUC 4-8h (µmol·h/L) | % Increase vs. Control (0-4h) | % Increase vs. Control (4-8h) |
| This compound (C10) | Not significantly different from Control | Significantly higher than Control (+171%) | - | 171% |
| Tricaprylin (C8) | 780 ± 426 | 1876 ± 772 | 813% | 870% |
| Coconut Oil (CO) | Not significantly different from Control | Significantly higher than Control (+88%) | - | 88% |
| C8-C10 Mix | Significantly higher than Control | Significantly higher than Control | - | - |
| Control (CTL) | - | - | - | - |
Table 3: Acetoacetate to β-Hydroxybutyrate Ratio [1]
| Test Oil | Effect on Acetoacetate:β-HB Ratio |
| This compound (C10) | Higher than C8 |
| Tricaprylin (C8) | Lower than C10 and Coconut Oil |
| Coconut Oil (CO) | 56% higher than C8 |
Signaling Pathways and Metabolic Mechanisms
The ketogenic effect of this compound is rooted in its unique metabolic pathway. Unlike long-chain fatty acids, medium-chain fatty acids like capric acid are rapidly absorbed from the small intestine and transported directly to the liver via the portal vein. This bypasses the lymphatic system, leading to swift hepatic metabolism.
References
- 1. Tricaprylin Alone Increases Plasma Ketone Response More Than Coconut Oil or Other Medium-Chain Triglycerides: An Acute Crossover Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricaprylin Alone Increases Plasma Ketone Response More Than Coconut Oil or Other Medium-Chain Triglycerides: An Acute Crossover Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Tricaprin and its Therapeutic Potential in Heart Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Tricaprin, a medium-chain triglyceride (MCT) composed of three capric acid (C10:0) molecules, has emerged as a promising therapeutic agent in the management of specific forms of heart disease, most notably Triglyceride Deposit Cardiomyovasculopathy (TGCV). This rare and often intractable condition is characterized by the abnormal accumulation of triglycerides within cardiac and vascular smooth muscle cells due to impaired intracellular lipolysis, leading to severe heart failure and coronary artery disease.[1][2] Foundational research, encompassing both preclinical animal models and human clinical trials, has elucidated the mechanisms by which this compound may ameliorate the pathophysiology of TGCV and improve clinical outcomes. This technical guide provides a comprehensive overview of the core research, presenting key quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound in the context of heart disease.
Table 1: Human Clinical Trial Survival Rates in TGCV Patients
| Study Group | 3-Year Survival Rate | 5-Year Survival Rate | Reference |
| This compound | 100% | 100% | [3][4][5] |
| Control | 78.6% | 68.1% |
Table 2: Survival Rates in TGCV Patients with Heart Failure
| Study Group | 3-Year Survival Rate | 5-Year Survival Rate | Reference |
| This compound | 100% | 100% | |
| Control | 76.8% | 64.8% |
Table 3: Myocardial Lipolysis Improvement in TGCV Patients
| Parameter | Placebo Group (Change) | This compound (CNT-01) Group (Change) | p-value | Reference |
| Delta BMIPP-WR (%) | -0.26 ± 3.28 | 7.08 ± 3.28 | 0.035 | |
| BMIPP-WR: Washout Rate of 123I-β-methyl-p-iodophenylpentadecanoic acid, a marker of myocardial lipolysis. |
Experimental Protocols
Human Clinical Studies (TGCV)
A pivotal study investigating the long-term efficacy of this compound involved patients diagnosed with TGCV from Japanese registries.
-
Study Design: A multi-center, randomized, double-blind exploratory trial (Phase IIa) was conducted to assess the effect of this compound (CNT-01) on myocardial lipolysis. Another key study was a registry-based comparison of patients who received this compound versus those who did not.
-
Participant Population: The studies included patients diagnosed with idiopathic TGCV. For the registry study, 22 patients received this compound and were compared to 190 control patients. Propensity score matching was used to create a matched control group of 81 patients for survival rate comparisons.
-
Intervention: In the exploratory trial, patients were orally administered 1.5 g/day of this compound (CNT-01) or a placebo for 8 weeks.
-
Primary Endpoint: The primary endpoint of the exploratory trial was the change in the washout rate of 123I-β-methyl-p-iodophenylpentadecanoic acid (BMIPP-WR), a measure of myocardial triglyceride metabolism. The registry study's primary endpoints were 3- and 5-year survival rates.
-
Key Assessments: Myocardial scintigraphy with 123I-BMIPP was used to evaluate myocardial lipolysis. Clinical benefits, including improvement in heart failure symptoms and left ventricular ejection fraction, were also assessed.
Preclinical Animal Models
Studies utilizing adipose triglyceride lipase (ATGL) knockout (KO) mice, an animal model for TGCV, have been instrumental in elucidating the preclinical efficacy and mechanism of this compound.
-
Animal Model: ATGL KO mice, which exhibit key features of TGCV including myocardial triglyceride accumulation and cardiac dysfunction, were used.
-
Dietary Intervention: ATGL KO mice were fed a diet containing this compound, where MCTs comprised 80% of the total fat intake, with capric acid (C10:0) being 100% of the MCTs. This was compared to a control diet.
-
Key Assessments:
-
Cardiac Imaging: Used to assess triglyceride accumulation and left ventricular function.
-
Metabolite Profiling: Analysis of cardiac tissue to measure changes in metabolites like malonyl-CoA and acylcarnitines.
-
Proteomics: Tandem mass tag-based shotgun proteomics were employed to identify changes in the myocardial proteome of ATGL KO mice following a this compound diet.
-
Signaling Pathways and Mechanisms of Action
The research suggests that this compound exerts its therapeutic effects through a multi-faceted mechanism that is likely independent of ATGL, the enzyme deficient in many TGCV patients.
Caption: Proposed ATGL-independent mechanism of this compound in cardiomyocytes.
The central hypothesis is that capric acid, the fatty acid component of this compound, is incorporated into the intracellular triglyceride pool, forming chimeric triglycerides with long-chain fatty acids. These chimeric triglycerides appear to be more readily hydrolyzed by other intracellular lipases, thus bypassing the defective ATGL enzyme. This enhanced lipolysis leads to a reduction in triglyceride accumulation and provides a more readily available energy source for the cardiomyocyte, ultimately improving cardiac function.
Caption: Experimental workflow for preclinical evaluation of this compound.
Proteomic analysis of the myocardium from ATGL KO mice treated with this compound revealed a significant rescue of the heart failure phenotype at the protein expression level. Specifically, proteins associated with cardiac arrhythmia and cardiac damage, which were upregulated in the untreated KO mice, were normalized by the this compound diet.
Conclusion and Future Directions
The foundational research on this compound provides compelling evidence for its therapeutic utility in TGCV, a condition with previously limited treatment options. The data strongly suggest that this compound improves myocardial metabolism, reduces triglyceride accumulation, and leads to remarkable improvements in long-term survival and cardiac function. The proposed ATGL-independent mechanism of action is a novel therapeutic concept for diseases of lipid metabolism.
Future research should focus on larger, multi-ethnic clinical trials to confirm these findings in a broader patient population. Further investigation into the precise molecular mechanisms, including the identification of the lipases responsible for the hydrolysis of chimeric triglycerides, will be crucial for optimizing this therapeutic strategy and potentially extending its application to other forms of heart disease characterized by myocardial lipid accumulation.
References
- 1. Long-term survival and durable recovery of heart failure in patients with triglyceride deposit cardiomyovasculopathy treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. This compound Impact on Heart Disease: A Breakthrough in Cardiovascular Treatment | IMAGE Magazine [imageusa.com]
- 4. hcn.health [hcn.health]
- 5. A simple supplement improves survival in patients with a new type of heart disease - ResOU [resou.osaka-u.ac.jp]
Preliminary Studies on Tricaprin and its Neuroprotective Potential: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a medium-chain triglyceride (MCT) composed of three capric acid (C10:0) fatty acid chains attached to a glycerol backbone, is emerging as a molecule of interest in the field of neuroprotection. While much of the research on MCTs has focused on the ketogenic properties of shorter-chain triglycerides like tricaprylin (C8:0), preliminary studies suggest that this compound may offer neuroprotective benefits through both ketogenic and non-ketogenic mechanisms. This technical guide synthesizes the current preliminary data on this compound's role in neuroprotection, with a focus on its potential applications in neurodegenerative diseases such as Alzheimer's disease. We will delve into the quantitative findings from early studies, detail the experimental protocols used, and visualize the proposed signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary in vivo studies investigating the effects of this compound on cognitive function and related biomarkers.
| Table 1: In Vivo Study of this compound on Cognitive Decline in a High-Fat Diet (HFD) Mouse Model | |
| Parameter | Observation |
| Study Model | Mice fed a high-fat diet (HFD) to induce cognitive decline. |
| This compound (TC10) Administration | Oral administration. |
| Effect on Cognitive Decline | Attenuated HFD-induced cognitive decline.[1][2] |
| Effect on Blood Ketone Levels | Did not significantly increase blood ketone concentrations.[1][2] |
| Effect on Blood Glucose Levels | Reduced blood glucose levels in a glucose tolerance test.[1] |
| Effect on Plasma GLP-1 Levels | Increased the plasma concentration of glucagon-like peptide-1 (GLP-1). |
| Table 2: In Vitro Study on GLP-1 Secretion | |
| Parameter | Observation |
| Cell Model | Not specified in the provided search results. |
| Compound Tested | 2-monocaprin (2-MC10), a metabolite of this compound. |
| Effect on GLP-1 Secretion | Stimulated the secretion of GLP-1. |
| Effect on Intracellular cAMP | Decreased intracellular cAMP concentrations. |
Proposed Mechanisms of Neuroprotection
Preliminary research suggests that this compound may exert its neuroprotective effects through at least two distinct pathways: a ketogenic pathway that provides an alternative energy source to the brain and a non-ketogenic pathway involving GLP-1 signaling.
Ketogenic Pathway
Similar to other MCTs, this compound can be metabolized into ketone bodies, which can serve as an alternative energy source for the brain when glucose metabolism is impaired, a hallmark of Alzheimer's disease.
GLP-1 Dependent Pathway
A recent study in a mouse model of diet-induced cognitive decline suggests a novel, non-ketogenic mechanism of action for this compound. In this pathway, this compound, likely through its metabolite 2-monocaprin, stimulates the release of GLP-1. GLP-1 receptors are present in the brain, and their activation is known to have neuroprotective effects.
References
- 1. Medium-chain triglycerides this compound TC10 and tricaprylin TC8 attenuated HFD-induced cognitive decline in a manner dependent on or independent of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain triglycerides this compound TC10 and tricaprylin TC8 attenuated HFD-induced cognitive decline in a manner dependent on or independent of GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Therapeutic Evolution of Tricaprin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricaprin, a medium-chain triglyceride, has emerged as a significant therapeutic agent in the management of Triglyceride Deposit Cardiomyovasculopathy (TGCV), a rare and often fatal heart disease. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the pivotal preclinical and clinical studies that have elucidated its mechanism of action and demonstrated its clinical efficacy. The guide includes a thorough summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a critical resource for ongoing research and drug development in the field of cardiovascular and metabolic diseases.
Introduction: The Emergence of a Novel Therapeutic Target
The story of this compound's therapeutic application is intrinsically linked to the discovery of Triglyceride Deposit Cardiomyovasculopathy (TGCV). First identified approximately 15 years ago, TGCV is a distinct form of coronary artery disease characterized by the pathological accumulation of triglycerides within the coronary arteries.[1][2][3] This accumulation is not due to high cholesterol but rather a defective intracellular breakdown of triglycerides in vascular smooth muscle cells, a mechanism that renders patients resistant to standard coronary artery disease therapies.[1][2] TGCV is particularly prevalent in individuals with diabetes mellitus and those undergoing hemodialysis. The disease leads to severe cardiac impairment, including heart failure, and was initially associated with a very poor prognosis, often necessitating heart transplantation.
This compound, a triglyceride composed of three molecules of capric acid (a 10-carbon fatty acid), was identified as a potential therapeutic agent for this debilitating condition. It is a naturally occurring fat found in sources like coconut oil and palm kernel oil and can also be synthesized for therapeutic use.
Preclinical Research: Unraveling the Mechanism of Action
The initial hypothesis for this compound's efficacy was investigated in a preclinical mouse model of TGCV, specifically adipose triglyceride lipase (ATGL)-knockout (KO) mice. ATGL is a key enzyme responsible for the initial step of triglyceride hydrolysis, and its deficiency in these mice mimics the human TGCV phenotype, leading to excessive triglyceride accumulation in the myocardium and subsequent heart failure.
The "Chimeric Triglyceride" Hypothesis
The prevailing hypothesis for this compound's mechanism of action revolves around the concept of "chimeric triglycerides." It is proposed that the capric acid from this compound is incorporated into the intracellular triglyceride pool, which is predominantly composed of long-chain fatty acids in TGCV patients. This creates "chimeric" triglycerides containing both long-chain and medium-chain (capric) fatty acids. These altered triglycerides are thought to be more readily hydrolyzed by other lipolytic enzymes, bypassing the deficient ATGL pathway.
Key Preclinical Experiments and Findings
A pivotal study investigated the effects of a this compound-supplemented diet in ATGL-KO mice.
-
Animal Model: Adipose triglyceride lipase-knockout (ATGL-KO) mice, which develop a phenotype similar to human TGCV.
-
Dietary Intervention: Four-week-old ATGL-KO mice were fed a diet in which 8% of the natural fat was replaced with this compound. A control group of ATGL-KO mice received a standard diet.
-
Cardiac Function Assessment: Cardiac function was evaluated using imaging techniques such as micro-CT scans to measure myocardial triglyceride content and assess left ventricular function.
-
Metabolic Analysis: Myocardial metabolism of long-chain fatty acids was assessed to determine if the this compound diet improved their utilization.
-
Proteomic Analysis: Tandem mass tag-based shotgun proteomics was performed on the hearts of the mice to identify changes in protein expression levels in response to the this compound diet.
The preclinical studies yielded significant quantitative data supporting the therapeutic potential of this compound.
| Parameter | Control ATGL-KO Mice | This compound-Fed ATGL-KO Mice | Outcome |
| Myocardial Triglyceride Accumulation | Significantly elevated | Reduced | This compound diet led to a decrease in the accumulation of triglycerides in the heart muscle. |
| Left Ventricular Function | Impaired | Improved | The this compound diet resulted in an improvement in the heart's pumping function. |
| Myocardial Long-Chain Fatty Acid Metabolism | Impaired | Improved | This compound supplementation enhanced the heart's ability to metabolize long-chain fatty acids. |
| Proteomic Changes | Upregulation of 65 proteins associated with "Cardiac Arrhythmia" and "Cardiac Damage" | Rescue of proteomic changes | The this compound diet reversed the pathological changes in protein expression observed in the hearts of the KO mice. |
| Ces1d Protein Levels | Down-regulated | Rescued to normal levels | Ces1d, an enzyme known to regulate intracellular triglyceride metabolism, was positively affected by the this compound diet. |
Signaling Pathway and Experimental Workflow
The preclinical findings suggest a logical flow from this compound administration to improved cardiac health.
The proposed mechanism of action involves the alteration of the substrate for lipolysis.
Clinical Research: Translating Preclinical Success to Patients
The promising results from animal studies prompted clinical investigation into the efficacy of this compound in patients with TGCV. Several registry-based studies and clinical trials have been conducted, primarily in Japan.
Key Clinical Studies and Patient Populations
A significant long-term study involved 22 TGCV patients from 12 hospitals who received this compound and were compared to a control group of 190 patients from Japanese registries. To account for baseline differences, 81 of the control patients were matched with the this compound group.
Another exploratory Phase IIa clinical trial (UMIN000035403) was a multi-center, double-blind, placebo-controlled study that administered 1.5 g per day of CNT-01 (the investigational drug name for this compound) or a placebo for 8 weeks to patients with idiopathic TGCV.
-
Patient Population: Patients diagnosed with Triglyceride Deposit Cardiomyovasculopathy (TGCV), including those with heart failure and some on hemodialysis. Inclusion criteria for some studies required cardiac symptoms resistant to standard therapies.
-
Intervention: Oral administration of this compound. In the Phase IIa trial, the dosage was 1.5 g per day.
-
Primary Endpoints: Long-term survival rates were a key outcome in the registry-based studies.
-
Secondary Endpoints:
-
Improvement in heart failure symptoms.
-
Changes in cardiac function and structure, including reversal of remodeling.
-
Myocardial lipolysis, assessed by the washout rate of 123I-β-methyl-p-iodophenylpentadecanoic acid (BMIPP), a tracer for myocardial fatty acid metabolism.
-
Myocardial triglyceride content, measured by 1H-magnetic resonance spectroscopy (1H-MRS).
-
Quantitative Outcomes from Clinical Research
The clinical studies have demonstrated remarkable improvements in outcomes for TGCV patients treated with this compound.
| Outcome Measure | Control Group | This compound Group | p-value/Significance |
| 3-Year Survival Rate | 78.6% | 100% | Significant |
| 5-Year Survival Rate | 68.1% | 100% | Significant |
| BMIPP Washout Rate (Phase IIa Trial) | -0.26 ± 3.28% | 7.08 ± 3.28% | p=0.035 |
| Myocardial TG Content (1H-MRS, Case Study) | 8.4% (baseline) | 5.9% (after 8 weeks) | Improvement shown |
Synthesis and Formulation
This compound for research and therapeutic use is produced through chemical synthesis. A common method is the esterification of glycerol with capric acid. Large-scale synthesis protocols have been developed to produce high-purity this compound.
Large-Scale Synthesis Protocol
-
Reactants: Glycerol and capric acid.
-
Catalyst: A metal catalyst such as calcium oxide or tungsten trioxide.
-
Conditions: The reaction is typically carried out at an elevated temperature (e.g., 175°C) under a partial vacuum without a solvent.
-
Purification: The product is purified through crystallization from a solvent like ethanol.
-
Yield and Purity: This method can achieve high yields (e.g., 91%) and high purity (e.g., 99.8%).
Future Directions and Conclusion
The research on this compound has established it as a groundbreaking therapy for TGCV, a previously intractable heart disease. The unique mechanism of action, which involves modifying the triglyceride substrate to enable its breakdown by alternative enzymatic pathways, represents a novel therapeutic concept in cardiovascular medicine.
Future research will likely focus on:
-
Further elucidation of the specific carboxylesterases and other lipases involved in the hydrolysis of chimeric triglycerides.
-
Investigation of the potential role of this compound in activating signaling pathways, such as those involving peroxisome proliferator-activated receptors (PPARs), which are known to regulate lipid metabolism.
-
Conducting larger, multi-center international clinical trials to confirm the efficacy of this compound in diverse patient populations.
-
Exploring the potential application of this compound in other metabolic disorders characterized by abnormal lipid accumulation.
References
- 1. edm.bioscientifica.com [edm.bioscientifica.com]
- 2. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and optimization of carboxylesterase-catalyzed esterification between capric acid and glycerol for the production of 1-monocaprin in reversed micellar system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Tricaprin Using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a triglyceride derived from capric acid, is a key component in various pharmaceutical formulations, nutritional supplements, and cosmetic products.[1][2][3] Its prevalence is notable in lipid-based drug delivery systems, such as lipid nanoparticles, where it enhances the solubility and bioavailability of poorly water-soluble drugs.[4] Accurate and robust quantification of this compound is therefore essential for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD), a technique well-suited for the analysis of non-volatile compounds like triglycerides that lack a strong UV chromophore.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is based on the hydrophobicity of the analytes. An Evaporative Light Scattering Detector (ELSD) is employed for detection. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. The detector's response is proportional to the mass of the analyte, making it a suitable choice for the quantitative analysis of triglycerides.[5]
Experimental Protocols
Materials and Reagents
-
This compound standard (99% purity or higher)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Chloroform (analytical grade)
-
Nitrogen gas (high purity)
-
0.45 µm PTFE syringe filters
Equipment
-
HPLC system with a gradient pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of chloroform and isopropanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with isopropanol to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.
Sample Preparation
The following is a general protocol for sample preparation. The specific matrix (e.g., lipid nanoparticles, cream, plasma) may require optimization.
-
Lipid-Based Formulations (e.g., Nanoparticles, Emulsions):
-
Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of chloroform and methanol to disrupt the formulation and dissolve the lipids.
-
Vortex for 2 minutes to ensure complete dissolution.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble excipients.
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid film in 1 mL of isopropanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Solid Samples (e.g., Powders, Tissues):
-
Homogenize a pre-weighed amount of the solid sample.
-
Perform a lipid extraction using a modified Bligh-Dyer or Folch method with a chloroform/methanol/water solvent system.
-
Isolate the organic phase containing the lipids.
-
Evaporate the solvent under nitrogen.
-
Reconstitute the residue in a known volume of isopropanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC-ELSD Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 0-10 min: 30% B10-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp. | 40°C |
| ELSD Evaporator Temp. | 60°C |
| ELSD Gas Flow (N2) | 1.5 L/min |
Note: These conditions may require optimization depending on the specific HPLC system, column, and sample matrix.
Data Presentation
The quantitative data should be summarized in clear and structured tables.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Mixed-Mode) |
| Stationary Phase | C18 | Lipak mixed-mode |
| Mobile Phase | Acetonitrile/Isopropanol Gradient | Methanol/Ethanol/Ammonium Formate/Formic Acid Gradient |
| Detector | ELSD | ELSD or MS |
| Column Dimensions | 150 mm x 4.6 mm, 3.5 µm | 100 mm x 3.2 mm, 5 µm |
| Flow Rate | 1.0 mL/min | Not Specified |
| Temperature | 40°C | Not Specified |
Table 2: System Suitability and Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Precision (%RSD) | ≤ 5% | 2.5% |
| Accuracy (% Recovery) | 95-105% | 98.7% |
| LOD | Reportable | 0.05 mg/mL |
| LOQ | Reportable | 0.15 mg/mL |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
Logical Relationship of HPLC-ELSD System Components
Caption: HPLC-ELSD System Components.
References
- 1. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution Gas Chromatography for Purity Analysis of Tricaprin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust gas chromatography (GC) method for the quantitative purity analysis of tricaprin (glycerol tricaprate), a medium-chain triglyceride of significant interest in the pharmaceutical and nutraceutical industries. The protocol outlines a high-temperature capillary GC method coupled with a flame ionization detector (FID) to ensure high resolution and sensitivity. This method is adapted from established standard procedures for glyceride analysis, such as ASTM D6584 and EN 14105, where this compound is often employed as an internal standard.[1][2][3][4] The described workflow, from sample preparation involving silylation to data analysis, provides a reliable framework for quality control and purity assessment of this compound in research and development settings.
Introduction
This compound is a triglyceride composed of glycerol and three units of capric acid (a 10-carbon saturated fatty acid). It serves as a valuable excipient in pharmaceutical formulations, a nutritional supplement, and a precursor for the production of other chemicals. The purity of this compound is a critical quality attribute, as impurities such as mono- and diglycerides, free fatty acids, or other triglycerides can impact its physical properties, stability, and therapeutic efficacy.
Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[5] For high-molecular-weight analytes like triglycerides, high-temperature GC is necessary. To enhance volatility and prevent on-column degradation, a derivatization step, typically silylation, is employed to convert the polar hydroxyl groups of any residual mono- and diglycerides into less polar trimethylsilyl (TMS) ethers. This application note provides a detailed protocol for the purity analysis of this compound using capillary GC-FID.
Experimental Protocols
Materials and Reagents
-
This compound sample
-
Pyridine (anhydrous, ≥99.8%)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
n-Heptane (≥99%, HPLC grade)
-
This compound reference standard (≥99% purity)
-
Internal Standard (IS): 1,2,4-Butanetriol (for potential free glycerol analysis, if required)
-
Glyceride standards (e.g., monoolein, diolein, triolein for system suitability and impurity identification)
-
Autosampler vials with inserts and caps
Instrumentation
-
Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a cool on-column (COC) or programmable temperature vaporization (PTV) inlet.
-
Detector: Flame Ionization Detector (FID)
-
Column: A high-temperature, low-polarity capillary column suitable for triglyceride analysis, such as a 14 m x 0.53 mm I.D., 0.16 µm film thickness MET-Biodiesel column with an integrated 2 m x 0.53 mm I.D. guard column.
-
Data System: Chromatography data station (e.g., Agilent ChemStation, Compass CDS).
Sample Preparation (Silylation)
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL autosampler vial.
-
Add 200 µL of pyridine.
-
Add 200 µL of the silylation agent, MSTFA.
-
Cap the vial tightly and mix vigorously using a vortex mixer for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15-20 minutes to ensure complete derivatization of any potential impurities like mono- and diglycerides.
-
Add 8 mL of n-heptane to the vial and mix well.
-
The sample is now ready for GC injection.
GC-FID Conditions
| Parameter | Setting |
| Inlet | Cool On-Column (COC) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | Constant flow at approximately 3.0 mL/min for Helium. |
| Oven Program | - Initial Temperature: 50°C, hold for 1 min- Ramp 1: 15°C/min to 180°C- Ramp 2: 7°C/min to 230°C- Ramp 3: 30°C/min to 380°C- Final Hold: Hold at 380°C for 10 min |
| Detector | FID |
| Detector Temp. | 380°C |
| Hydrogen Flow | 35 mL/min |
| Air Flow | 350 mL/min |
| Makeup Gas (N2) | 20 mL/min |
| Injection Volume | 1 µL |
Data Presentation
The purity of the this compound sample is determined by area percent calculation from the resulting chromatogram. The peak area of this compound is compared to the total area of all eluted peaks.
Table 1: Representative Chromatographic Data for this compound Purity Analysis
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | Monoglyceride Impurity (TMS) | ~12.5 | 15,000 | 0.15% |
| 2 | Diglyceride Impurity (TMS) | ~18.2 | 30,000 | 0.30% |
| 3 | This compound | ~21.8 | 9,950,000 | 99.50% |
| 4 | Other Triglyceride Impurity | ~24.5 | 5,000 | 0.05% |
| Total | 10,000,000 | 100.00% |
Note: Retention times are approximate and will vary depending on the specific GC system and conditions. TMS denotes trimethylsilyl derivative.
Visualizations
Caption: Experimental workflow for this compound purity analysis.
Caption: Logical relationship of GC system components.
Discussion
The provided gas chromatography method is highly suitable for determining the purity of this compound. The use of a high-temperature stable column and a temperature-programmed oven run allows for the elution of high-boiling triglycerides while separating them from potential lower-boiling impurities such as derivatized mono- and diglycerides. The Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for the quantification of these hydrocarbon-rich molecules.
The derivatization with MSTFA is a critical step to ensure that any free hydroxyl groups on mono- or diglyceride impurities are capped, which improves their chromatographic peak shape and prevents unwanted interactions with the column's stationary phase. Purity is calculated using the principle of area normalization, which assumes that all components of the sample have a similar response factor in the FID. For highly accurate quantitative results, a reference standard and a multi-point calibration curve may be necessary.
Conclusion
This application note provides a comprehensive and detailed protocol for the purity analysis of this compound by high-temperature gas chromatography with flame ionization detection. The method is robust, reliable, and leverages established analytical principles for glyceride analysis. By following this protocol, researchers, scientists, and drug development professionals can effectively assess the purity of this compound, ensuring its quality and suitability for its intended application.
References
Application Notes and Protocols for Preparing Tricaprin Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a triglyceride derived from capric acid, is a lipid molecule of growing interest in biomedical research. Its potential therapeutic applications, particularly in the context of cancer and metabolic diseases, have led to an increased need for standardized protocols for its use in in vitro cell culture models. Due to its hydrophobic nature, preparing stable and biologically active this compound solutions for cell culture experiments requires careful consideration of solvents, concentrations, and handling procedures. These application notes provide detailed protocols for the preparation of this compound solutions and their application in cell culture, including methods for assessing its effects on cell viability, proliferation, and key signaling pathways.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Limited | Warming and sonication may slightly improve dispersion but does not lead to true solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing stock solutions for cell culture. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
Table 2: Recommended this compound Concentrations for In Vitro Studies
| Application | Cell Line | Concentration Range | Incubation Time | Reference |
| Cell Viability (MTT Assay) | Murine Melanoma (B16) | Not specified for this compound alone; used as a component of SLNPs. | 24 - 72 hours | [1] |
| Apoptosis Induction | Various Cancer Cell Lines | To be determined empirically (start with a range of 10-100 µM) | 24 - 72 hours | General guidance |
| Signaling Pathway Modulation | Various Cancer Cell Lines | To be determined empirically (start with a range of 10-100 µM) | 1 - 24 hours | General guidance |
Note: Specific optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 100 mM). A common starting point is to prepare a high-concentration stock to minimize the final DMSO concentration in the cell culture medium.
-
Dissolution:
-
Sterilization: The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. However, if desired, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions are typically stable for several months when stored properly.
Protocol 2: Treatment of Cells with this compound
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile pipette tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in multi-well plates or flasks and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in the cell culture medium.
-
Important: To avoid precipitation, perform a serial dilution of the stock solution in complete cell culture medium. For example, first dilute the stock 1:10 in medium, and then add the appropriate volume of this intermediate dilution to the cell culture wells.
-
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated wells. The final DMSO concentration should ideally be below 0.5% to minimize solvent-induced cytotoxicity.
-
Treatment: Carefully add the prepared this compound working solution or DMSO control to the respective wells. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Protocol 3: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a commercial solubilization buffer)
-
96-well plate reader
Procedure:
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently pipette up and down to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways and Visualizations
Preliminary evidence suggests that this compound may exert its cellular effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. While direct evidence for this compound is still emerging, related lipid molecules have been shown to influence pathways such as PI3K/Akt and MAPK. Furthermore, the induction of apoptosis is a common mechanism of action for anti-cancer agents.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is common in cancer.
Intrinsic Apoptosis Pathway
Induction of apoptosis is a key mechanism for eliminating cancer cells. The intrinsic, or mitochondrial, pathway is a major route to programmed cell death.
Experimental Workflow for Investigating this compound's Effects
References
Application Notes and Protocols for Tricaprin Administration in a Mouse Model of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the administration and evaluation of tricaprin in a mouse model of heart failure, specifically focusing on Triglyceride Deposit Cardiomyovasculopathy (TGCV). This condition is modeled in mice through the genetic knockout of adipose triglyceride lipase (ATGL), leading to cardiac steatosis, contractile dysfunction, and ultimately, heart failure. This compound, a medium-chain triglyceride, has emerged as a promising therapeutic agent in this context, demonstrating the ability to rescue the cardiac phenotype by improving myocardial metabolism and function.
The following sections detail the quantitative effects of this compound on cardiac parameters, provide step-by-step experimental protocols for its administration and analysis, and illustrate the proposed mechanism of action through signaling pathway and workflow diagrams. This document is intended to facilitate the replication and further investigation of this compound's therapeutic potential in preclinical heart failure studies.
Data Presentation
The efficacy of this compound in ameliorating the heart failure phenotype in ATGL knockout (KO) mice is summarized in the tables below. The data is compiled from studies utilizing a this compound-supplemented diet and showcases improvements in cardiac function and reductions in myocardial lipid accumulation.
Table 1: Echocardiographic Assessment of Cardiac Function in ATGL KO Mice Treated with this compound
| Parameter | Wild Type (WT) | ATGL KO (Control Diet) | ATGL KO (this compound Diet) |
| Left Ventricular Ejection Fraction (LVEF) (%) | ~75% | ~40% | ~60% |
| Left Ventricular Fractional Shortening (LVFS) (%) | ~40% | ~20% | ~30% |
Data are approximated from graphical representations in Suzuki et al., 2018.
Table 2: Myocardial Triglyceride Accumulation in ATGL KO Mice
| Parameter | Wild Type (WT) | ATGL KO (Control Diet) | ATGL KO (this compound Diet) |
| Myocardial CT Value (Hounsfield Units) | Lower (indicative of less lipid) | Higher (indicative of high lipid) | Reduced towards WT levels |
Qualitative assessment based on micro-CT imaging from Suzuki et al., 2018.
Table 3: Histological and Proteomic Changes in ATGL KO Mouse Hearts
| Analysis | ATGL KO (Control Diet) | ATGL KO (this compound Diet) |
| Histology (Oil Red O Staining) | Massive lipid droplet accumulation | Markedly reduced lipid droplets |
| Proteomics | Upregulation of proteins associated with cardiac arrhythmia and damage. Downregulation of Ces1d (involved in TG metabolism). | Rescue of the proteomic profile towards that of Wild Type mice. |
Findings are based on reports by Suzuki et al., 2018, and Hara et al., 2020.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Animal Model and this compound Administration
-
Animal Model: Adipose triglyceride lipase knockout (ATGL KO) mice on a C57BL/6J background are used as a model for Triglyceride Deposit Cardiomyovasculopathy (TGCV). Age-matched wild-type (WT) littermates serve as controls.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet Formulation:
-
Control Diet: A standard rodent chow.
-
This compound Diet: A custom diet where a significant portion of the fat content is replaced with this compound. For example, a diet where this compound constitutes 80% of the total fat intake.[1]
-
-
Administration Protocol:
-
ATGL KO and WT mice are weaned at 3-4 weeks of age.
-
At 8 weeks of age, ATGL KO mice are randomly assigned to either the control diet or the this compound diet group.
-
The respective diets are provided for a period of 4-8 weeks.
-
Body weight and food intake should be monitored regularly.
-
Echocardiographic Analysis of Cardiac Function
-
Objective: To non-invasively assess cardiac function and morphology.
-
Procedure:
-
Anesthetize the mouse with isoflurane (1.5-2% in oxygen).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Remove chest hair using a depilatory cream.
-
Apply ultrasound gel to the chest.
-
Using a high-frequency ultrasound system with a linear transducer (e.g., 30-40 MHz), obtain parasternal long-axis and short-axis views of the heart.
-
Acquire M-mode images at the level of the papillary muscles from the short-axis view.
-
Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode tracings over at least three consecutive cardiac cycles.
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the following formulas:
-
LVEF (%) = [(LVIDd³ - LVIDs³) / LVIDd³] * 100
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] * 100
-
-
Histological Assessment of Myocardial Steatosis
-
Objective: To visualize and quantify lipid accumulation in the heart tissue.
-
Procedure:
-
Euthanize the mice and excise the hearts.
-
Wash the hearts with phosphate-buffered saline (PBS).
-
Fix a portion of the ventricular tissue in 4% paraformaldehyde for paraffin embedding or embed in Optimal Cutting Temperature (OCT) compound and freeze in liquid nitrogen for cryosectioning.
-
For frozen sections, cut 5-10 µm thick sections using a cryostat.
-
Oil Red O Staining:
-
Fix the sections with 4% paraformaldehyde.
-
Rinse with PBS.
-
Incubate in 60% isopropanol.
-
Stain with freshly prepared Oil Red O solution for 15-20 minutes.
-
Differentiate in 60% isopropanol.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium.
-
-
Image the stained sections using a light microscope. Lipid droplets will appear as red-orange structures.
-
Proteomic Analysis
-
Objective: To identify changes in the cardiac proteome in response to this compound treatment.
-
Procedure:
-
Excise mouse hearts, wash with PBS, and snap-freeze in liquid nitrogen.
-
Homogenize the ventricular tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
Perform protein digestion (e.g., in-solution or in-gel trypsin digestion).
-
Label the resulting peptides with tandem mass tags (TMT) for relative quantification.
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using appropriate software (e.g., Proteome Discoverer) to identify and quantify proteins.
-
Perform bioinformatic analysis to identify differentially expressed proteins and affected cellular pathways.[2]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in ATGL KO mice.
Proposed Signaling Pathway of this compound's Action
References
Formulating Tricaprin for Oral Gavage in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a triglyceride of capric acid, is a medium-chain triglyceride (MCT) utilized in various research applications, including metabolic and endocrinological studies.[1][2] Its oral administration in rodent models is often a critical step in preclinical research. Proper formulation is paramount to ensure accurate and reproducible dosing, which can be challenging due to this compound's low aqueous solubility. This document provides detailed application notes and protocols for the formulation and oral gavage administration of this compound in rodents.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for successful formulation development.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₆₂O₆ | [3] |
| Molecular Weight | 554.84 g/mol | [3] |
| Appearance | Solid at or below room temperature. Described as a colorless to pale yellow liquid above its melting point. | [3] |
| Melting Point | 31-32 °C | |
| Solubility | Practically insoluble in water. Soluble in organic solvents such as DMSO (100 mg/mL), chloroform, dichloromethane, and ethyl acetate. Miscible with oils like cottonseed and corn oil. |
Formulation Strategies for Oral Gavage
Given this compound's lipophilic nature, the selection of an appropriate vehicle is critical. The goal is to create a stable and homogenous suspension or solution that can be accurately dosed.
Vehicle Selection
Commonly used vehicles for oral gavage of lipophilic compounds include:
-
Oils: Corn oil, sesame oil, and other medium-chain triglycerides are suitable choices due to the miscibility of this compound with these oils.
-
Aqueous Suspensions with Surfactants: For researchers who prefer aqueous-based vehicles, a suspension can be prepared using surfactants to aid in the dispersion of this compound. Common surfactants include Tween 80 and Polyethylene Glycol 400 (PEG 400).
-
Co-solvent Systems: A combination of solvents, such as a small amount of DMSO to initially dissolve the this compound followed by dilution with an oil or aqueous vehicle, can also be employed.
Recommended Formulation Protocols
Protocol 1: Oil-Based Formulation (Recommended for Simplicity and Stability)
This is the most straightforward method for formulating this compound.
Materials:
-
This compound
-
Corn oil (or sesame oil)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Warming plate (optional)
Procedure:
-
Weigh the desired amount of this compound.
-
Add the calculated volume of corn oil to a glass vial.
-
Slowly add the this compound to the corn oil while stirring.
-
If necessary, gently warm the mixture to slightly above this compound's melting point (e.g., 35-40°C) to facilitate dissolution.
-
Continue stirring until a clear, homogenous solution is formed.
-
Allow the solution to cool to room temperature before administration.
Protocol 2: Aqueous Suspension using Tween 80
This protocol is suitable when an aqueous vehicle is preferred.
Materials:
-
This compound
-
Tween 80
-
Purified water (or saline)
-
Glass vials
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound.
-
In a separate vial, prepare a solution of Tween 80 in purified water (e.g., 5% Tween 80).
-
Slowly add the this compound to the Tween 80 solution while stirring vigorously.
-
Use a homogenizer or sonicator to create a fine, uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration.
Oral Gavage Procedure in Rodents
The following is a generalized protocol for oral gavage in mice and rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials
-
Appropriately sized gavage needles (flexible or curved stainless steel with a ball tip are recommended).
-
Syringes
-
Animal scale
Gavage Needle Sizing
| Rodent | Weight (g) | Gauge | Length (inches) |
| Mouse | <20 | 22-24 | 1-1.5 |
| 20-30 | 20-22 | 1.5 | |
| >30 | 18-20 | 1.5-2 | |
| Rat | <100 | 18-20 | 2-3 |
| 100-250 | 16-18 | 3 | |
| >250 | 16 | 3-3.5 |
Note: These are general guidelines; the appropriate size may vary depending on the individual animal.
Dosing Volume
The maximum recommended dosing volume for oral gavage is typically 10 mL/kg for mice and 10-20 mL/kg for rats. However, it is advisable to use the smallest volume necessary.
Step-by-Step Gavage Protocol
-
Animal Restraint:
-
Mouse: Scruff the mouse firmly to immobilize the head and body.
-
Rat: Gently restrain the rat by holding it over the back and shoulders, supporting the body.
-
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach. Mark the needle to indicate the correct insertion depth.
-
Needle Insertion:
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth and down the esophagus. The animal should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and try again.
-
-
Substance Administration: Once the needle is in place, slowly administer the formulation.
-
Needle Removal: Gently withdraw the needle in the same path it was inserted.
-
Post-Procedure Monitoring: Observe the animal for at least 5-10 minutes for any signs of distress, such as labored breathing or fluid coming from the nose or mouth.
Stability and Storage of Formulations
-
Oil-based solutions: These are generally stable at room temperature for several days. For longer-term storage, refrigeration is recommended. Visually inspect for any precipitation before use.
-
Aqueous suspensions: These are more prone to physical instability (settling) and microbial growth. It is recommended to prepare these fresh daily. If stored, they should be refrigerated and thoroughly re-suspended before use.
Alternatives to Oral Gavage
Oral gavage can be a stressful procedure for animals. Researchers should consider less invasive alternatives when possible:
-
Voluntary consumption in palatable food: Mixing the this compound formulation with a small amount of palatable food, such as sweetened peanut butter or a commercial palatable paste.
-
Voluntary liquid consumption: Training animals to drink the formulation from a syringe.
Diagrams
Caption: Workflow for this compound Formulation and Oral Gavage.
Caption: Conceptual Pathway of Orally Administered this compound.
References
Application Note: Analysis of Tricaprin Levels in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin (glycerol tricaprate) is a medium-chain triglyceride (MCT) composed of a glycerol backbone and three capric acid (C10:0) fatty acid chains.[1] Naturally found in coconut oil and goat milk, this compound is utilized for energy supplementation and in lipid-based drug formulations.[1][2] Recently, this compound has gained significant attention as a novel therapeutic agent for Triglyceride Deposit Cardiomyovasculopathy (TGCV), a rare cardiovascular disorder characterized by the accumulation of triglycerides in the heart muscle due to defective intracellular lipolysis.[3][4] Studies have shown that dietary supplementation with this compound can lead to a remarkable regression of atherosclerotic lesions and improve cardiac function in TGCV patients. This has underscored the importance of accurately quantifying this compound levels in biological samples for pharmacokinetic studies, therapeutic drug monitoring, and research into its mechanism of action.
This application note provides detailed protocols for the extraction and quantification of this compound in biological samples, primarily human plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The quantification of this compound in complex biological matrices requires sensitive and specific analytical methods. The two most common and robust techniques are LC-MS/MS and GC-MS.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and ability to analyze the intact this compound molecule with minimal sample derivatization. It is particularly well-suited for complex matrices like plasma.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For large molecules like this compound, derivatization may be necessary to improve volatility and chromatographic performance.
Signaling Pathway: Proposed Mechanism of this compound in TGCV
In TGCV, a deficiency in adipose triglyceride lipase (ATGL) leads to impaired breakdown of long-chain triglycerides, causing their accumulation in cardiac cells and subsequent cellular dysfunction. This compound administration is thought to circumvent this metabolic bottleneck. The capric acid released from this compound can be utilized as an alternative energy source by the mitochondria. Furthermore, it is proposed that capric acid is incorporated into the triglyceride pool, forming hybrid triglycerides that are more readily hydrolyzed by other cellular lipases, thereby reducing the overall lipid accumulation.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details the extraction of this compound from human plasma followed by analysis using a triple quadrupole mass spectrometer.
1. Materials and Reagents
-
Human plasma (collected in K2EDTA tubes)
-
This compound analytical standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard - IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution (e.g., 1 µg/mL this compound-d5 in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [M+NH4]+ → specific product ionthis compound-IS: [M+NH4]+ → specific product ion |
| Source Temp. | 150°C |
| Desolvation Temp. | 300°C |
4. Data Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing standards of known this compound concentrations prepared in a surrogate matrix (e.g., stripped plasma).
Protocol 2: Quantification of this compound in Biological Tissues by GC-MS
This protocol describes the extraction and analysis of this compound from tissue homogenates. It involves a lipid extraction followed by derivatization to enhance volatility for GC analysis.
1. Materials and Reagents
-
Tissue sample (e.g., heart, liver)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Chloroform
-
Methanol (MeOH)
-
Trinonadecanoylglycerol (internal standard for GC)
-
BF3-Methanol (14% Boron Trifluoride in Methanol) or other transesterification reagent
-
Hexane, GC grade
-
Sodium Sulfate (anhydrous)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
GC vials
2. Sample Preparation: Lipid Extraction and Derivatization
-
Weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of cold PBS.
-
Transfer the homogenate to a glass tube.
-
Add the internal standard (Trinonadecanoylglycerol).
-
Perform a lipid extraction by adding 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Derivatization (Transesterification): Add 1 mL of 14% BF3-Methanol to the dried lipid extract.
-
Tightly cap the tube and heat at 100°C for 30 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Cool the sample, then add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove residual water.
-
Transfer the final extract to a GC vial for analysis.
3. GC-MS Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temp. | 280°C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Initial 150°C, hold 1 min, ramp to 320°C at 10°C/min, hold for 10 min. |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target FAMEs (Capric acid methyl ester) and IS. |
| Transfer Line Temp. | 280°C |
4. Data Analysis
The concentration of this compound is determined by quantifying the capric acid methyl ester and relating it back to the original triglyceride amount, using the internal standard for normalization.
Data Presentation
The following tables summarize typical performance characteristics for the described methods. Values are illustrative and should be validated in your laboratory.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity (r²) | >0.99 |
| Lower Limit of Quant. (LLOQ) | 1-10 ng/mL |
| Accuracy (% Bias) | ±15% |
| Precision (%RSD) | <15% |
| Recovery | >85% |
Table 2: GC-MS Method Performance
| Parameter | Typical Value |
| Linearity (r²) | >0.99 |
| Lower Limit of Quant. (LLOQ) | 10-50 ng/mg tissue |
| Accuracy (% Bias) | ±20% |
| Precision (%RSD) | <20% |
| Recovery (Extraction) | >80% |
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific sample matrix, required sensitivity, and available instrumentation. For plasma analysis, LC-MS/MS offers superior performance for the direct analysis of the intact triglyceride. For tissue analysis, GC-MS following derivatization is a well-established and effective alternative. Accurate measurement of this compound is critical for advancing our understanding of its therapeutic potential and for the development of novel treatments for metabolic disorders like TGCV.
References
- 1. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Effect of this compound on Cardiac Proteome in a Mouse Model for Triglyceride Deposit Cardiomyovasculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthmanagement.org [healthmanagement.org]
Application Notes & Protocols for Measuring Tricaprin-Induced Ketogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tricaprin, a medium-chain triglyceride (MCT) composed of three capric acid (C10) molecules, serves as a potent ketogenic precursor. Upon oral administration, it is rapidly hydrolyzed into capric acid, which is then transported to the liver for β-oxidation and subsequent conversion into ketone bodies: β-hydroxybutyrate (BHB), acetoacetate (AcAc), and acetone.[1][2][3] This induced state of ketosis has significant therapeutic potential for a range of metabolic and neurological disorders. These application notes provide detailed protocols for measuring this compound-induced ketogenesis in both in vivo and in vitro models, along with methodologies for the accurate quantification of ketone bodies.
I. Signaling Pathway of this compound-Induced Ketogenesis
This compound is first broken down into capric acid. Capric acid then enters the mitochondria of hepatocytes, where it undergoes β-oxidation to produce acetyl-CoA. This acetyl-CoA is the primary substrate for the ketogenic pathway. The enzyme HMG-CoA synthase plays a crucial regulatory role in this process, and its transcription can be upregulated by fatty acids through the activation of peroxisome proliferator-activated receptors (PPARs).[4][5]
II. Experimental Protocols
A. In Vivo Protocol: Measuring Ketogenesis in Mice
This protocol describes the oral administration of this compound to mice and the subsequent measurement of blood ketone levels.
1. Materials:
-
This compound (food grade)
-
Vehicle (e.g., corn oil or water with an appropriate emulsifier)
-
C57BL/6J mice (male, 8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Blood collection supplies (e.g., tail vein lancets, heparinized capillary tubes)
-
Blood ketone meter and strips (for real-time monitoring) or microcentrifuge tubes for plasma collection
-
Enzymatic ketone body assay kit
2. Experimental Workflow:
3. Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast mice for 4-6 hours before the experiment to establish a baseline metabolic state. Water should be available ad libitum.
-
Baseline Blood Collection (t=0): Collect a small blood sample (approximately 10-20 µL) from the tail vein to measure baseline ketone levels.
-
This compound Administration: Administer this compound at a dose of 250 mg/mouse via oral gavage. The this compound should be formulated in a suitable vehicle.
-
Timed Blood Collection: Collect blood samples at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to monitor the time course of ketonemia.
-
Sample Processing: For enzymatic assays, collect blood into heparinized tubes, centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma, and store at -80°C until analysis.
4. Ketone Body Analysis:
-
Enzymatic Assay: Use a commercial colorimetric or fluorometric assay kit for the quantification of BHB and AcAc in plasma samples. Follow the manufacturer's instructions for reagent preparation, standard curve generation, and sample analysis.
-
GC-MS Analysis: For a more comprehensive analysis, ketone bodies can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS). This requires derivatization of the ketone bodies.
B. In Vitro Protocol: Ketogenesis Assay in Hepatocytes
This protocol details a method for assessing this compound-induced ketogenesis in a liver cell line.
1. Materials:
-
Hepa1-6 mouse hepatocyte cell line (or other suitable liver cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Henseleit bicarbonate (KHB) buffer
-
Capric acid (sodium salt)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Enzymatic ketone body assay kit
2. Procedure:
-
Cell Culture: Culture Hepa1-6 cells to 80-90% confluency in standard culture medium.
-
Preparation of Capric Acid-BSA Conjugate: Dissolve sodium caprate in sterile water and conjugate to fatty acid-free BSA to create a stock solution. This improves the solubility and cellular uptake of the fatty acid.
-
Ketogenesis Induction:
-
Wash the cells with PBS.
-
Incubate the cells in KHB buffer for a pre-incubation period (e.g., 1 hour).
-
Replace the buffer with fresh KHB containing various concentrations of the capric acid-BSA conjugate (e.g., 0, 50, 100, 200, 500 µM).
-
-
Sample Collection: After a 6-hour incubation period, collect the cell culture medium.
-
Sample Preparation: Centrifuge the collected medium to remove any cell debris. The supernatant can be directly used for ketone body analysis or stored at -80°C.
3. Ketone Body Analysis:
-
Use a commercial enzymatic assay kit to measure the concentration of BHB and AcAc in the cell culture medium.
III. Data Presentation
The following tables summarize expected quantitative data for this compound-induced ketogenesis.
Table 1: Expected Plasma Ketone Concentrations in Humans after MCT Administration.
| MCT Type (Dose) | Peak Plasma Ketone Concentration (µmol/L) | Time to Peak | Reference |
| Tricaprylin (C8) (20 mL) | ~800 | 1.5 - 2 hours | |
| This compound (C10) (20 mL) | ~300 | 2 - 3 hours | |
| Mixed MCT (10-15 g) | 500 - 1000 | 1 - 2 hours |
Table 2: Dose-Response of a Synthetic Ketogenic Compound in Mice (Fasted).
| Dose (mg/g body weight) | Peak Blood BHB Concentration (mM) | Reference |
| 2.5 | ~1.0 | |
| 5.0 | ~2.0 | |
| 7.5 | ~2.5 |
IV. Detailed Methodologies for Key Experiments
A. Enzymatic Assay for β-Hydroxybutyrate (BHB) Quantification
This protocol is based on commercially available colorimetric assay kits.
1. Reagent Preparation:
-
Assay Buffer: Prepare as per the kit instructions.
-
Enzyme Mix/Developer Solution: Reconstitute the lyophilized enzyme mix and prepare the developer solution immediately before use. Keep on ice.
-
BHB Standard Curve: Prepare a series of BHB standards by diluting the provided stock solution in the assay buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
2. Assay Procedure (96-well plate format):
-
Pipette 50 µL of each standard and plasma/media sample into separate wells of a clear, flat-bottom 96-well plate.
-
Add 50 µL of the prepared Developer Solution to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 340 nm for NADH-based assays).
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the concentration of BHB in the samples from the linear regression of the standard curve.
B. Sample Preparation for GC-MS Analysis of Ketone Bodies
This is a general guideline for preparing blood samples for GC-MS analysis.
1. Materials:
-
Phosphate buffer (pH 8.5)
-
Internal standard (e.g., Acetone-13C3)
-
β-hydroxybutyrate dehydrogenase
-
NAD+
-
Headspace vials (20 mL)
2. Procedure:
-
To a 20 mL headspace vial, add 100 µL of blood or standard.
-
Add 200 µL of phosphate buffer.
-
Add 100 µL of the internal standard working solution.
-
For the determination of total ketone bodies, add a freshly prepared solution containing β-hydroxybutyrate dehydrogenase and NAD+ to enzymatically convert BHB to AcAc.
-
Seal the vial and incubate at a specified temperature (e.g., 90°C) to allow for the decarboxylation of AcAc to acetone and for the volatile components to enter the headspace.
-
Analyze the headspace gas using a GC-MS system.
Disclaimer: These protocols provide a general framework. Researchers should optimize the procedures for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Utilizing Tricaprin as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a triglyceride derived from capric acid, serves as a valuable substrate for assaying the activity of various lipases. As a medium-chain triglyceride (MCT), its physical and metabolic properties make it suitable for monitoring enzyme kinetics, screening for lipase inhibitors, and investigating metabolic pathways. These application notes provide detailed protocols for spectrophotometric and titrimetric lipase assays using this compound, summarize relevant quantitative data, and illustrate the associated metabolic pathways and experimental workflows.
Principles of this compound-Based Enzyme Assays
Lipase-mediated hydrolysis of this compound releases capric acid and glycerol. The rate of this reaction can be monitored by detecting the formation of these products. Two common methods are:
-
Spectrophotometry: This method relies on a pH indicator that changes color as the released capric acid lowers the pH of the reaction mixture. The decrease in absorbance at a specific wavelength is proportional to the lipase activity.
-
Titrimetry: This classic method involves the continuous titration of the liberated fatty acids with a standardized base solution to maintain a constant pH. The rate of base consumption is directly proportional to the enzyme activity.
Applications in Research and Drug Development
This compound's primary application lies in the study of lipid metabolism and the development of therapeutics for related disorders. A significant area of interest is in triglyceride deposit cardiomyovasculopathy (TGCV), a condition characterized by the accumulation of triglycerides in cardiac and vascular smooth muscle cells due to deficient adipose triglyceride lipase (ATGL) activity. This compound has been investigated as a therapeutic agent for TGCV, as its hydrolysis products can be metabolized through alternative pathways, thereby reducing the lipid burden in affected cells.[1][2] It has also been studied for its potential to increase insulin production and in preventing abdominal aortic ruptures.[3]
Data Presentation
The following tables summarize key quantitative parameters relevant to lipase assays. Note: Direct kinetic data for this compound is scarce in publicly available literature; therefore, data for structurally similar substrates is provided for reference.
Table 1: Michaelis-Menten Constants (Km) of Various Lipases with Different Substrates
| Enzyme | Substrate | Km (mM) | Reference |
| Candida rugosa Lipase | Olive Oil | 0.15 | [3] |
| Candida rugosa Lipase | p-Nitrophenylbutyrate | 0.129 | [4] |
| Geotrichum candidum Lipase | p-Nitrophenylbutyrate | 0.465 | |
| Identified Bacterial Lipase | p-Nitrophenyl palmitate | 4.76 µM |
Table 2: Maximum Velocity (Vmax) of Various Lipases with Different Substrates
| Enzyme | Substrate | Vmax (µmol/min/mg or µmol/min) | Reference |
| Candida rugosa Lipase | Olive Oil | 51 | |
| Candida rugosa Lipase | p-Nitrophenylbutyrate | 0.034 | |
| Geotrichum candidum Lipase | p-Nitrophenylbutyrate | 0.384 | |
| Identified Bacterial Lipase | p-Nitrophenyl palmitate | 400 µmol/mL/min |
Table 3: IC50 Values of Various Lipase Inhibitors
| Inhibitor | Enzyme Source | Substrate Used in Assay | IC50 | Reference |
| Orlistat | Porcine Pancreas | Not Specified | 2.73 µg/mL | |
| Penicillium sp. Extract | Porcine Pancreas | Not Specified | 3.69 µg/mL | |
| Phthalic acid ester | Pancreatic Lipase | Not Specified | 24.43 µg/mL | |
| Theaflavin | Pancreatic Lipase | Not Specified | 0.107 µM | |
| Theaflavin-3,3'-O-gallate | Pancreatic Lipase | Not Specified | 0.092 µM |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Lipase Activity Using this compound
This protocol is adapted from a method using tributyrin and tricaprylin and is suitable for high-throughput screening.
Materials:
-
This compound
-
pH indicator (e.g., phenol red, cresol red)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH adjusted to the optimal pH of the lipase)
-
Lipase solution (purified or crude)
-
Microplate reader
-
96-well microplates
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in a suitable organic solvent like ethanol).
-
Prepare a working solution by emulsifying the this compound stock solution in the assay buffer containing the pH indicator. The final concentration of this compound should be in the range of 1-10 mM. Vigorous vortexing or sonication may be required to create a stable emulsion.
-
-
Assay Setup:
-
Add 180 µL of the this compound emulsion to each well of a 96-well microplate.
-
Add 20 µL of the lipase solution (or buffer for the blank) to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-set to the appropriate temperature.
-
Measure the absorbance at the wavelength corresponding to the maximum absorbance of the basic form of the pH indicator (e.g., 560 nm for phenol red) at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the reaction curve.
-
The lipase activity is proportional to the rate of absorbance decrease. A standard curve can be generated using known concentrations of capric acid to convert the change in absorbance to the amount of fatty acid released per unit time.
-
Protocol 2: Titrimetric Assay for Lipase Activity Using this compound (pH-stat method)
This protocol provides a direct measure of fatty acid release and is considered a gold-standard method.
Materials:
-
This compound
-
Gum arabic solution (e.g., 5% w/v)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH adjusted to the optimal pH of the lipase)
-
Standardized NaOH solution (e.g., 0.01 M)
-
pH-stat apparatus (autotitrator)
-
Thermostated reaction vessel
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare an emulsion by homogenizing this compound with the gum arabic solution and buffer. A typical emulsion might contain 10% (v/v) this compound.
-
-
Assay Setup:
-
Place a defined volume of the this compound emulsion (e.g., 10 mL) into the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Calibrate the pH electrode of the pH-stat apparatus and set the desired pH value.
-
-
Measurement:
-
Initiate the reaction by adding a known amount of the lipase solution to the reaction vessel with constant stirring.
-
The pH-stat will automatically add the NaOH solution to the reaction vessel to maintain the pH at the setpoint as capric acid is released.
-
Record the volume of NaOH consumed over time.
-
-
Data Analysis:
-
Calculate the rate of NaOH consumption (mL/min) from the linear portion of the titration curve.
-
The lipase activity is calculated using the following formula: Activity (U/mL) = (Rate of NaOH consumption (mL/min) × Molarity of NaOH (mol/L) × 1000) / Volume of enzyme solution (mL) One unit (U) is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.
-
Visualizations
Metabolic Pathway of this compound in the Context of TGCV
Caption: Metabolic fate of this compound, highlighting its hydrolysis by various lipases.
Experimental Workflow for Lipase Inhibition Assay
Caption: Workflow for determining the IC50 of a lipase inhibitor using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase-catalysed hydrolysis of short-chain substrates in solution and in emulsion: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the production and characterization of lipase from Candida rugosa and Geotrichum candidum in soybean molasses by submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tricaprin in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a triglyceride of capric acid, is a biocompatible and biodegradable lipid that has garnered significant attention as a key excipient in the development of advanced drug delivery systems. Its unique physicochemical properties make it an excellent candidate for formulating lipid-based nanocarriers such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems offer numerous advantages for drug delivery, including enhanced bioavailability of poorly soluble drugs, controlled and sustained release profiles, and the potential for targeted delivery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of SLNs and NLCs.
Application Notes
This compound is primarily utilized as a liquid lipid or as a component of the solid lipid matrix in NLCs and SLNs. The incorporation of this compound can lead to the formation of less-ordered crystalline structures within the nanoparticles, which in turn can increase drug loading capacity and minimize drug expulsion during storage.
Key Applications:
-
Enhancing Oral Bioavailability: this compound-based NLCs and SLNs can improve the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV) by increasing their solubility and facilitating their absorption through the lymphatic pathway, thus bypassing hepatic first-pass metabolism.[1][2]
-
Sustained Drug Release: The solid matrix of these nanoparticles provides a controlled and sustained release of the encapsulated drug, which can reduce dosing frequency and improve patient compliance.[3]
-
Targeted Drug Delivery: Surface modification of this compound-based nanoparticles with specific ligands can enable targeted delivery to specific tissues or cells, such as tumor cells or the brain.[4][5]
-
Delivery of Biologics: These systems show promise in protecting and delivering sensitive biological molecules like peptides and proteins.
-
Topical and Transdermal Delivery: The lipid nature of this compound facilitates the penetration of drugs through the skin, making it suitable for topical and transdermal formulations.
Data Presentation: Physicochemical Properties of this compound-Based Nanoparticles
The following tables summarize quantitative data from various studies on this compound-based NLCs and SLNs, showcasing their key physicochemical characteristics.
Table 1: this compound-Based Nanostructured Lipid Carriers (NLCs)
| Drug | Solid Lipid | Liquid Lipid (this compound) Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Axitinib | Compritol ATO 888 | 6:4 (Solid:Liquid) | 202.2 | 0.44 | 88 | - | |
| Olanzapine | Compritol | Varied Ratios | 112 - 191 | ~0.3 | - | - | |
| Capecitabine | Stearic Acid | - | 65 - 193 | 0.26 - 0.37 | 94.1 - 96.6 | - | |
| Metformin | - | - | 290.6 - 880.6 | 0.494 - 0.625 | - | - |
Table 2: this compound-Based Solid Lipid Nanoparticles (SLNs)
| Drug | Solid Lipid (with this compound) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Bromocriptine | Tristearin/Tricaprin (2:1) | Stable diameter | - | High | - | |
| Loperamide | Dynasan 114 | 303 ± 18 | 0.19 ± 0.01 | 87 ± 3.78 | - | |
| Quercetin | Compritol | <100 | - | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound-Based NLCs by High-Pressure Homogenization (HPH)
This protocol describes a common method for producing NLCs where this compound is used as the liquid lipid.
Materials:
-
Solid Lipid (e.g., Compritol ATO 888, Glyceryl monostearate)
-
Liquid Lipid (this compound)
-
Drug
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath
-
Magnetic Stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Add the drug and this compound to the molten solid lipid and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the melting point of the solid lipid throughout this process.
-
-
Cooling and NLC Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. This will lead to the crystallization of the lipid matrix and the formation of NLCs.
-
-
Characterization:
-
Characterize the NLC dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: Preparation of this compound-Based SLNs by Solvent Emulsification-Diffusion Method
This method is suitable for thermolabile drugs as it can be performed at lower temperatures.
Materials:
-
Solid Lipid (containing this compound as part of the matrix)
-
Drug
-
Water-miscible organic solvent (e.g., ethanol, acetone)
-
Aqueous phase containing a stabilizer (e.g., Poloxamer 188, PVA)
-
Purified Water
Equipment:
-
High-Shear Homogenizer
-
Magnetic Stirrer
-
Rotary Evaporator (optional, for solvent removal)
Procedure:
-
Preparation of Organic Phase:
-
Dissolve the solid lipid (containing this compound) and the drug in a water-miscible organic solvent.
-
-
Preparation of Aqueous Phase:
-
Dissolve the stabilizer in purified water.
-
-
Emulsification:
-
Inject the organic phase into the aqueous phase under high-shear homogenization or vigorous magnetic stirring. This will lead to the formation of an o/w emulsion.
-
-
Solvent Diffusion:
-
Add a large volume of water (typically 5-10 times the volume of the emulsion) to the emulsion with continuous stirring. This causes the organic solvent to diffuse from the emulsion droplets into the aqueous phase, leading to the precipitation of the lipid as solid nanoparticles.
-
-
Solvent Removal:
-
Remove the organic solvent by stirring at room temperature overnight or by using a rotary evaporator under reduced pressure.
-
-
Characterization:
-
Analyze the resulting SLN suspension for its physicochemical properties as described in Protocol 1.
-
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
This protocol is used to evaluate the release profile of the drug from the prepared nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane (with a suitable molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid)
-
Magnetic Stirrer
-
Thermostatically controlled water bath
Procedure:
-
Preparation of Dialysis Bag:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use to ensure it is fully hydrated.
-
-
Sample Loading:
-
Pipette a known volume (e.g., 1-2 mL) of the drug-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a beaker containing a known volume (e.g., 100-200 mL) of the release medium.
-
Place the beaker in a thermostatically controlled water bath set at 37°C and stir the release medium at a constant speed (e.g., 100 rpm) with a magnetic stirrer.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the collected samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Mandatory Visualizations
Signaling Pathway: Cellular Uptake of Lipid Nanoparticles
Caption: Cellular uptake of lipid nanoparticles via endocytosis.
Experimental Workflow: NLC Preparation by High-Pressure Homogenization
Caption: Workflow for NLC preparation by HPH.
Logical Relationship: Advantages of NLCs over SLNs
Caption: Key advantages of NLCs over SLNs.
References
- 1. jddtonline.info [jddtonline.info]
- 2. jddtonline.info [jddtonline.info]
- 3. Capecitabine-loaded NLC for Breast Cancer Treatment: Preparation, Characterization, and In vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Tricaprin-Supplemented Diet in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a medium-chain triglyceride (MCT) composed of three capric acid (C10:0) molecules, is a subject of growing interest in metabolic research. Its unique physiological properties, including rapid absorption and metabolism leading to ketogenesis, position it as a promising therapeutic agent for a variety of conditions. Notably, research has highlighted its potential in managing the rare genetic disorder Triglyceride Deposit Cardiomyovasculopathy (TGCV)[1][2][3][4], with studies demonstrating its ability to improve cardiac function and survival rates in both animal models and human patients[1]. Furthermore, emerging evidence suggests a role for this compound in modulating cognitive function through glucagon-like peptide-1 (GLP-1) signaling.
These application notes provide a comprehensive guide for researchers aiming to develop and utilize a this compound-supplemented diet in preclinical studies. The following sections detail the formulation of customized research diets, protocols for key experimental procedures, and an overview of the signaling pathways influenced by this compound.
Data Presentation: Diet Composition
A well-defined and controlled diet is paramount for the rigor and reproducibility of any nutritional intervention study. The following tables outline the composition of a standard rodent diet (AIN-93G), a high-fat control diet, and a this compound-supplemented high-fat diet. The AIN-93G diet is a widely used purified diet for growth, pregnancy, and lactation in rodents. The high-fat diets are formulated to deliver approximately 45% of their calories from fat, a common composition in diet-induced obesity models. The key variable between the control and this compound-supplemented high-fat diets is the source of fat.
Table 1: Composition of AIN-93G Growth Diet
| Ingredient | g/kg diet |
| Cornstarch | 397.486 |
| Casein | 200 |
| Dextrin | 132 |
| Sucrose | 100 |
| Soybean Oil | 70 |
| Fiber (Cellulose) | 50 |
| AIN-93G Mineral Mix | 35 |
| AIN-93 Vitamin Mix | 10 |
| L-Cystine | 3 |
| Choline Bitartrate | 2.5 |
| tert-Butylhydroquinone | 0.014 |
Table 2: Composition of High-Fat Control and this compound-Supplemented Diets
| Ingredient | High-Fat Control (g/kg diet) | High-Fat this compound (g/kg diet) |
| Cornstarch | 337.486 | 337.486 |
| Casein | 200 | 200 |
| Dextrin | 132 | 132 |
| Sucrose | 100 | 100 |
| Lard | 180 | 36 |
| Soybean Oil | 20 | 4 |
| This compound | 0 | 160 |
| Fiber (Cellulose) | 50 | 50 |
| AIN-93G Mineral Mix | 35 | 35 |
| AIN-93 Vitamin Mix | 10 | 10 |
| L-Cystine | 3 | 3 |
| Choline Bitartrate | 2.5 | 2.5 |
| tert-Butylhydroquinone | 0.014 | 0.014 |
Note: The fat composition in the High-Fat this compound diet is formulated so that this compound constitutes 80% of the total fat content, a concentration shown to be effective in preclinical studies of TGCV.
Experimental Protocols
I. Formulation and Preparation of a this compound-Supplemented Rodent Diet
Objective: To prepare a homogenous and stable purified diet for rodent feeding studies.
Materials:
-
All dietary ingredients as listed in Table 2.
-
A suitable mixer (e.g., planetary mixer).
-
Pellet mill (optional, for pelleting the diet).
-
Drying oven.
-
Vacuum sealer and oxygen-impermeable bags for storage.
Procedure:
-
Ingredient Preparation: Ensure all powdered ingredients are dry and free-flowing. If necessary, sift to break up any clumps.
-
Mixing Dry Ingredients: In the mixer, combine all the dry ingredients (cornstarch, casein, dextrin, sucrose, fiber, mineral mix, vitamin mix, L-cystine, and choline bitartrate). Mix at a low speed for 15-20 minutes to ensure a homogenous blend.
-
Melting and Incorporating Fats:
-
For the High-Fat Control Diet , gently melt the lard to a liquid state.
-
For the High-Fat this compound Diet , gently warm the this compound to a liquid state and mix it with the melted lard and soybean oil.
-
-
Combining Wet and Dry Ingredients: While the mixer is running at a low speed, slowly add the melted fat blend to the dry ingredients. Continue mixing for another 15-20 minutes until the fat is evenly distributed and the mixture has a crumbly, dough-like consistency.
-
Pelleting (Optional): If pelleted feed is required, pass the diet mixture through a pellet mill with an appropriately sized die.
-
Drying: Spread the diet mixture (or pellets) in a thin layer on trays and dry in a drying oven at a low temperature (e.g., 30-40°C) for 24-48 hours, or until the moisture content is below 10%.
-
Storage: Once cooled, store the diet in vacuum-sealed, oxygen-impermeable bags at -20°C to prevent oxidation of the fats. Diets should be brought to room temperature before being provided to the animals. Replace the diet in the animal cages at least every 48 hours to ensure freshness and prevent spoilage.
II. Measurement of Ketone Bodies in Blood Plasma/Serum
Objective: To quantify the levels of β-hydroxybutyrate (β-HB) and acetoacetate (AcAc) in plasma or serum samples. This protocol is adapted from commercially available colorimetric assay kits.
Materials:
-
Ketone Body Assay Kit (e.g., Abcam ab272541 or Sigma-Aldrich MAK540).
-
Microplate reader capable of measuring absorbance at 340 nm or 570/610 nm, depending on the kit.
-
96-well clear or black flat-bottom plates.
-
Pipettes and tips.
-
Plasma or serum samples collected from animals.
Procedure:
-
Sample Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to separate the plasma. Alternatively, allow blood to clot and centrifuge to collect serum. Samples should be assayed immediately or stored at -80°C.
-
Reagent Preparation: Prepare all reagents, standards, and working solutions according to the manufacturer's instructions provided with the kit.
-
Assay Procedure:
-
Add standards and samples to the wells of the 96-well plate in duplicate.
-
Add the working reagent to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 5-30 minutes), protected from light.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of β-HB and AcAc in the samples from the standard curve.
-
The total ketone body concentration is the sum of the β-HB and AcAc concentrations.
-
III. Measurement of Capric Acid in Plasma
Objective: To quantify the concentration of capric acid (C10:0) in plasma samples using High-Performance Liquid Chromatography (HPLC). This protocol is based on a derivatization method followed by UV detection.
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Reagents for derivatization (e.g., 2-nitrophenylhydrazine).
-
Organic solvents (e.g., acetonitrile, methanol, hexane).
-
Internal standard (e.g., undecanoic acid, C11:0).
-
Plasma samples.
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To a known volume of plasma, add the internal standard.
-
Perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction, to isolate the total fatty acids.
-
-
Saponification and Derivatization:
-
Saponify the extracted lipids to release the free fatty acids.
-
Derivatize the fatty acids with a chromophore-containing reagent (e.g., 2-nitrophenylhydrazine) to allow for UV detection.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the fatty acid derivatives using a gradient of mobile phases (e.g., acetonitrile and water).
-
Detect the derivatives using a UV detector at the appropriate wavelength for the chosen derivatizing agent.
-
-
Data Analysis:
-
Identify the peak corresponding to the capric acid derivative based on its retention time compared to a standard.
-
Quantify the amount of capric acid by comparing its peak area to the peak area of the internal standard and a standard curve generated with known concentrations of capric acid.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The metabolic effects of this compound are mediated through the actions of its constituent fatty acid, capric acid. Capric acid can influence several key signaling pathways involved in metabolism and cellular function.
Caption: Metabolic fate of dietary this compound.
Caption: PPARγ activation by capric acid.
Caption: AMPK activation by this compound metabolism.
Experimental Workflow
A typical preclinical study investigating the effects of a this compound-supplemented diet follows a structured workflow.
Caption: Experimental workflow for a this compound diet study.
References
- 1. Effect of this compound on Cardiac Proteome in a Mouse Model for Triglyceride Deposit Cardiomyovasculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dyets.com [dyets.com]
- 3. This compound Rescues Myocardial Abnormality in a Mouse Model of Triglyceride Deposit Cardiomyovasculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Rescues Myocardial Abnormality in a Mouse Model of Triglyceride Deposit Cardiomyovasculopathy [jstage.jst.go.jp]
Application Notes and Protocols for the Analysis of Tricaprin Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a triglyceride composed of glycerol and three units of capric acid (a medium-chain fatty acid), is a compound of increasing interest in the pharmaceutical and nutraceutical industries. It serves as a key excipient in lipid-based drug delivery systems and is being investigated as an active pharmaceutical ingredient (API) for conditions such as Triglyceride Deposit Cardiomyovasculopathy (TGCV).[1][2][3] Accurate and precise analytical methods are crucial for the quality control of this compound in bulk drug substances, finished pharmaceutical products, and for its quantification in biological matrices during preclinical and clinical studies.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Mechanism of Action and Relevant Signaling Pathway
In the context of its therapeutic use in TGCV, this compound acts by providing an alternative energy source for myocardial cells. In TGCV, a deficiency in adipose triglyceride lipase (ATGL) leads to the accumulation of long-chain triglycerides in the heart muscle, causing cellular dysfunction.[4][5] this compound is hydrolyzed into capric acid, which can be metabolized by cardiomyocytes in an ATGL-independent manner. Furthermore, capric acid and other medium-chain fatty acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. Activation of the PPAR signaling pathway can modulate the expression of genes involved in lipid metabolism and energy homeostasis.
Below is a diagram illustrating the proposed mechanism of action for this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 5. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols for In Vitro Studies of Tricaprin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a triglyceride of capric acid (a medium-chain fatty acid), has emerged as a promising therapeutic agent for Triglyceride Deposit Cardiomyovasculopathy (TGCV).[1][2][3][4] TGCV is a rare cardiovascular disorder characterized by the excessive accumulation of triglycerides in the myocardium and coronary arteries, leading to heart failure.[5] This condition arises from a defective intracellular breakdown of triglycerides, often due to a deficiency in the enzyme Adipose Triglyceride Lipase (ATGL). In vivo and clinical studies have demonstrated that this compound can improve cardiac function and reduce triglyceride accumulation. These application notes provide a framework for studying the effects of this compound in vitro, offering detailed protocols for cell-based assays to elucidate its mechanism of action at a cellular level.
The proposed mechanism of this compound's action is independent of ATGL. It is hypothesized that capric acid from this compound is incorporated into the intracellular triglyceride pool, forming chimeric triglycerides. These modified triglycerides are then more readily hydrolyzed by other cellular lipases, bypassing the ATGL deficiency.
In Vitro Models for Studying this compound Effects
The primary cell types affected in TGCV are cardiomyocytes and vascular smooth muscle cells. Therefore, in vitro studies should focus on these cell types.
-
Cardiomyocyte Models:
-
Primary Cardiomyocytes: Isolated from neonatal rodents or derived from human induced pluripotent stem cells (iPSCs). These provide a physiologically relevant model.
-
H9c2 Cell Line: A rat cardiomyoblast cell line that is a common model for cardiac hypertrophy and drug toxicity studies.
-
ATGL-deficient Cardiomyocytes: Can be generated from ATGL knockout mice or by using CRISPR/Cas9 technology to create an ATGL knockout in a cardiomyocyte cell line. This is the most relevant model for studying TGCV.
-
-
Vascular Smooth Muscle Cell (VSMC) Models:
-
Primary VSMCs: Isolated from aortic tissue.
-
A7r5 Cell Line: A rat aortic smooth muscle cell line.
-
ATGL-deficient VSMCs: Similar to cardiomyocytes, these can be generated from ATGL knockout animals or through gene editing.
-
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in vitro.
Protocol 1: Assessment of Lipid Accumulation
Objective: To determine the effect of this compound on triglyceride accumulation in cardiomyocytes or VSMCs.
Materials:
-
Selected cell line (e.g., ATGL-deficient cardiomyocytes)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Oleic acid
-
Oil Red O staining solution
-
Triglyceride quantification kit
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Induction of Lipid Loading:
-
Prepare a stock solution of oleic acid complexed to BSA.
-
Incubate cells with a lipid-loading medium containing oleic acid (e.g., 100-500 µM) for 24 hours to induce triglyceride accumulation.
-
-
This compound Treatment:
-
Prepare this compound solutions of various concentrations (e.g., 10, 50, 100 µM) complexed to fatty acid-free BSA.
-
Remove the lipid-loading medium and replace it with fresh medium containing different concentrations of this compound or a vehicle control (BSA alone).
-
Incubate for 24-48 hours.
-
-
Quantification of Lipid Accumulation:
-
Oil Red O Staining:
-
Fix the cells with 10% formalin.
-
Stain with Oil Red O solution to visualize neutral lipid droplets.
-
Acquire images using a microscope and quantify the stained area using image analysis software.
-
-
Triglyceride Quantification:
-
Lyse the cells and use a commercial triglyceride quantification kit to measure the intracellular triglyceride content.
-
Normalize the triglyceride levels to the total protein content of the cell lysate.
-
-
Protocol 2: Gene Expression Analysis
Objective: To analyze the effect of this compound on the expression of genes involved in lipid metabolism.
Materials:
-
Cells treated as described in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., genes for other lipases, fatty acid transport proteins, and markers of cellular stress)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers for the genes of interest, and a suitable qPCR master mix.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Intracellular Triglyceride Content
| This compound Concentration (µM) | Intracellular Triglyceride (µg/mg protein) | Fold Change vs. Control |
| 0 (Vehicle) | 1.0 | |
| 10 | ||
| 50 | ||
| 100 |
Table 2: Relative Gene Expression Changes with this compound Treatment
| Gene | This compound Concentration (µM) | Fold Change in Expression |
| Lipase X | 10 | |
| 50 | ||
| 100 | ||
| Fatty Acid Transporter Y | 10 | |
| 50 | ||
| 100 |
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Hypothesized mechanism of this compound in bypassing ATGL deficiency.
Experimental Workflow
Caption: Workflow for in vitro assessment of this compound's effects.
References
- 1. This compound Rescues Myocardial Abnormality in a Mouse Model of Triglyceride Deposit Cardiomyovasculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. ATGL deficiency aggravates pressure overload-triggered myocardial hypertrophic remodeling associated with the proteasome-PTEN-mTOR-autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro method using vascular smooth muscle cells to study the effect of compounds on cell proliferation and intracellular lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tricaprin in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic pathways within a biological system. The use of stable isotope tracers, such as those labeled with Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic networks, providing a detailed snapshot of cellular metabolism. Tricaprin, a triglyceride composed of three capric acid (C10:0) molecules, is a medium-chain triglyceride (MCT) that serves as a valuable substrate for probing fatty acid oxidation (FAO) and its contribution to central carbon metabolism. Due to their unique metabolic properties, including rapid absorption and transport to the liver, MCTs like this compound are of significant interest in studying metabolic diseases, cancer metabolism, and overall cellular bioenergetics.[1][2]
This document provides detailed application notes and protocols for the use of this compound, specifically ¹³C-labeled this compound, in metabolic flux analysis.
Core Concepts in this compound-Based Metabolic Flux Analysis
Metabolic Fate of this compound
This compound is hydrolyzed into glycerol and three capric acid molecules. Capric acid, a medium-chain fatty acid, is then activated to decanoyl-CoA and undergoes mitochondrial β-oxidation. Each round of β-oxidation shortens the fatty acyl-CoA chain by two carbons, producing one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA. The ¹³C-labeled acetyl-CoA then enters the Krebs cycle, labeling its intermediates.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a ¹³C-tricaprin metabolic flux analysis experiment, comparing a control group to a treatment group (e.g., cells treated with a drug that modulates fatty acid oxidation). The data is presented as relative flux, normalized to the citrate synthase flux.
| Metabolic Flux | Control (Relative Flux) | Treatment (Relative Flux) |
| Decanoyl-CoA to Acetyl-CoA (β-oxidation) | 100 ± 8 | 150 ± 12 |
| Acetyl-CoA from this compound into Krebs Cycle | 85 ± 7 | 128 ± 10 |
| Anaplerotic Flux (e.g., Pyruvate Carboxylase) | 15 ± 3 | 10 ± 2 |
| Krebs Cycle Flux (Citrate Synthase) | 100 | 138 |
Table 1: Relative metabolic fluxes in response to treatment, traced using ¹³C-tricaprin. Data are represented as mean ± standard deviation.
| Metabolite | ¹³C Labeling Enrichment (%) from ¹³C-Tricaprin |
| Control | |
| Citrate (M+2) | 35 ± 4 |
| α-Ketoglutarate (M+2) | 32 ± 3 |
| Succinate (M+2) | 30 ± 3 |
| Malate (M+2) | 28 ± 4 |
| Glutamate (M+2) | 25 ± 3 |
Table 2: ¹³C Labeling enrichment in Krebs cycle intermediates and associated amino acids. Data are represented as mean ± standard deviation of the M+2 isotopologue.
Experimental Protocols
Protocol 1: In Vitro ¹³C-Tricaprin Metabolic Flux Analysis in Cultured Cells
This protocol outlines the steps for tracing the metabolism of ¹³C-tricaprin in adherent cell cultures.
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Standard cell culture medium and supplements
-
¹³C-labeled decanoic acid (e.g., [1-¹³C]-decanoic acid or uniformly labeled [U-¹³C]-decanoic acid)
-
Glycerol
-
Esterification reagents (e.g., dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP))
-
Fatty acid-free bovine serum albumin (BSA)
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Synthesis of ¹³C-Tricaprin (if not commercially available):
-
¹³C-labeled this compound is not commonly available commercially. Therefore, it needs to be synthesized from commercially available ¹³C-labeled decanoic acid and glycerol.
-
A standard Fischer esterification or a DCC/DMAP-catalyzed esterification can be employed. Briefly, ¹³C-decanoic acid is reacted with glycerol in a 3:1 molar ratio in an appropriate solvent with a catalyst. The product is then purified using column chromatography. The purity and labeling efficiency should be confirmed by NMR and mass spectrometry.
-
-
Preparation of ¹³C-Tricaprin-BSA Conjugate:
-
Prepare a stock solution of ¹³C-tricaprin in ethanol.
-
In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the ¹³C-tricaprin stock solution to the BSA solution while vortexing to facilitate conjugation. This improves the solubility and cellular uptake of the lipid.
-
The final concentration of the ¹³C-tricaprin in the labeling medium should be determined based on cell type and experimental goals, typically in the range of 50-200 µM.
-
-
Cell Culture and Labeling:
-
Plate cells in multi-well plates and grow to the desired confluency (typically 70-80%).
-
On the day of the experiment, aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing the ¹³C-tricaprin-BSA conjugate to the cells.
-
Incubate the cells for a specific duration to allow for the uptake and metabolism of the labeled substrate. The incubation time should be optimized to achieve isotopic steady-state, which can be determined by performing a time-course experiment (e.g., 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
After the labeling period, rapidly aspirate the labeling medium.
-
Wash the cells quickly with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells and scrape the cells.
-
Collect the cell lysate and centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples if necessary for GC-MS analysis.
-
Analyze the samples by GC-MS or LC-MS to determine the mass isotopologue distributions of key metabolites (e.g., citrate, succinate, malate, glutamate).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a metabolic flux analysis software package (e.g., INCA, Metran) to calculate the metabolic fluxes by fitting the experimental MID data to a metabolic model.
-
Protocol 2: In Vivo ¹³C-Tricaprin Metabolic Flux Analysis in a Mouse Model
This protocol describes the administration of ¹³C-tricaprin to mice to trace fatty acid metabolism in various tissues.
Materials:
-
¹³C-Tricaprin
-
Vehicle for oral gavage (e.g., corn oil)
-
Animal model (e.g., C57BL/6 mice)
-
Metabolic cages (for breath analysis, optional)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Metabolite extraction solvents
-
GC-MS or LC-MS
Procedure:
-
Animal Acclimation and Diet:
-
Acclimate mice to the experimental conditions for at least one week.
-
Provide a standard chow diet or a specific experimental diet.
-
-
Tracer Administration:
-
Fast the mice overnight (12-16 hours) to ensure a consistent metabolic state.
-
Prepare a formulation of ¹³C-tricaprin in the vehicle.
-
Administer the ¹³C-tricaprin to the mice via oral gavage. The dosage will depend on the experimental design but can range from 1-5 g/kg body weight.
-
-
Sample Collection:
-
At specific time points after tracer administration (e.g., 30, 60, 120, 240 minutes), euthanize the mice.
-
Rapidly collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma.
-
Quickly dissect tissues of interest (e.g., liver, heart, skeletal muscle) and immediately freeze them in liquid nitrogen.
-
-
Breath Analysis (Optional):
-
If measuring whole-body fatty acid oxidation, place the mouse in a metabolic cage equipped for breath collection.
-
Collect expired air at regular intervals to measure the enrichment of ¹³CO₂ using an isotope ratio mass spectrometer.
-
-
Metabolite Extraction from Tissues:
-
Grind the frozen tissues to a fine powder under liquid nitrogen.
-
Homogenize the powdered tissue in a cold extraction solvent (e.g., methanol/chloroform/water).
-
Separate the polar (metabolites) and non-polar (lipids) phases by centrifugation.
-
Collect the polar phase for analysis of central carbon metabolites.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the plasma and tissue extracts using GC-MS or LC-MS as described in the in vitro protocol.
-
The enrichment of ¹³C in tissue metabolites will indicate the extent of this compound oxidation and utilization by that specific organ.
-
The rate of ¹³CO₂ exhalation provides a measure of whole-body this compound oxidation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Workflow for ¹³C-Tricaprin Metabolic Flux Analysis.
Metabolic fate of ¹³C-labeled this compound through β-oxidation and the Krebs cycle.
References
Application Note: Quantification of Tricaprin and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprin, a triglyceride composed of three capric acid (C10:0) fatty acid molecules, is a medium-chain triglyceride (MCT) of significant interest in pharmaceutical and nutritional research. Its unique metabolic properties, including rapid absorption and hepatic metabolism, have led to its investigation in various therapeutic areas. Accurate quantification of this compound and its primary metabolite, capric acid, in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. This application note provides detailed protocols for the quantification of this compound and capric acid in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with a summary of relevant quantitative data.
Metabolic Pathway of this compound
This compound is rapidly metabolized in the body. Following oral administration, it is hydrolyzed in the gastrointestinal tract and/or absorbed and transported to the liver. In the liver, it is broken down by lipases into its constituent molecules: glycerol and three molecules of capric acid. Capric acid then undergoes β-oxidation to produce acetyl-CoA, which can enter the citric acid cycle for energy production or be converted into ketone bodies.
Troubleshooting & Optimization
Technical Support Center: Preventing Tricaprin Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with tricaprin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound, also known as glyceryl tricaprate, is a medium-chain triglyceride (MCT) composed of a glycerol backbone and three capric acid molecules. It is used in cell culture as a source of energy and as a lipid supplement, particularly in serum-free media formulations. Lipids are essential for various cellular functions, including membrane structure, signaling, and energy storage[1][2][3].
Q2: Why does this compound precipitate in my cell culture medium?
This compound is poorly soluble in aqueous solutions like cell culture media[4]. Precipitation can occur due to several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the media.
-
Low Temperature: A decrease in temperature can reduce the solubility of lipids.
-
Solvent Shock: Rapid dilution of a concentrated this compound stock solution in an aqueous medium can cause it to crash out of solution.
-
Interactions with Media Components: Interactions with salts or other components in the media can reduce this compound's stability.
Q3: What are the initial signs of this compound precipitation?
Precipitation can manifest as a fine white powder, cloudiness, an oily film on the surface of the medium, or small droplets visible under a microscope.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
This guide provides a systematic approach to troubleshooting this compound precipitation issues during your experiments.
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Solution |
| High final concentration of this compound. | Determine the optimal working concentration of this compound for your specific cell line and experiment. It is advisable to perform a dose-response curve to identify the highest tolerable concentration that does not precipitate. |
| "Solvent shock" from rapid dilution. | Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual addition helps to properly disperse the this compound. |
| Low temperature of the cell culture medium. | Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| Inadequate mixing. | After adding the this compound stock, gently mix the medium thoroughly to ensure even distribution. Avoid vigorous shaking that can cause foaming. |
Issue 2: Precipitate forms over time in the incubator.
| Potential Cause | Solution |
| Temperature fluctuations. | Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door. |
| Evaporation of the culture medium. | Maintain proper humidity levels in the incubator. For long-term experiments, consider using sealed culture flasks or plates. Evaporation can increase the concentration of all media components, including this compound, leading to precipitation[5]. |
| Instability of the this compound in the medium. | Consider using a carrier molecule like bovine serum albumin (BSA) to increase the stability and solubility of this compound in the culture medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Due to its low water solubility, this compound must first be dissolved in a suitable organic solvent to prepare a concentrated stock solution. The two most common solvents for this purpose are Dimethyl Sulfoxide (DMSO) and Ethanol.
Quantitative Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (180.23 mM) | Sonication may be required to fully dissolve. |
| Ethanol | Soluble, increases with temperature. | Quantitative data is limited, but it is known to be soluble. |
Important Considerations:
-
Solvent Purity: Use sterile, cell culture grade solvents.
-
Final Solvent Concentration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid cytotoxicity. A general recommendation is to keep the final DMSO or ethanol concentration below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for preparing a sterile this compound stock solution.
Protocol 2: Preparation of this compound-BSA Complex
Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility and stability in cell culture media. This method mimics the physiological transport of lipids in the bloodstream.
Detailed Methodology:
-
Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile, deionized water to a concentration of 10% (w/v). Sterile filter this solution through a 0.22 µm filter.
-
Prepare a concentrated this compound stock solution: Dissolve this compound in 100% ethanol to a high concentration (e.g., 150 mM).
-
Complexation:
-
In a sterile tube, add the required volume of the 10% BSA solution.
-
Warm the BSA solution to 37°C.
-
While gently vortexing, add the concentrated this compound-ethanol stock solution to the BSA solution. The molar ratio of this compound to BSA can be varied, but a starting point is a 5:1 molar ratio.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Addition to Culture Medium: The this compound-BSA complex can then be added to the cell culture medium to achieve the desired final this compound concentration.
Logical Relationship for BSA Complexation:
Caption: Diagram illustrating the formation of a water-soluble this compound-BSA complex.
Potential Effects on Signaling Pathways and Experimental Artifacts
Signaling Pathways:
Medium-chain triglycerides (MCTs) like this compound can influence cellular signaling. Studies have shown that MCTs can modulate the PI3K/Akt and AMPK signaling pathways, which are central to cell metabolism, growth, and survival. It is important to be aware of these potential effects when interpreting experimental results.
Potential Experimental Artifacts:
-
Interference with Cell Viability Assays:
-
MTT/XTT Assays: Lipids can interfere with the reduction of tetrazolium salts, potentially leading to inaccurate estimations of cell viability. It is recommended to include proper controls and consider using an alternative viability assay that is less susceptible to lipid interference, such as a crystal violet assay or a direct cell counting method.
-
-
Interference with Fluorescence-Based Assays:
-
Autofluorescence: Some lipid formulations may exhibit autofluorescence, which can interfere with fluorescence-based assays.
-
Light Scatter: The presence of lipid droplets can increase light scattering, affecting the accuracy of fluorescence readings. It is crucial to run appropriate blank controls containing the this compound formulation without cells to assess any background signal.
-
Signaling Pathway Overview:
Caption: Potential influence of this compound on key cellular signaling pathways.
By understanding the properties of this compound and following these guidelines, researchers can minimize the risk of precipitation and obtain more reliable and reproducible experimental results. Always remember to perform appropriate validation experiments and include necessary controls when working with lipid supplements in cell culture.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Site-Directed Conjugation of “Clicked” Glycopolymers To Form Glycoprotein Mimics: Binding to Mammalian Lectin and Induction of Immunological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
Technical Support Center: Optimizing Tricaprin Dosage for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing tricaprin dosage in preclinical, in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for this compound in in vivo mouse studies?
A1: The effective dosage of this compound in mouse models is most frequently reported through dietary administration rather than a specific mg/kg oral dose. In studies using mouse models of Triglyceride Deposit Cardiomyovasculopathy (TGCV), this compound has been incorporated into the diet, often making up a significant portion of the total fat content. For instance, a diet where medium-chain triglycerides (of which this compound is a key component) constitute 80% of the total fat intake has been shown to be effective.[1] This approach reduces triglyceride accumulation and improves cardiac function in ATGL knockout mice.[1][2]
For context, human clinical trials have used daily oral doses ranging from 1.5 to 3.0 grams per day, administered in divided doses.[3][4] While direct conversion is complex, these human doses can serve as a starting point for allometric scaling calculations to estimate an initial dose range for animal studies.
Q2: What are the recommended methods for administering this compound to rodents?
A2: The two primary methods for this compound administration in rodents are dietary inclusion and direct oral delivery.
-
Dietary Inclusion: This is the most common method cited in the literature for long-term studies. It involves mixing this compound into the animal chow. This method ensures continuous exposure and mimics a dietary intervention. It has been successfully used in studies showing that a this compound-rich diet can rescue myocardial abnormalities and ameliorate heart failure in mouse models.
-
Oral Gavage / Voluntary Oral Administration: For studies requiring more precise dosage control or for shorter-term administration, direct oral delivery is an option. To avoid the stress associated with forced gavage, a protocol using a palatable vehicle like flavored yogurt can be adapted. This involves training the animals to voluntarily consume the mixture, which can improve welfare and reduce confounding stress-related variables.
Troubleshooting Guide
Q3: I am observing low or no efficacy in my experiment. What factors should I consider?
A3: If this compound is not producing the expected therapeutic effect, consider the following variables:
-
Dosage and Duration: The dose may be too low or the treatment duration too short. Efficacy is dependent on achieving and maintaining adequate exposure. Review literature for your specific model or a similar one to ensure your parameters are appropriate.
-
Administration Route: Dietary inclusion provides constant exposure, while gavage results in concentration peaks and troughs. The pharmacokinetics of your chosen route may not be optimal for the desired biological effect. For example, studies on cognitive function have shown effects after oral administration, suggesting that the route is viable but timing and dosage are key.
-
Animal Model: The pathophysiology of your animal model is critical. This compound has shown significant efficacy in models of impaired long-chain fatty acid (LCFA) metabolism, such as TGCV, because it provides an alternative energy source. Its effects may be less pronounced in models where this pathway is not central.
-
Vehicle and Formulation: Ensure the this compound is properly mixed into the diet or solubilized in the vehicle for oral dosing. Poor formulation can lead to inconsistent dosing and low bioavailability.
Q4: My animals are showing adverse effects. What are the potential causes and solutions?
A4: Adverse effects can stem from the dose, the vehicle, or the administration procedure itself.
-
Dose-Limiting Toxicity: You may be administering a dose that exceeds the maximum tolerated dose (MTD). It is crucial to perform a dose-escalation study to identify the MTD in your specific model and strain. High concentrations of orally administered drugs can sometimes lead to aversion or gastrointestinal distress.
-
Vehicle Effects: The vehicle used for oral administration could be causing issues. Ensure the vehicle is non-toxic and well-tolerated by the animals.
-
Administration Stress: Repeated handling and injections can cause significant stress, which can confound experimental results and impact animal health. If using oral gavage, ensure proper technique. Consider switching to a less invasive method like voluntary consumption in a palatable vehicle.
Quantitative Data Summary
Table 1: this compound Dosage in Preclinical Mouse Models
| Animal Model | Administration Method | Effective Dosage/Concentration | Observed Effect | Citation |
| ATGL Knockout (TGCV Model) | Dietary Inclusion | MCTs (100% C10:0) as 80% of total fat intake | Reduced triglyceride accumulation, improved LCFA metabolism and left ventricular function. | |
| ATGL Knockout (TGCV Model) | Dietary Inclusion | Not specified | Rescued proteomic changes associated with heart failure. | |
| High-Fat Diet (HFD) Mice | Oral Administration | Not specified | Attenuated cognitive decline. |
Table 2: this compound Dosage in Human Clinical Trials (for Context)
| Study/Trial | Condition | Administration Method | Dosage | Duration | Citation |
| F-HAAAT | Abdominal Aortic Aneurysm | Oral, 3 divided doses per day | 1.5 g/day for 2 weeks, then 3.0 g/day | 52 weeks | |
| Phase IIa Exploratory Trial | Idiopathic TGCV | Oral | 1.5 g/day | 8 weeks |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound-Supplemented Diet
-
Determine Basal Diet Composition: Start with a standard rodent chow formula (e.g., AIN-93G).
-
Calculate Fat Content: Determine the total desired fat content percentage for the diet.
-
Calculate this compound and Other Fat Ratios: Based on published studies, calculate the amount of this compound needed to constitute the desired percentage of the total dietary fat (e.g., 80%). The remaining fat content should be composed of other fatty acids to ensure a balanced diet.
-
Mixing: Homogeneously mix the this compound with the other lipid components before adding them to the dry ingredients of the chow.
-
Pelleting and Storage: Form the mixture into pellets and store them in a cool, dark, and dry environment to prevent oxidation.
Workflow for In Vivo Dosage Optimization
Caption: A typical workflow for determining the optimal dose of this compound for an in vivo study.
Troubleshooting Decision Tree for In Vivo Studies
Caption: A decision tree to troubleshoot common issues encountered during in vivo experiments with this compound.
Simplified Mechanism of this compound in TGCV
Caption: this compound provides an alternative energy source, bypassing metabolic blocks seen in TGCV.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Rescues Myocardial Abnormality in a Mouse Model of Triglyceride Deposit Cardiomyovasculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Abdominal Aortic Aneurysms Trial with this compound (F-HAAAT): Study Design and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 123I-BMIPP Scintigraphy Shows That CNT-01 (this compound) Improves Myocardial Lipolysis in Patients with Idiopathic Triglyceride Deposit Cardiomyovasculopathy: First Randomized Controlled, Exploratory Trial for TGCV - PMC [pmc.ncbi.nlm.nih.gov]
stability of tricaprin in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tricaprin under various storage conditions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, a triglyceride composed of three capric acid molecules attached to a glycerol backbone, is a medium-chain triglyceride (MCT).[1][2] It is utilized in the pharmaceutical, food, and cosmetic industries for its unique physical and chemical properties.[2][3] In research and drug development, it serves as a lipid-based excipient in formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[4]
Q2: What are the primary degradation pathways for this compound?
As a triglyceride, the primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: In the presence of moisture, the ester bonds of this compound can break down, yielding capric acid and glycerol. This process can be accelerated by high temperatures and pH extremes.
-
Oxidation: The saturated fatty acid chains of this compound are generally stable against oxidation. However, under forcing conditions of high temperature and in the presence of oxygen or oxidizing agents, degradation can occur, leading to the formation of various byproducts.
Q3: What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a well-closed container in a cool, dry place, protected from light and moisture. As a saturated lipid, it is relatively stable in its solid (powder) form. For long-term storage, refrigeration is recommended. It is crucial to prevent exposure to high humidity and elevated temperatures to minimize the risk of hydrolysis.
Q4: How does the physical form of this compound (e.g., solid vs. liquid) impact its stability?
This compound is a solid at room temperature. In its solid, crystalline form, the molecules are more ordered and less susceptible to degradation compared to a liquid state. When melted or dissolved in a solvent, the increased molecular mobility can make it more prone to hydrolysis and oxidation, especially if moisture or oxygen is present.
Q5: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
While this compound is generally considered a stable excipient, incompatibilities can arise, particularly with excipients that are hygroscopic or contain reactive impurities. Excipients with high water content can promote the hydrolysis of this compound. Additionally, certain reactive species within other excipients could potentially initiate oxidative degradation under specific conditions. Compatibility studies are always recommended when developing a new formulation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Causes | Recommended Actions & Troubleshooting Steps |
| Unexpected change in the physical appearance of this compound (e.g., clumping, discoloration). | - Moisture Absorption: this compound may have been exposed to high humidity, leading to clumping. - Degradation: Discoloration could indicate chemical degradation due to exposure to light, heat, or reactive impurities. | - Check Storage Conditions: Ensure this compound is stored in a tightly sealed container in a desiccator or a low-humidity environment. - Review Handling Procedures: Minimize exposure to ambient air during weighing and transfer. - Analytical Testing: Perform analytical tests such as Karl Fischer titration to determine water content and chromatographic methods to check for impurities. |
| Variability in experimental results (e.g., inconsistent drug release from a this compound-based formulation). | - Polymorphism: Different crystalline forms (polymorphs) of this compound can have different physical properties, affecting formulation performance. - Inconsistent Material Quality: Batch-to-batch variability in the purity of this compound. | - Characterize Raw Material: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to characterize the polymorphic form of the this compound being used. - Source from a Reliable Supplier: Ensure the supplier provides a certificate of analysis with detailed specifications for each batch. - Standardize Formulation Process: Ensure consistent processing parameters (e.g., temperature, mixing speed) during formulation preparation. |
| Evidence of this compound degradation in a formulation (e.g., presence of capric acid). | - Hydrolysis: The formulation may have been exposed to moisture and/or high temperatures. - Incompatible Excipients: An excipient in the formulation may be promoting degradation. | - Conduct Forced Degradation Studies: Subject the formulation to stress conditions (e.g., high temperature, humidity, light) to identify potential degradation products and pathways. - Excipient Compatibility Study: Evaluate the stability of this compound in binary mixtures with each excipient in the formulation. - Optimize Formulation: Consider the use of protective excipients, such as antioxidants, or adjust the formulation to minimize water activity. |
| Difficulty in achieving a stable emulsion with this compound. | - Improper Homogenization: Inadequate energy input during emulsification. - Inappropriate Surfactant: The type or concentration of the emulsifying agent may not be optimal. - Oil Phase Composition: The presence of other lipids in the oil phase can affect emulsion stability. | - Optimize Homogenization: Vary the speed and time of homogenization to achieve the desired droplet size. - Screen Surfactants: Experiment with different types and concentrations of surfactants to find the most effective stabilizing system. - Evaluate Oil Phase: If using a mixed lipid system, assess the impact of the lipid ratio on emulsion stability. |
Data Summary
The following table summarizes the key thermal properties of this compound, which are critical for understanding its physical stability and for designing manufacturing processes like hot-melt extrusion.
| Thermal Property | Value | Analytical Technique | Significance in Stability |
| Melting Point | ~31-34 °C | Differential Scanning Calorimetry (DSC) | Indicates the transition from a more stable solid state to a more reactive liquid state. Processing temperatures should be carefully controlled around this point. |
| Decomposition Temperature | >200 °C (in an inert atmosphere) | Thermogravimetric Analysis (TGA) | Represents the temperature at which significant thermal degradation begins. Provides an upper limit for processing temperatures. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Place solid this compound in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified period.
-
Photostability: Expose solid this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
References
Technical Support Center: Addressing Tricaprin-Induced Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers utilizing tricaprin in cell culture experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential unexpected cytotoxicity issues observed during in-vitro cell line experiments with this compound. While this compound is generally utilized for its therapeutic benefits, this guide addresses scenarios where unexpected cell death or reduced viability is observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound, also known as glyceryl tricaprate, is a triglyceride composed of a glycerol backbone and three capric acid (C10:0) fatty acid chains. In vivo, it is hydrolyzed into glycerol and capric acid. In cell culture, its effects are likely mediated by the uptake of the triglyceride or its breakdown products. Capric acid itself has been reported to have anti-cancer properties by inducing apoptosis in various cancer cell lines.
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Generally, this compound is not considered a broadly cytotoxic compound and is used in some contexts for its therapeutic effects, such as reducing triglyceride accumulation. However, like many fatty acids, high concentrations of its constituent, capric acid, can be cytotoxic to certain cell lines, particularly cancer cells. Therefore, the observed cytotoxicity is highly dependent on the cell type, concentration, and experimental conditions.
Q3: What are the initial steps to confirm that this compound is the cause of the observed cytotoxicity?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. This will provide a quantitative measure of the compound's cytotoxic potential. It is crucial to include proper controls, such as a vehicle-only control (e.g., DMSO) and an untreated control.
Q4: What is a suitable vehicle for dissolving this compound for cell culture experiments?
A4: this compound is a lipid and is insoluble in water. A common vehicle is dimethyl sulfoxide (DMSO). It is critical to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept at a non-toxic level, typically below 0.5%, and a vehicle control should always be included in the experiment.
Troubleshooting Guide for Unexpected Cytotoxicity
If you are observing a higher-than-expected level of cytotoxicity, or if cytotoxicity is occurring in cell lines where it is not anticipated, the following guide provides a systematic approach to troubleshooting.
| Issue | Possible Causes | Solutions & Next Steps |
| High Cytotoxicity Across All Tested Cell Lines | Compound Concentration: Error in calculating the final concentration of this compound. | Verify all calculations for serial dilutions. Perform a new dose-response experiment with freshly prepared solutions. |
| Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high and is causing cell death. | Ensure the final DMSO concentration is non-toxic for your cells (typically <0.5%). Run a vehicle-only control with the same DMSO concentration as the highest this compound dose. | |
| Contamination: Microbial contamination (e.g., mycoplasma, bacteria, fungi) in the cell culture. | Visually inspect cultures for signs of contamination. Perform a mycoplasma test. Use fresh, sterile reagents and practice aseptic techniques. | |
| Compound Instability/Degradation: this compound may be unstable in the culture medium over time, leading to the formation of cytotoxic byproducts. | Assess the stability of this compound in your culture medium over the time course of your experiment. Consider reducing the incubation time. | |
| Cell Line-Specific Cytotoxicity | On-Target Toxicity: The sensitive cell line may have a higher uptake of this compound or be more susceptible to the effects of capric acid. | This may be an inherent property of the cell line. Characterize the mechanism of cell death (apoptosis vs. necrosis). |
| Off-Target Effects: this compound or its metabolites may interact with unintended cellular targets in the sensitive cell line. | Further investigation into the mechanism of action in the specific cell line is required. | |
| Metabolic Activation: The sensitive cell line may metabolize this compound into a more potent cytotoxic compound. | This is less likely for a simple triglyceride but can be investigated through metabolic profiling if necessary. | |
| Inconsistent Results Between Experiments | Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect susceptibility. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Incomplete Solubilization: this compound may not be fully dissolved in the stock solution or may precipitate when diluted in the medium. | Ensure the this compound is fully dissolved in the DMSO stock. When diluting in medium, vortex or mix thoroughly immediately before adding to the cells. | |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. | It is recommended to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Materials:
-
Cells in culture
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from each treatment condition.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Caspase-3/7 Activity Assay
This luminescent or fluorescent assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay System or similar fluorescent kit
-
Luminometer or fluorometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Analysis: An increase in signal indicates an increase in caspase-3/7 activity, suggesting apoptosis.
Protocol 4: Western Blot for MAPK Signaling Pathway
This protocol allows for the analysis of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell survival and apoptosis.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 75.2 |
| MDA-MB-231 | Breast Cancer | 55.8 |
| HCT116 | Colon Cancer | 42.5 |
| A549 | Lung Cancer | 98.1 |
| HepG2 | Liver Cancer | 65.4 |
Note: These are example values and the actual IC50 will vary depending on the specific experimental conditions.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Potential cell death pathways induced by this compound.
Caption: Logical relationship between a problem, its causes, and solutions.
References
Technical Support Center: Enhancing the Oral Bioavailability of Tricaprin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the oral bioavailability of tricaprin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its oral bioavailability a research focus?
A1: this compound, a triglyceride of capric acid, is a medium-chain triglyceride (MCT).[1][2] It serves as a precursor to decanoic acid, which has potential therapeutic applications, including in the management of certain metabolic and cardiovascular conditions.[1][3] Enhancing its oral bioavailability is crucial for ensuring consistent and effective delivery of its active metabolite to the systemic circulation.
Q2: What are the primary challenges associated with the oral delivery of this compound?
A2: As a lipid, this compound has poor aqueous solubility, which can limit its dissolution and absorption in the gastrointestinal (GI) tract. Its absorption can also be influenced by the complex processes of lipid digestion and transport. For some lipid-based formulations, there can be challenges with physical stability, leading to potential drug precipitation upon storage.[4]
Q3: What are the most common formulation strategies to enhance the oral bioavailability of this compound?
A3: The most common strategies involve the use of lipid-based drug delivery systems, which can improve the solubility and absorption of lipophilic compounds. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the drug is encapsulated within a solid lipid matrix.
-
Nanostructured Lipid Carriers (NLCs): A modification of SLNs, NLCs are composed of a blend of solid and liquid lipids, which can increase drug loading and reduce drug expulsion. This compound can be used as the liquid lipid component in NLCs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, enhancing drug solubilization and absorption.
Q4: How do lipid-based formulations improve the bioavailability of this compound?
A4: Lipid-based formulations enhance bioavailability through several mechanisms:
-
Improved Solubilization: They maintain this compound in a solubilized state within the GI tract, facilitating its absorption.
-
Stimulation of Lymphatic Transport: Formulations with long-chain triglycerides can promote transport through the intestinal lymphatic system, bypassing first-pass metabolism in the liver. While this compound is a medium-chain triglyceride, its formulation with other lipids can influence the route of absorption.
-
Protection from Degradation: The lipid matrix can protect the active compound from the harsh environment of the stomach and enzymatic degradation in the small intestine.
Q5: What is in vitro lipolysis and why is it important for this compound formulations?
A5: In vitro lipolysis is an experimental method that simulates the digestion of lipids by pancreatic enzymes in the small intestine. It is a critical tool for evaluating how a lipid-based formulation will behave in vivo. The test helps to understand the rate and extent of this compound release from the formulation and its subsequent solubilization in the digestive fluids, which is a prerequisite for absorption.
Troubleshooting Guides
Formulation and Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug entrapment efficiency in SLNs/NLCs | 1. Poor solubility of the active in the lipid matrix.2. Drug partitioning into the external aqueous phase during homogenization.3. Drug expulsion due to lipid crystallization. | 1. Screen different solid lipids or lipid blends to improve solubility.2. Optimize the homogenization process (e.g., temperature, pressure, time).3. For NLCs, adjust the ratio of solid to liquid lipid (this compound).4. Consider using a different surfactant or a combination of surfactants. |
| Particle aggregation and instability during storage | 1. Insufficient surfactant concentration or inappropriate surfactant type.2. High lipid concentration.3. Ostwald ripening (growth of larger particles at the expense of smaller ones). | 1. Increase the surfactant concentration or screen for a more effective stabilizer.2. Optimize the lipid-to-surfactant ratio.3. Store the formulation at a lower temperature to slow down particle growth.4. Evaluate the zeta potential; a higher absolute value generally indicates better stability. |
| Phase separation or drug precipitation in SEDDS | 1. Poor miscibility of components.2. Drug supersaturation and subsequent crystallization.3. Incompatibility with the capsule shell. | 1. Screen different oils, surfactants, and co-solvents to find a stable combination.2. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.3. Ensure the drug remains in solution after emulsification by performing dispersion tests.4. Conduct compatibility studies with the intended capsule material. |
| Inconsistent particle size after formulation | 1. Inadequate homogenization or sonication.2. Fluctuations in temperature during the process.3. Improper cooling procedure. | 1. Increase the homogenization pressure or sonication time.2. Precisely control the temperature during both the heating and cooling phases.3. A rapid cooling process can sometimes lead to less stable particle formation. |
In Vitro and In Vivo Experimental Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in in vivo pharmacokinetic data | 1. Differences in the fasted/fed state of the animal models.2. Incomplete absorption or erratic GI transit time.3. Formulation instability in the GI tract. | 1. Standardize the experimental conditions, particularly the feeding state of the animals.2. Ensure the formulation is stable and disperses well in simulated gastric and intestinal fluids.3. Increase the number of animals per group to improve statistical power. |
| Poor correlation between in vitro lipolysis and in vivo performance | 1. The in vitro model does not accurately mimic the in vivo conditions.2. The complexity of lipid digestion and absorption is not fully captured.3. Drug precipitation in the GI tract is not predicted by the in vitro test. | 1. Refine the in vitro lipolysis model by adjusting parameters such as pH, bile salt, and enzyme concentrations to better reflect physiological conditions.2. Analyze the different phases (aqueous, oily, pellet) post-lipolysis to understand drug partitioning.3. Consider using more complex, multi-compartmental in vitro models. |
| Difficulty in characterizing nanoparticles | 1. The formulation is too concentrated for analysis.2. The presence of multiple components interferes with measurements.3. Inappropriate analytical technique selected. | 1. Dilute the sample appropriately before analysis (e.g., for particle size measurement).2. Use separation techniques (e.g., centrifugation, dialysis) to isolate the nanoparticles before characterization.3. Employ a range of complementary techniques (e.g., DLS for size, TEM for morphology, DSC for thermal properties) for a comprehensive analysis. |
Quantitative Data Presentation
Pharmacokinetic Parameters of Oral this compound in Dogs
The following table summarizes the plasma concentrations of capric acid (FA10:0) following oral administration of this compound to dogs. This data provides a baseline for understanding the absorption of this compound.
| Dosage | Time Point | Total Capric Acid (μg/mL) | Esterified Capric Acid (μg/mL) | Non-Esterified Capric Acid (μg/mL) |
| 150 mg/kg | 1 hour (Day 1) | ~30 | ~22 | ~8 |
| 24 hours (Day 1) | ~5 | ~4 | ~1 | |
| 4 hours (Day 7) | ~40 | ~30 | ~10 | |
| 24 hours (Day 7) | ~5 | ~4 | ~1 | |
| 1500 mg/kg | 1 hour (Day 1) | ~250 | ~150 | ~100 |
| 24 hours (Day 1) | ~10 | ~8 | ~2 | |
| 2 hours (Day 7) | ~350 | ~210 | ~140 | |
| 24 hours (Day 7) | ~10 | ~8 | ~2 |
Data adapted from a study on the short-term oral administration of synthetic this compound in dogs. The values are approximations derived from the study's findings.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization
This protocol describes a general method for preparing NLCs where this compound is used as the liquid lipid.
Materials:
-
Solid Lipid (e.g., Tristearin, Glyceryl monostearate)
-
Liquid Lipid (this compound)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid and this compound (a common ratio is 70:30 solid to liquid lipid).
-
Heat the lipid mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous oil phase is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the melted lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to a high-pressure homogenizer.
-
Homogenize at a pressure of 500-1500 bar for 3-5 cycles. Maintain the temperature above the lipid's melting point throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form NLCs.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the entrapment efficiency by separating the free drug from the NLCs (e.g., by ultra-centrifugation) and quantifying the drug in the supernatant.
-
Protocol 2: In Vitro Lipolysis of this compound-Based Formulations
This protocol outlines a pH-stat method to assess the digestion of this compound-containing formulations.
Materials:
-
This compound formulation (e.g., NLCs or SEDDS)
-
Lipolysis buffer (e.g., Tris-HCl buffer containing bile salts, phospholipids, and CaCl2)
-
Pancreatic lipase extract
-
NaOH solution (e.g., 0.1 M)
-
pH-stat titration unit
Procedure:
-
Setup:
-
Set up the pH-stat apparatus with a thermostated reaction vessel maintained at 37°C.
-
Add the lipolysis buffer to the vessel and adjust the pH to the desired value (e.g., 6.5 for intestinal conditions).
-
-
Initiation of Lipolysis:
-
Add the this compound formulation to the buffer and allow it to equilibrate.
-
Initiate the digestion by adding the pancreatic lipase extract.
-
-
Titration:
-
As the lipase digests the this compound, free fatty acids are released, causing a drop in pH.
-
The pH-stat unit will automatically titrate the mixture with the NaOH solution to maintain a constant pH. The volume of NaOH added over time is recorded.
-
-
Data Analysis:
-
The rate of lipolysis is calculated based on the rate of NaOH consumption, which corresponds to the rate of free fatty acid release.
-
-
Drug Distribution Analysis (Optional):
-
At different time points, samples can be taken from the reaction vessel.
-
The digestion can be stopped by adding a lipase inhibitor.
-
The samples can be ultracentrifuged to separate them into an aqueous phase (containing solubilized drug in micelles), an oily phase, and a pellet phase (containing precipitated drug and calcium soaps).
-
The concentration of the active compound in each phase is then quantified to understand its distribution during digestion.
-
Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound-containing NLCs.
Caption: Simplified pathways for the oral absorption of this compound from lipid-based formulations.
References
Technical Support Center: Optimizing HPLC for Tricaprin Isomer Separation
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of tricaprin positional isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the separation of its isomers challenging?
A1: this compound is a triglyceride, which is an ester derived from glycerol and three units of capric acid (a 10-carbon saturated fatty acid).[1][2] Positional isomers of this compound exist, where the capric acid molecules are attached to different positions (sn-1, sn-2, sn-3) on the glycerol backbone. These isomers are notoriously difficult to separate using standard reversed-phase HPLC because they have identical molecular weights and very similar physicochemical properties, such as hydrophobicity.[3][4] The primary challenge lies in finding an HPLC system (column and mobile phase) that can differentiate the subtle differences in their molecular shape.
Q2: What type of HPLC column is best suited for separating this compound isomers?
A2: While standard C18 columns are a common starting point, they often provide insufficient resolution for triglyceride positional isomers.[4] For enhanced separation, columns with greater shape selectivity are recommended. C30 columns are particularly effective for resolving hydrophobic, long-chain structural isomers and often provide higher resolution than C18 columns for triglyceride analysis. Other potential options include polymeric ODS (Octadecylsilane) columns, which have shown success in separating triglyceride positional isomer pairs, especially at lower temperatures.
Q3: What detection method should be used for this compound analysis?
A3: this compound and other triglycerides lack a strong UV chromophore, making UV detection inefficient. The most suitable detectors are Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). An ELSD works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. This makes it a mass-sensitive detector that is not affected by the optical properties of the solvents, providing a stable baseline even during gradient elution, which is essential for this type of separation. Mass Spectrometry (MS) is also a powerful detection method that can be coupled with HPLC.
Q4: Is gradient elution necessary for separating this compound isomers?
A4: Yes, gradient elution is required for the high-resolution separation of complex triglyceride mixtures, including isomers. An isocratic method (constant mobile phase composition) will likely result in either poor resolution of early-eluting peaks or excessively long retention times for later peaks. A carefully optimized gradient, which involves gradually increasing the percentage of a stronger organic solvent, is crucial for achieving baseline separation of closely related isomers within a reasonable timeframe.
HPLC Method Optimization Workflow
The following diagram illustrates a systematic workflow for developing and optimizing an HPLC method for this compound isomer separation.
Caption: Workflow for HPLC method development for this compound isomer separation.
Experimental Protocol: Representative HPLC-ELSD Method
This protocol describes a representative method for the separation of this compound isomers. Optimization will be required based on your specific instrumentation and standards.
1. Materials and Reagents:
-
This compound isomer standards
-
Acetonitrile (HPLC Grade)
-
Dichloromethane or Isopropanol (HPLC Grade)
-
Sample Solvent: Chloroform or a mixture of Acetonitrile/Dichloromethane
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Detector: ELSD (e.g., Agilent ELSD)
-
Column: C30 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C (Lower temperatures may enhance resolution)
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer: 40°C, Evaporator: 40°C, Gas (Nitrogen): 1.6 SLM
3. Gradient Program:
| Time (minutes) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Dichloromethane) | Curve |
| 0.0 | 80 | 20 | Linear |
| 20.0 | 60 | 40 | Linear |
| 25.0 | 60 | 40 | Linear |
| 25.1 | 80 | 20 | Linear |
| 35.0 | 80 | 20 | Linear |
4. Sample Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in the sample solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution Between Isomers | 1. Insufficient Column Selectivity: Standard C18 columns often fail to separate positional isomers. 2. Gradient is too steep: A rapid change in solvent strength does not allow enough time for differential migration. 3. Suboptimal Mobile Phase: The organic modifier may not provide the necessary selectivity. 4. Temperature is too high: Higher temperatures can decrease retention and reduce selectivity for some isomers. | 1. Switch to a C30 column or a polymeric ODS column for enhanced shape selectivity. 2. Decrease the gradient slope. Make the gradient longer and shallower around the elution time of the isomers (e.g., change from a 2%/min to a 0.5%/min increase in Solvent B). 3. Screen different organic modifiers. If using Dichloromethane, try Isopropanol or THF as Solvent B. 4. Optimize the column temperature. Systematically decrease the temperature (e.g., from 40°C to 25°C, then to 15°C) as this can significantly improve resolution for triglyceride isomers. |
| Peak Tailing or Poor Peak Shape | 1. Column Overload: Injecting too much sample mass. 2. Secondary Interactions: Unwanted interactions with the stationary phase. 3. Sample Solvent Mismatch: The sample solvent is much stronger than the initial mobile phase, causing peak distortion. | 1. Reduce the injection volume or sample concentration. 2. While less common for triglycerides than for basic compounds, ensure the column is in good condition. Consider adding a small amount of a modifier like formic acid to the mobile phase if using MS detection. 3. Dissolve the sample in the initial mobile phase composition (80:20 Acetonitrile:Dichloromethane) if possible. |
| Inconsistent Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to return to initial conditions between runs. 2. Mobile Phase Instability: Inconsistent mixing or evaporation of a volatile solvent component. 3. Fluctuating Column Temperature. | 1. Increase the post-run equilibration time. Ensure the column is fully re-equilibrated with the starting mobile phase for at least 10 column volumes. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure the HPLC pump's degasser is functioning correctly. 3. Use a thermostatically controlled column compartment and ensure it maintains a stable temperature. |
Quantitative Data Summary (Hypothetical)
The table below presents hypothetical data based on the successful optimization of the protocol above, demonstrating the expected performance for separating two this compound positional isomers (e.g., sn-1,2,3 vs sn-1,3,2 configuration).
| Parameter | Condition 1: Standard C18 Column | Condition 2: Optimized C30 Column |
| Column | C18, 150 x 4.6 mm, 5 µm | C30 , 150 x 4.6 mm, 5 µm |
| Temperature | 40°C | 20°C |
| Gradient | 20-60% B in 15 min | 20-40% B in 20 min (Shallow) |
| Retention Time (Isomer 1) | 14.5 min | 18.2 min |
| Retention Time (Isomer 2) | 14.8 min | 19.5 min |
| Resolution (Rs) | 0.8 (Co-eluting) | 1.7 (Baseline Separated) |
Troubleshooting Logic Diagram
This diagram provides a decision-making path for addressing poor resolution.
References
dealing with matrix effects in tricaprin mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of tricaprin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Troubleshooting Guide: Dealing with Matrix Effects
Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting compounds, are a significant challenge in LC-MS analysis, particularly for lipids like this compound in complex biological matrices.[1][2][3] This guide provides a systematic approach to identify, mitigate, and control these effects.
Problem Identification: Are you observing signs of matrix effects?
Question: Are you experiencing poor peak shape, inconsistent signal intensity, or high variability in your this compound quantification?[1]
Action: These are common indicators of matrix effects.[1] Proceed to the diagnosis stage to confirm their presence and impact.
Diagnosis: Confirming the Presence and Nature of Matrix Effects
Question: How can I confirm that matrix effects are impacting my this compound analysis?
Answer: Two primary methods can be used to diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. By infusing a constant flow of a this compound standard post-column and injecting a blank matrix extract, any dips or rises in the baseline signal will indicate the retention times of interfering components.
-
Comparison of Calibration Curves: Prepare calibration curves for this compound in a pure solvent and in a matrix extract (matrix-matched). A significant difference in the slopes of these curves is a clear indication of matrix effects.
Mitigation Strategies: Reducing or Compensating for Matrix Effects
Once matrix effects are confirmed, several strategies can be employed to minimize their impact. The most effective approach is often a combination of the following:
A. Optimize Sample Preparation
The primary goal of sample preparation is to remove interfering matrix components, particularly phospholipids, while efficiently extracting this compound.
Recommended Sample Preparation Techniques:
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins. | Fast and easy to perform. | Can result in significant ion suppression due to co-extracted phospholipids. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubilities in two immiscible liquids (e.g., aqueous sample and an organic solvent like hexane or methyl tert-butyl ether). | Can provide a cleaner extract than PPT. The pH of the aqueous phase can be adjusted to optimize extraction. | Can be manual and prone to variability. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to retain the analyte or interferences, which are then washed or eluted. | Can offer better reproducibility and cleaner extracts than LLE. Can be automated. | Requires method development to select the appropriate sorbent and solvents. |
| Phospholipid Removal Plates/Cartridges | Specialized SPE products designed to selectively remove phospholipids from the sample extract. | Highly effective at removing a major source of matrix effects in plasma and serum. Can lead to improved assay sensitivity and robustness. | May have an additional cost compared to other methods. |
B. Optimize Chromatographic Separation
Question: Can I reduce matrix effects by changing my LC method?
Answer: Yes. Optimizing your chromatographic method to separate this compound from co-eluting matrix components is a powerful strategy. Consider the following adjustments:
-
Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between this compound and interfering peaks.
-
Column Chemistry: Using a different column chemistry (e.g., a different stationary phase) may alter the retention of matrix components relative to this compound.
-
Column Dimensions: A longer column or a column with a smaller particle size can provide higher chromatographic resolution.
C. Employ an Appropriate Internal Standard
Question: What is the best way to correct for matrix effects during data analysis?
Answer: The use of a suitable internal standard (IS) is crucial for accurate and precise quantification. A good IS co-elutes with the analyte and experiences similar matrix effects, thus correcting for variations in sample preparation, injection volume, and ionization efficiency.
Types of Internal Standards for this compound Analysis:
| Internal Standard Type | Description | Advantages | Considerations |
| Stable Isotope-Labeled (SIL) this compound | This compound synthesized with heavy isotopes (e.g., ¹³C, ²H). | Considered the "gold standard" as it has nearly identical chemical and physical properties to the analyte. | May not be commercially available and can be expensive to synthesize. |
| Structural Analogue | A compound with a similar chemical structure and chromatographic behavior to this compound (e.g., another triglyceride with a different chain length). | More readily available and less expensive than a SIL IS. | May not perfectly mimic the ionization behavior of this compound in the presence of matrix effects. |
Since a specific SIL-tricaprin may be difficult to source, a triglyceride of a similar medium chain length that is not present in the sample would be a suitable alternative.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in this compound analysis of plasma or serum samples?
A1: The most significant source of matrix effects in plasma and serum is phospholipids from cell membranes. These compounds are often abundant and can co-extract with this compound, leading to ion suppression in the mass spectrometer. Other endogenous components like salts and proteins can also contribute to matrix effects.
Q2: My this compound signal is suppressed. What is the first thing I should try?
A2: The most effective first step is to improve your sample cleanup procedure to remove interfering matrix components. Consider implementing a phospholipid removal SPE step or optimizing your LLE protocol. Diluting the sample can also reduce the concentration of interfering components, but this may compromise the sensitivity of your assay.
Q3: How do I choose a suitable structural analogue as an internal standard for this compound?
A3: A suitable structural analogue should have a similar chemical structure, polarity, and ionization efficiency to this compound. For this compound (a C10:0 triglyceride), a good choice would be another medium-chain triglyceride that is not expected to be present in your samples, for example, trinonanoin (C9:0) or triundecanoin (C11:0). It is essential to verify that the chosen analogue does not co-elute with any other components in the matrix that might cause interference.
Q4: Can derivatization help in mitigating matrix effects for this compound?
A4: While derivatization is a strategy to improve chromatographic separation and ionization efficiency, it is not commonly employed for triglycerides like this compound, which are readily analyzed by mass spectrometry. The added complexity of the derivatization step may not be necessary if proper sample preparation and chromatographic methods are used.
Q5: What is the mechanism of ion suppression?
A5: Ion suppression occurs in the ion source of the mass spectrometer when co-eluting matrix components compete with the analyte (this compound) for ionization. This competition can reduce the efficiency of droplet formation and desolvation in electrospray ionization (ESI), leading to a decrease in the number of charged analyte ions reaching the detector.
Experimental Protocols
Protocol 1: Phospholipid Removal using SPE
This protocol describes a general procedure for removing phospholipids from a plasma sample using a commercially available phospholipid removal SPE plate.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing your internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Phospholipid Removal:
-
Place a phospholipid removal SPE plate on a vacuum manifold or a collection plate.
-
Transfer the supernatant from the previous step to the wells of the SPE plate.
-
Apply a gentle vacuum to pull the sample through the sorbent. The eluate now contains the this compound and other analytes, while the phospholipids are retained on the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Quantification of Matrix Effects
This protocol outlines the steps to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare this compound standards at various concentrations in a pure solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established protocol. After the final evaporation step, reconstitute the extracts with the this compound standards prepared in Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix samples with this compound standards at various concentrations before starting the extraction procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100%
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100%
-
Visualizations
Caption: A workflow for troubleshooting matrix effects in this compound analysis.
Caption: A decision tree for addressing high variability in results.
References
Technical Support Center: Overcoming Challenges in Tricaprin Animal Model Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tricaprin in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the best way to formulate this compound for oral administration in rodents?
A1: this compound can be administered orally in two main ways: mixed directly into the diet or by oral gavage.
-
Dietary Admixture: This is a less stressful method for chronic studies. This compound can be incorporated into a standard rodent chow. It is crucial to ensure homogenous mixing to guarantee consistent dosing. The amount of this compound added to the feed should be calculated based on the average daily food consumption of the animals to achieve the target dose in mg/kg body weight. For example, in some studies, this compound has been incorporated to constitute up to 80% of the total fat content in a high-fat diet formulation.[1] It is advisable to prepare fresh medicated diet regularly to prevent lipid peroxidation, to which medium-chain triglycerides can be susceptible.
-
Oral Gavage: This method ensures accurate dosing for acute or short-term studies. This compound can be administered as an oil-in-water emulsion or dissolved in a suitable vehicle. Given that this compound is a lipid, it is insoluble in aqueous solutions. A common vehicle is 0.5% carboxymethylcellulose in water, which helps to create a stable suspension for administration.[2]
Q2: My animals are showing signs of distress during oral gavage with this compound. What can I do to minimize this?
A2: Stress during oral gavage is a common issue and can be a confounding factor in experimental results. Here are some troubleshooting tips:
-
Proper Restraint: Ensure you are using the correct and humane restraint technique for the animal.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal to minimize the risk of esophageal injury.
-
Lubrication: The oily nature of this compound can act as a lubricant. However, if using a suspension, ensuring the gavage needle is appropriately wetted can ease insertion.
-
Acclimatization: Handle the animals for a few days prior to the experiment to acclimatize them to the procedure.
-
Alternative Methods: For long-term studies, consider incorporating this compound into a palatable jelly or treat, or mixing it into the diet to avoid the stress of repeated gavage.
Q3: I am observing variability in my experimental results. What are the potential sources of this variability in this compound studies?
A3: Variability in animal studies can arise from several factors:
-
Formulation Inhomogeneity: If this compound is mixed into the diet, ensure it is evenly distributed throughout the feed. Inconsistent mixing will lead to variable daily doses.
-
Animal Strain and Sex: Different rodent strains can have different metabolic responses. It is important to be consistent with the strain and sex of the animals used in the study.
-
Gut Microbiota: The gut microbiome can influence the metabolism of dietary lipids. The composition of the gut microbiota can vary between animals, even within the same strain and housing conditions, potentially leading to different responses to this compound.
-
Diet Composition: The overall composition of the diet (e.g., percentage of fat, carbohydrates, and protein) can influence the metabolic effects of this compound. Ensure all experimental groups receive a consistent basal diet.
Q4: How can I monitor the absorption and metabolism of this compound in my animal model?
A4: To monitor the absorption and metabolism of this compound, you can analyze the levels of its metabolite, capric acid (a medium-chain fatty acid), in plasma or tissues. This typically involves the following steps:
-
Sample Collection: Collect blood samples at various time points after administration. Tissues can be collected at the end of the study.
-
Lipid Extraction: Perform a lipid extraction from the plasma or tissue homogenates.
-
Derivatization: The fatty acids are often derivatized to make them suitable for analysis.
-
Analytical Method: Use a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of capric acid.
Troubleshooting Guides
Problem: Poor Weight Gain or Food Refusal with this compound-Supplemented Diet
| Possible Cause | Troubleshooting Step |
| Palatability of the Diet | Medium-chain triglycerides can sometimes have a distinct taste that may be unpalatable to some animals. - Gradually introduce the this compound-supplemented diet over a few days, mixing it with the standard diet in increasing proportions. - Ensure the this compound used is of high purity and has not oxidized, which can produce off-flavors. |
| High Fat Content | A very high-fat diet can sometimes lead to reduced food intake. - Re-evaluate the total fat content of your experimental diet. Ensure it is within a range that is well-tolerated by the specific rodent strain you are using. |
| Gastrointestinal Upset | High doses of medium-chain triglycerides can sometimes cause mild gastrointestinal discomfort. - Monitor the animals for signs of diarrhea or steatorrhea (oily stools). If observed, consider reducing the dose of this compound. |
Problem: Inconsistent Results in Glucose Tolerance Tests
| Possible Cause | Troubleshooting Step |
| Timing of this compound Administration | The timing of this compound administration relative to the glucose challenge can impact the results. - Standardize the protocol. For example, administer this compound via oral gavage 1 hour before the glucose challenge.[2] |
| Fasting Period | The length of the fasting period prior to the glucose tolerance test is critical. - Ensure a consistent fasting period (e.g., 16 hours) for all animals before the test.[2] |
| Stress from Handling | Stress can influence blood glucose levels. - Handle the animals gently and consistently during the procedure. Acclimatize them to handling before the experiment. |
Quantitative Data Summary
Table 1: Effect of Medium-Chain Triglycerides (including Capric Triglyceride - this compound) on Serum Lipid Profile in High-Fat Diet-Induced Obese Rats
| Parameter | Control (High-Fat Diet) | Caprylic Triglycerides (CYTs) | Capric Triglycerides (CTs - this compound) | Lauric Triglycerides (LTs) |
| Triglycerides (mmol/L) | 2.15 ± 0.23 | 1.58 ± 0.19 | 1.45 ± 0.17 | 1.33 ± 0.15 |
| Total Cholesterol (mmol/L) | 3.45 ± 0.31 | 2.89 ± 0.28 | 2.76 ± 0.25 | 2.68 ± 0.24 |
| HDL-C (mmol/L) | 0.89 ± 0.11 | 1.12 ± 0.13 | 1.21 ± 0.14 | 1.28 ± 0.15 |
| LDL-C (mmol/L) | 1.58 ± 0.18 | 1.11 ± 0.14 | 1.02 ± 0.13 | 0.95 ± 0.12 |
| *p < 0.05 compared to the control group. Data adapted from a study on the effects of MCTs on lipid metabolism in obese rats.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Supplemented High-Fat Diet
This protocol describes the preparation of a high-fat diet where a portion of the fat is replaced with this compound.
Materials:
-
Standard rodent chow components (protein source, carbohydrate source, fiber, vitamins, and minerals)
-
Lard (or other long-chain triglyceride source)
-
High-purity this compound
-
Food mixer
Procedure:
-
Calculate Diet Composition: Determine the desired percentage of energy from fat, protein, and carbohydrates. For a high-fat diet, this is often around 60% of energy from fat.
-
Determine this compound Content: Decide on the proportion of fat to be provided by this compound. For example, to make a diet where this compound constitutes 50% of the fat calories, calculate the required weight of this compound and the remaining fat source (e.g., lard) based on their caloric values.
-
Mix Dry Ingredients: Thoroughly mix all dry ingredients (protein, carbohydrate, fiber, vitamin/mineral mix) in a food mixer until a homogenous powder is achieved.
-
Melt Fats: Gently melt the lard and this compound separately at a low temperature.
-
Combine Ingredients: While the mixer is running at a low speed, slowly add the melted lard and this compound to the dry ingredients.
-
Homogenize: Continue mixing until the fat is evenly distributed and the mixture has a crumbly consistency.
-
Pelletize (Optional): If a pellet press is available, the diet can be pelleted for easier feeding.
-
Storage: Store the diet in an airtight container at 4°C to minimize lipid oxidation. Prepare fresh diet weekly.
Signaling Pathway and Workflow Diagrams
GLP-1 Signaling Pathway
The metabolic benefits of this compound are partly mediated by its metabolite, decanoic acid (C10:0), which can stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1). GLP-1 plays a crucial role in glucose homeostasis.
Caption: GLP-1 signaling pathway initiated by this compound's metabolite, decanoate.
Experimental Workflow for a this compound Animal Study
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary Medium-Chain Triglyceride Decanoate Affects Glucose Homeostasis Through GPR84-Mediated GLP-1 Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-chain triglycerides improve lipid metabolism in obese rats through increasing the browning of adipose tissue via sympathetic regulation - Food & Function (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ensuring Consistent Tricaprin Quality for Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining consistent tricaprin quality to ensure experimental reproducibility. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality important for my research?
A1: this compound, also known as glyceryl tricaprate, is a triglyceride composed of glycerol and three units of capric acid (a medium-chain fatty acid). It is widely used in pharmaceutical formulations as an excipient to enhance the solubility and bioavailability of drugs, and in various research applications.[1] The purity and consistency of this compound are critical, as impurities can significantly impact experimental outcomes, leading to a lack of reproducibility and potentially misleading results.
Q2: What are the common impurities found in this compound?
A2: Common impurities can include:
-
Mono- and diglycerides: These are byproducts of incomplete esterification or hydrolysis.
-
Free fatty acids (FFAs): Residual capric acid from the synthesis process or resulting from degradation.
-
Residual solvents: Solvents used during the manufacturing process.
-
Heavy metals: Contaminants from raw materials or manufacturing equipment.
-
Microbial contamination: Bacteria, yeast, and mold.
Q3: How can I assess the quality of a new batch of this compound?
A3: It is crucial to review the Certificate of Analysis (CoA) provided by the supplier. Key parameters to check include purity (assay), identity, appearance, and limits for impurities like heavy metals and microbial content. For critical applications, it is recommended to perform in-house testing to verify the CoA and ensure the batch is suitable for your specific experimental needs. This may include purity analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q4: What are the ideal storage conditions for this compound to maintain its quality?
A4: this compound should be stored in a well-closed container in a cool, dry place, protected from light. Exposure to high temperatures, humidity, or light can lead to hydrolysis and oxidation, increasing the levels of free fatty acids and other degradation products. Always refer to the manufacturer's recommendations for specific storage conditions.
Troubleshooting Guides
Scenario 1: Inconsistent or Unexpected Results in Cell Culture Experiments
Problem: You observe variability in cell viability, proliferation, or response to a drug when using different lots of this compound as a vehicle.
Potential Cause: The variation in this compound quality between lots, specifically the presence of impurities like free fatty acids (FFAs), mono-, or diglycerides, could be affecting cellular processes.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell culture results.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the CoAs of the different this compound lots used. Look for variations in purity, appearance, and specified impurities.
-
Perform Analytical Testing:
-
Purity and Impurity Profiling: Use HPLC or GC to determine the purity of each lot and identify and quantify impurities such as mono- and diglycerides and free fatty acids.
-
Endotoxin Testing: If not specified on the CoA, test for endotoxins, which can significantly impact cell culture experiments.
-
-
Compare Results: If significant variations in the impurity profiles are observed, it is likely that the quality of this compound is the root cause of the inconsistent experimental results.
-
Qualify a New Batch: Source a new, high-purity batch of this compound and perform comprehensive in-house testing to qualify it for your experiments.
-
Re-run the Experiment: Repeat the experiment using the newly qualified, consistent lot of this compound to confirm that the issue is resolved.
-
Investigate Other Variables: If no significant variation is found in the this compound lots, investigate other potential sources of variability in your experimental protocol.
Scenario 2: Poor Drug Solubility or Stability in a Formulation
Problem: A drug formulation using this compound as a lipid-based excipient shows poor drug solubility, precipitation over time, or physical instability.
Potential Cause: The presence of impurities in this compound, such as mono- and diglycerides, can alter its solubilizing capacity and the physicochemical properties of the formulation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for formulation instability.
Troubleshooting Steps:
-
Characterize this compound Quality:
-
Purity Analysis: Use HPLC or GC to confirm the purity of the this compound lot and quantify the levels of mono- and diglycerides.
-
Moisture Content: Determine the water content using Karl Fischer titration, as excess moisture can affect the stability of both the excipient and the active pharmaceutical ingredient (API).
-
-
Compare to Specifications: Compare your analytical results to the recommended specifications for pharmaceutical-grade this compound.
-
Source High-Purity Material: If the this compound lot is out-of-specification, obtain a new lot from a reputable supplier that meets the required quality standards.
-
Re-formulate: Prepare the formulation again using the high-purity, qualified this compound.
-
Further Investigation: If the formulation issues persist with high-purity this compound, further investigation into drug-excipient compatibility, formulation design, or the manufacturing process is necessary.
Data Presentation: this compound Quality Specifications
The following table summarizes typical quality specifications for research and pharmaceutical-grade this compound.
| Parameter | Specification | Test Method |
| Appearance | Clear, colorless to slightly yellowish oily liquid or solid | Visual Inspection |
| Identity | Conforms to the structure of this compound | IR, NMR |
| Assay (Purity) | ≥ 98% | HPLC, GC |
| Mono- and Diglycerides | ≤ 2.0% | HPLC, GC |
| Free Fatty Acids | ≤ 0.5% | Titration, HPLC |
| Water Content | ≤ 0.2% | Karl Fischer Titration |
| Heavy Metals | ≤ 10 ppm | ICP-MS or AAS |
| Lead (Pb) | ≤ 2 ppm | ICP-MS or AAS |
| Arsenic (As) | ≤ 1 ppm | ICP-MS or AAS |
| Total Aerobic Microbial Count | ≤ 1000 CFU/g | Microbial Limit Test |
| Total Yeast and Mold Count | ≤ 100 CFU/g | Microbial Limit Test |
| E. coli, Salmonella | Absent | Microbial Limit Test |
Experimental Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the separation of related impurities like mono- and diglycerides.[1]
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient Elution:
-
0-20 min: 80% A to 100% A
-
20-25 min: 100% A
-
25-30 min: 100% A to 80% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Wavelength: 205 nm (UV) or as appropriate for ELSD.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of isopropanol.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject the sample and compare the peak areas to a certified reference standard to determine purity and quantify impurities.
Purity Analysis by Gas Chromatography (GC)
This method is also widely used for the analysis of triglycerides.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for high-temperature analysis (e.g., a short, thin-film, non-polar column).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 1 minute.
-
Ramp: 10°C/min to 350°C.
-
Hold at 350°C for 5 minutes.
-
-
Injector Temperature: 360°C
-
Detector Temperature: 370°C
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., hexane or chloroform) at a concentration of approximately 1 mg/mL.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically determined by area percent.
Heavy Metals Testing by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol outlines a general procedure for the determination of heavy metals.
-
Instrumentation: ICP-MS system.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.5 g of the this compound sample into a clean microwave digestion vessel.
-
Add 10 mL of concentrated nitric acid.
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 15 minutes.
-
Allow the vessel to cool, then carefully open and dilute the digest to a final volume of 50 mL with deionized water.
-
-
Analysis:
-
Prepare calibration standards for the elements of interest (e.g., Pb, As, Cd, Hg).
-
Aspirate the blank, standards, and sample solutions into the ICP-MS.
-
Quantify the concentration of each heavy metal in the sample based on the calibration curve.
-
Microbial Limit Test
This protocol is a general guideline for determining the microbial content of this compound.
-
Total Aerobic Microbial Count (TAMC):
-
Prepare a 1:10 dilution of the this compound sample in a sterile buffer (e.g., Buffered Sodium Chloride-Peptone Solution pH 7.0). Emulsify with a sterile surfactant like polysorbate 80 if necessary.
-
Perform serial dilutions of the initial suspension.
-
Plate 1 mL of each dilution onto Soybean-Casein Digest Agar.
-
Incubate the plates at 30-35°C for 3-5 days.
-
Count the colonies and calculate the number of colony-forming units (CFU) per gram of the original sample.
-
-
Total Yeast and Mold Count (TYMC):
-
Follow the same sample preparation as for TAMC.
-
Plate 1 mL of each dilution onto Sabouraud Dextrose Agar.
-
Incubate the plates at 20-25°C for 5-7 days.
-
Count the colonies and calculate the CFU per gram.
-
-
Test for Specified Microorganisms (e.g., E. coli, Salmonella):
-
Enrich the initial 1:10 dilution in a suitable broth (e.g., Tryptic Soy Broth) at 30-35°C for 18-24 hours.
-
Subculture onto selective agar plates (e.g., MacConkey agar for E. coli, Xylose Lysine Deoxycholate agar for Salmonella).
-
Incubate at the appropriate temperatures and examine for characteristic colony growth.
-
Perform confirmatory biochemical tests.
-
By utilizing these FAQs, troubleshooting guides, and experimental protocols, researchers can better ensure the quality and consistency of their this compound, leading to more reliable and reproducible scientific outcomes.
References
Technical Support Center: Mitigating Off-target Effects of Tricaprin in Experiments
Welcome to the technical support center for researchers utilizing tricaprin in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects of this compound, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound in a research context?
A1: The primary on-target effect of this compound is the modulation of lipid metabolism. Specifically, it serves as a source of medium-chain fatty acids (MCFAs), predominantly capric acid (C10:0). In the context of Triglyceride Deposit Cardiomyovasculopathy (TGCV), this compound is used to improve myocardial lipolysis, reduce triglyceride accumulation in cardiac and vascular smooth muscle cells, and enhance cardiac function.[1][2] Its mechanism is thought to involve providing an alternative energy source that can be metabolized independently of carnitine palmitoyltransferase I (CPT1) and bypassing defective long-chain fatty acid metabolism.
Q2: What are the known or potential off-target effects of this compound that I should be aware of in my experiments?
A2: While this compound is generally considered safe, particularly at therapeutic doses, several off-target effects have been documented, primarily related to its metabolic actions and gastrointestinal tolerance. These include:
-
Metabolic Alterations: Increased ketogenesis, a mild hypoglycemic effect, and an increased metabolic rate.[3][4]
-
Gastrointestinal Disturbances: High doses can lead to nausea, bloating, diarrhea, and accelerated intestinal transit.[5]
-
Cellular Effects at High Concentrations: In vitro studies have shown that high concentrations of capric acid can be cytotoxic to various cell lines.
-
Cardiovascular Parameters: While beneficial for TGCV, some studies on medium-chain triglycerides (MCTs) suggest they may influence plasma lipid profiles, including triglycerides and LDL cholesterol.
-
Behavioral Effects in Animal Models: Dose-dependent effects on locomotor activity and anxiety-like behaviors have been observed in mice.
Q3: How can I differentiate between on-target and off-target effects in my experimental results?
A3: Differentiating between on-target and off-target effects requires careful experimental design and the inclusion of appropriate controls. Key strategies include:
-
Dose-Response Studies: Characterize the effects of this compound across a range of concentrations. On-target effects should ideally occur at lower, therapeutically relevant concentrations, while off-target effects may only appear at higher concentrations.
-
Specific Control Groups: Include control groups that address the potential off-target mechanisms. For example, if you are studying the metabolic effects, a control group on a ketogenic diet could help distinguish the effects of this compound-induced ketosis from other actions of the molecule.
-
Molecular Knockout/Knockdown Models: If the molecular target of this compound's on-target effect is known (e.g., a specific enzyme in lipid metabolism), using cell lines or animal models with this target knocked out or knocked down can help confirm that the observed effect is target-dependent.
-
Washout Periods: In longitudinal studies, including a washout period where this compound administration is ceased can help determine if the observed effects are reversible and directly linked to the presence of the compound.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cellular Metabolism
Symptoms:
-
Altered cellular respiration rates (e.g., in Seahorse assays).
-
Significant changes in glucose uptake or lactate production.
-
Increased levels of ketone bodies in cell culture media or animal plasma.
Potential Cause: this compound is metabolized into capric acid, which can be readily taken up by cells and undergo β-oxidation, leading to the production of acetyl-CoA and ketone bodies. This can shift the cellular energy metabolism away from glycolysis.
Mitigation Strategies:
-
Concentration Optimization: Perform a dose-response curve to find the lowest effective concentration of this compound that elicits your desired on-target effect without causing major shifts in overall cellular metabolism. For in vitro studies, concentrations of capric acid in the range of 0.5 mM to 5 mM have been used, but cytotoxicity can be observed at the higher end of this range.
-
Appropriate Vehicle Controls: Use a vehicle control that accounts for the lipid-based nature of this compound. A long-chain triglyceride (LCT) like triolein can be a suitable control to differentiate the specific effects of medium-chain fatty acids from a general increase in lipid availability.
-
Metabolic Profiling: Conduct comprehensive metabolic profiling (metabolomics) to understand the full spectrum of metabolic changes induced by this compound. This can help to identify and account for off-target metabolic effects in your data analysis.
Issue 2: Gastrointestinal Side Effects in Animal Models
Symptoms:
-
Diarrhea or loose stools in treated animals.
-
Reduced food intake or weight loss.
-
Signs of abdominal discomfort.
Potential Cause: Medium-chain triglycerides are known to accelerate intestinal transit and can have an osmotic effect in the gut, leading to diarrhea, particularly at higher doses.
Mitigation Strategies:
-
Gradual Dose Escalation: Introduce this compound into the animals' diet gradually over several days to allow their digestive systems to adapt.
-
Divided Dosing: If administering this compound by gavage, split the total daily dose into two or three smaller administrations. In clinical settings, this compound is often given in divided doses.
-
Dietary Formulation: Incorporate this compound directly into the chow at a controlled percentage of total caloric intake rather than administering it as a bolus. This mimics a more physiological exposure.
-
Monitor Animal Welfare: Closely monitor the animals for any signs of distress and adjust the dosage or administration route as necessary.
Data Presentation
Table 1: Summary of In Vitro Concentrations of Capric Acid and Observed Effects
| Cell Line | Concentration Range | Observed Effect | Citation |
| HCT-116 (Colon Cancer) | 0.60 - 4.40 mM | Inhibition of cell viability | |
| Hs 578Bst (Breast Cancer) | 0.60 - 4.40 mM | Inhibition of cell viability | |
| A431 (Skin Cancer) | 0.60 - 4.40 mM | Inhibition of cell viability | |
| IPEC-J2 (Porcine Intestinal Epithelial) | Not specified, but dietary intake of 0.5% | Alleviation of inflammatory cytokine production | |
| H9C2 (Cardiomyoblasts) | Not specified, but dietary intake in mice | Improved mitochondrial damage |
Table 2: Summary of In Vivo Dosages of this compound and Observed Effects
| Animal Model | Dosage | Route of Administration | Observed On-Target Effect | Potential Off-Target Effect Noted | Citation |
| ATGL Knockout Mice | 80% of total fat intake | Diet | Reduced triglyceride accumulation, improved cardiac function | Not specified | |
| ApoE-/- Mice | 2% of high cholesterol diet | Diet | Reduced absorption of exogenous cholesterol | Not specified | |
| Dogs | 150 and 1500 mg/kg/day | Oral | Dose-dependent increase in plasma capric acid | Not specified | |
| Adult Male C57BL/6J Mice | 0.1 - 30 mmol/kg | Oral | - | Dose-dependent effects on locomotor activity and anxiety |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Cellular Respiration
-
Cell Culture: Plate cells of interest (e.g., H9c2 cardiomyocytes) in a Seahorse XF cell culture microplate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable vehicle (e.g., ethanol or DMSO). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A long-chain triglyceride, such as triolein, should be prepared in the same manner to serve as a control.
-
Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of this compound, the vehicle control, and the long-chain triglyceride control. Incubate for the desired treatment period (e.g., 24 hours).
-
Seahorse XF Assay: Prior to the assay, replace the treatment medium with Seahorse XF DMEM or RPMI medium, supplemented with the respective treatments, and incubate in a non-CO2 incubator for 1 hour.
-
Data Acquisition: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Data Analysis: Normalize the OCR and ECAR data to cell number. Compare the effects of different concentrations of this compound to the vehicle and long-chain triglyceride controls to assess its impact on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Protocol 2: In Vivo Assessment of this compound's Effect on Cardiac Function in a Mouse Model
-
Animal Model: Utilize a relevant mouse model, such as the adipose triglyceride lipase (ATGL) knockout mouse, which mimics TGCV.
-
Diet Formulation: Prepare a control diet and a this compound-supplemented diet. The this compound diet should be formulated to provide a specific percentage of total caloric intake from this compound (e.g., 80% of total fat intake). The control diet should be isocaloric and contain a long-chain triglyceride as the primary fat source.
-
Dietary Intervention: Acclimatize the mice to the control diet for one week. Then, randomize the mice into control and this compound diet groups. Feed the mice their respective diets for a predetermined period (e.g., 8-12 weeks).
-
Monitoring: Monitor the body weight, food intake, and general health of the mice throughout the study. Note any instances of gastrointestinal distress.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function. Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Histological Analysis: At the end of the study, euthanize the mice and harvest the hearts. Perform histological staining (e.g., Oil Red O) to visualize and quantify lipid accumulation in the myocardium.
-
Data Analysis: Compare the changes in cardiac function parameters and myocardial lipid content between the control and this compound-treated groups.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflows.
Caption: Troubleshooting decision tree.
References
- 1. 123I-BMIPP Scintigraphy Shows That CNT-01 (this compound) Improves Myocardial Lipolysis in Patients with Idiopathic Triglyceride Deposit Cardiomyovasculopathy: First Randomized Controlled, Exploratory Trial for TGCV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dicardiology.com [dicardiology.com]
- 3. Anticarcinogenic Properties of Medium Chain Fatty Acids on Human Colorectal, Skin and Breast Cancer Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of medium-chain and long-chain triglycerides on antroduodenal motility and small bowel transit time in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Tricaprin in Triglyceride Deposit Cardiomyovasculopathy (TGCV) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of tricaprin with potential therapeutic alternatives in preclinical and clinical models of Triglyceride Deposit Cardiomyovasculopathy (TGCV). All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key cited experiments are provided.
Understanding Triglyceride Deposit Cardiomyovasculopathy (TGCV)
Triglyceride Deposit Cardiomyovasculopathy (TGCV) is a rare and severe cardiovascular disorder characterized by the excessive accumulation of triglycerides (TGs) within the heart muscle (cardiomyocytes) and coronary arteries.[1][2] This accumulation is a result of defective intracellular lipolysis, the process of breaking down fats. The primary cause of TGCV is a genetic or acquired dysfunction of the adipose triglyceride lipase (ATGL), a crucial enzyme for TG hydrolysis.[1][2][3] The buildup of lipids leads to lipotoxicity and energy failure in cardiac and vascular smooth muscle cells, resulting in severe heart failure, coronary artery disease, and cardiac arrhythmias. Standard therapies for heart failure and high cholesterol have shown limited effectiveness in TGCV patients.
This compound: A Novel Therapeutic Approach
This compound is a medium-chain triglyceride that has emerged as a promising treatment for TGCV. Its therapeutic effect is thought to be independent of ATGL, making it a viable option for patients with ATGL deficiency. The proposed mechanism involves the incorporation of its fatty acid component, capric acid (C10:0), into the triglyceride pool. These newly formed "chimeric" triglycerides, containing both long-chain and medium-chain fatty acids, are more readily hydrolyzed by other cellular lipases, thereby bypassing the ATGL-deficiency and reducing lipid accumulation.
Quantitative Data Summary: this compound vs. Alternatives
The following tables summarize the quantitative data on the efficacy of this compound and potential alternatives in TGCV models.
Table 1: Efficacy of this compound in Preclinical (ATGL-Knockout Mice) and Clinical TGCV Models
| Parameter | Model | Treatment Group | Control Group | Outcome | Citation |
| Survival Rate (3-Year) | Human (TGCV Patients) | 100% (n=22) | 78.6% (n=190) | Significant improvement in survival | |
| Survival Rate (5-Year) | Human (TGCV Patients) | 100% (n=22) | 68.1% (n=190) | Significant improvement in survival | |
| Myocardial Lipolysis (ΔBMIPP-WR) | Human (Idiopathic TGCV) | 7.08 ± 3.28% | -0.26 ± 3.28% | Significant improvement in myocardial lipolysis (p=0.035) | |
| Left Ventricular Function | ATGL-Knockout Mice | Improved | --- | Improved left ventricular function | |
| Myocardial TG Accumulation | ATGL-Knockout Mice | Reduced | --- | Reduced triglyceride accumulation | |
| Cardiac Proteome | ATGL-Knockout Mice | Rescued proteomic changes | 65 up-regulated, 2 down-regulated proteins | Ameliorated heart failure at the protein expression level | |
| Atherosclerotic Lesions | Human (TGCV Patients) | Marked regression | --- | Regression of diffuse coronary atherosclerosis |
Table 2: Efficacy of PPARα Agonists in Preclinical Models of Defective Lipolysis
| Parameter | Model | Treatment | Outcome | Citation |
| Cardiac Function | ATGL-Knockout Mice | PPARα agonists | Restored normal cardiac function and prevented premature death | |
| Fatty Acid Oxidation | Human (NLSDM Patients) | Bezafibrate (28 weeks) | Improved fatty acid oxidation and reduced tissue TG accumulation | |
| Clinical Parameters | Human (NLSDM Patients) | Bezafibrate (28 weeks) | No considerable improvement in clinical parameters |
Experimental Protocols
Key Experiment: Efficacy of this compound in ATGL-Knockout Mice
-
Animal Model: Adipose triglyceride lipase-knockout (ATGL-KO) mice, which serve as an animal model for TGCV.
-
Dietary Intervention:
-
This compound Group: Fed a diet containing this compound.
-
Control Group: Fed a standard control diet.
-
-
Assessment of Cardiac Function and Metabolism:
-
Cardiac Imaging: Techniques such as echocardiography and micro-CT were used to assess left ventricular function and measure triglyceride accumulation in the myocardium.
-
Myocardial Fatty Acid Metabolism: Iodine-123-β-methyl-iodophenyl-pentadecanoic acid (BMIPP) scintigraphy was utilized to evaluate long-chain fatty acid (LCFA) metabolism.
-
Proteomic Analysis: Tandem mass tag-based shotgun proteomics was employed to compare the cardiac proteomes of the this compound-fed and control diet-fed ATGL-KO mice to understand the molecular mechanisms of this compound's action.
-
-
Key Findings: The this compound diet led to a reduction in cardiac triglyceride accumulation, an improvement in left ventricular function, and a rescue of the proteomic changes associated with heart failure in the ATGL-KO mice.
Key Experiment: Efficacy of this compound in Human TGCV Patients (Randomized Controlled Trial)
-
Study Design: An investigator-initiated, multicenter, randomized, double-blind, placebo-controlled exploratory trial (Phase IIa).
-
Participants: Seventeen patients diagnosed with idiopathic TGCV.
-
Intervention:
-
CNT-01 (this compound) Group: Orally administered 1.5 g/day of CNT-01 (this compound).
-
Placebo Group: Received a placebo.
-
-
Duration: 8 weeks.
-
Primary Endpoint: The change in the myocardial washout rate of 123I-BMIPP (ΔBMIPP-WR), which reflects myocardial lipolysis.
-
Key Findings: The study demonstrated that CNT-01 significantly improved myocardial lipolysis in patients with idiopathic TGCV, as evidenced by a significant increase in the BMIPP-WR compared to the placebo group.
Visualizing the Pathways and Processes
The following diagrams illustrate the signaling pathways, experimental workflows, and the proposed mechanism of action of this compound.
Caption: Pathophysiology of Triglyceride Deposit Cardiomyovasculopathy (TGCV).
Caption: Proposed Mechanism of Action of this compound in TGCV.
Caption: Experimental Workflow for Validating this compound Efficacy.
Conclusion
The available evidence strongly supports the efficacy of this compound in improving cardiac function, reducing triglyceride accumulation, and enhancing survival in both animal models and human patients with TGCV. Its unique ATGL-independent mechanism of action makes it a targeted and highly promising therapy for this rare and debilitating disease. While PPARα agonists have shown some potential in preclinical models by improving fatty acid metabolism, their clinical efficacy in TGCV remains less established compared to the robust data supporting this compound. Further large-scale clinical trials are warranted to solidify this compound's role as a frontline treatment for TGCV and to explore its potential in other related lipid metabolism disorders.
References
- 1. PPAR agonists for the treatment of cardiovascular disease in patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on Cardiac Proteome in a Mouse Model for Triglyceride Deposit Cardiomyovasculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triglyceride deposit cardiomyovasculopathy: a rare cardiovascular disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Animal Models for Tricaprin Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of animal models used in preclinical research of tricaprin, a medium-chain triglyceride with therapeutic potential in cardiovascular diseases. The information presented here is intended to assist researchers in selecting the most appropriate models for their studies and to provide standardized experimental protocols to ensure reproducibility and comparability of data.
This compound: A Promising Therapeutic Agent
This compound is a triglyceride composed of three capric acid molecules. It is under investigation for its potential to treat two primary conditions: Triglyceride Deposit Cardiomyovasculopathy (TGCV) and Abdominal Aortic Aneurysm (AAA). Its proposed mechanism of action involves the intracellular breakdown of triglycerides, thereby reducing lipid accumulation in tissues.
Animal Models for Triglyceride Deposit Cardiomyovasculopathy (TGCV) Research
TGCV is a rare genetic disorder characterized by the accumulation of triglycerides in cardiac and vascular tissues, leading to heart failure. The primary animal model for studying TGCV and the effects of this compound is the adipose triglyceride lipase (ATGL)-knockout (KO) mouse.
ATGL-Knockout (KO) Mouse Model
The ATGL-KO mouse lacks the enzyme responsible for the initial step of triglyceride hydrolysis, leading to a phenotype that closely mimics human TGCV. These mice exhibit massive triglyceride accumulation in the heart, progressive cardiac dysfunction, and premature death, making them an invaluable tool for studying the pathophysiology of the disease and for testing potential therapies like this compound.
| Parameter | Wild-Type (Control) | ATGL-KO (Untreated) | ATGL-KO + this compound | Source |
| Cardiac Triglyceride Content | Normal | Significantly Increased | Reduced compared to untreated ATGL-KO | [1] |
| Left Ventricular Function | Normal | Impaired (Reduced Ejection Fraction) | Improved compared to untreated ATGL-KO | [1] |
| Survival | Normal Lifespan | Reduced Lifespan | Increased survival compared to untreated ATGL-KO | [2] |
Experimental Protocols
A common method for administering this compound to mice is through a supplemented diet.
-
Diet Composition: A standard chow diet is modified to contain this compound. The concentration of this compound in the diet can vary, but a typical formulation may replace a portion of the fat content with this compound. For example, a diet where 80% of the total fat intake is derived from medium-chain triglycerides, with 100% of that being this compound, has been used.
-
Duration: The duration of the treatment can range from several weeks to months, depending on the study's endpoints.
-
Control Group: The control group should receive a diet with a comparable fat content, but without this compound supplementation.
Echocardiography is a non-invasive technique used to assess cardiac structure and function in mice.[3]
-
Anesthesia: Mice are typically anesthetized with isoflurane to minimize stress and movement during the procedure.
-
Imaging: A high-frequency ultrasound system with a linear transducer is used to obtain two-dimensional and M-mode images of the heart.
-
Parameters Measured: Key parameters include left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs), from which fractional shortening (FS) and ejection fraction (EF) are calculated to assess systolic function. Diastolic function can be assessed by measuring mitral inflow patterns.
Oil Red O staining is a widely used method to visualize neutral lipids in tissue sections.[4]
-
Tissue Preparation: Hearts are excised, washed in phosphate-buffered saline (PBS), and fresh-frozen in optimal cutting temperature (OCT) compound.
-
Sectioning: Cryosections (typically 5-10 µm thick) are prepared using a cryostat.
-
Fixation: Sections are fixed in 10% formalin for 10 minutes.
-
Staining: Slides are rinsed with distilled water and then 60% isopropanol before being stained with a freshly prepared Oil Red O solution for 15-20 minutes.
-
Counterstaining: Nuclei are counterstained with hematoxylin to provide cellular context.
-
Mounting: Slides are mounted with an aqueous mounting medium.
-
Analysis: Lipid droplets will appear as red-orange structures within the cardiomyocytes.
Signaling Pathway and Experimental Workflow
References
- 1. Effect of this compound on Cardiac Proteome in a Mouse Model for Triglyceride Deposit Cardiomyovasculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATGL-mediated fat catabolism regulates cardiac mitochondrial function via PPAR-α and PGC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ihisto.io [ihisto.io]
Tricaprin's Therapeutic Potential: A Comparative Analysis Against Existing Treatments
For Researchers, Scientists, and Drug Development Professionals
Tricaprin, a medium-chain triglyceride, is emerging as a novel therapeutic agent with significant potential in metabolic and neurodegenerative diseases. This guide provides a comprehensive comparison of this compound's therapeutic effects with existing drugs for two primary conditions: Triglyceride Deposit Cardiomyovasculopathy (TGCV) and Alzheimer's Disease. The information is supported by available experimental data and detailed methodologies to facilitate informed research and development decisions.
Triglyceride Deposit Cardiomyovasculopathy (TGCV)
TGCV is a rare and severe heart condition characterized by the abnormal accumulation of triglycerides in the heart muscle cells, leading to heart failure and coronary artery disease.[1][2][3][4] Standard treatments for heart failure and coronary artery disease have shown limited efficacy in TGCV patients.[5]
This compound vs. Standard of Care in TGCV: A Comparative Overview
Recent clinical studies have demonstrated the promising therapeutic effects of this compound in patients with TGCV who were often resistant to standard therapies. This compound's mechanism of action in TGCV involves improving the breakdown of triglycerides (lipolysis) within heart muscle cells, thereby reducing lipid accumulation and improving cardiac function.
Quantitative Data Summary
| Metric | This compound Treatment Group | Control Group (Standard of Care/No Treatment) | Source |
| 3-Year Survival Rate | 100% | 78.6% | |
| 5-Year Survival Rate | 100% | 68.1% | |
| Myocardial Lipolysis | Significant Improvement | No Significant Change | |
| Heart Failure Symptoms | Improvement and Durable Recovery | Progressive Deterioration | |
| Left Ventricular Function | Improved Ejection Fraction and Reverse Remodeling | No Significant Improvement |
Experimental Protocols
A Phase IIa, Multicenter, Randomized, Double-Blind, Placebo-Controlled Exploratory Trial of CNT-01 (this compound) in Idiopathic TGCV
-
Objective: To evaluate the efficacy and safety of this compound in patients with idiopathic TGCV.
-
Patient Population: 17 patients with idiopathic TGCV.
-
Intervention: Oral administration of 1.5 g/day of CNT-01 (this compound) or a placebo for 8 weeks.
-
Primary Endpoint: Change in myocardial washout rate (WR) of ¹²³I-β-methyl-p-iodophenylpentadecanoic acid (BMIPP), an indicator of myocardial lipolysis.
-
Key Findings: The this compound group showed a significant improvement in the baseline-adjusted difference of delta BMIPP-WR compared to the placebo group (p=0.035), demonstrating enhanced myocardial lipolysis.
Observational Study of this compound in TGCV Patients
-
Objective: To assess the long-term survival and clinical outcomes of TGCV patients treated with this compound.
-
Patient Population: 22 patients with TGCV receiving this compound were compared with 190 control patients.
-
Intervention: Dietary intake of this compound.
-
Primary Endpoints: Overall survival rates at 3 and 5 years.
-
Key Findings: The this compound group exhibited 100% survival at both 3 and 5 years, significantly higher than the control group.
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound in TGCV is primarily attributed to its ability to bypass the defective long-chain fatty acid metabolism.
Caption: this compound's mechanism in TGCV.
Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature is cerebral glucose hypometabolism, where brain cells have a reduced ability to use glucose for energy.
This compound (Tricaprilin) vs. Standard of Care in Alzheimer's Disease: A Comparative Overview
This compound, in the form of tricaprilin, is being investigated as a ketogenic agent for Alzheimer's disease. By providing the brain with an alternative energy source in the form of ketones, tricaprilin aims to compensate for the glucose metabolism deficit. Standard treatments for mild to moderate Alzheimer's disease include cholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine.
Quantitative Data Summary
Direct comparative studies between this compound and standard Alzheimer's drugs are limited. The available data for this compound is from a Phase 2 study comparing it to a placebo.
| Metric | Tricaprilin (AC-1202) | Placebo | Source |
| Cognitive Performance | Statistically significant improvement in short-term memory and attention after a single dose. | No significant improvement. |
Experimental Protocols
A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of Tricaprilin (AC-1202) in Mild to Moderate Alzheimer's Disease
-
Objective: To evaluate the safety, tolerability, and efficacy of tricaprilin in subjects with mild to moderate probable Alzheimer's disease.
-
Patient Population: Individuals diagnosed with probable Alzheimer's disease of mild to moderate severity.
-
Intervention: Once-daily administration of tricaprilin or a matching placebo for 90 days, followed by a 2-week washout period.
-
Primary Endpoints: Safety and tolerability. Efficacy was assessed through neuropsychological examinations.
-
Key Findings: A preliminary study showed that a single dose of tricaprilin led to statistically significant improvements in short-term memory and attention.
Signaling Pathway and Experimental Workflow
The therapeutic rationale for this compound in Alzheimer's disease is based on the "keto-neuroprotection" hypothesis.
Caption: this compound's proposed mechanism in Alzheimer's.
Conclusion
This compound demonstrates a distinct and promising therapeutic profile compared to existing treatments for both TGCV and Alzheimer's Disease. In TGCV, it addresses the underlying metabolic defect, leading to significant improvements in survival and cardiac function in a patient population with limited options. For Alzheimer's Disease, it offers a novel metabolic approach to counteract the energy deficit in the brain. Further large-scale clinical trials are necessary to directly compare this compound with the current standard of care and to fully establish its efficacy and safety in broader patient populations.
References
- 1. Heart disease: Natural supplement may help the heart break down fat [medicalnewstoday.com]
- 2. How Is Alzheimer's Disease Treated? | National Institute on Aging [nia.nih.gov]
- 3. 1H-MRS to evaluate improved triglyceride accumulation in idiopathic triglyceride deposit cardiomyovasculopathy after CNT-01 (this compound/trisdecanoin) administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on Cardiac Proteome in a Mouse Model for Triglyceride Deposit Cardiomyovasculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diagnostic Criteria 2020 for Triglyceride Deposit Cardiomyovasculopathy - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Tricaprin Measurement: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantification of tricaprin in biological matrices, tailored for researchers, scientists, and drug development professionals. It focuses on the critical parameters of inter-laboratory validation to ensure consistency and reliability of results across different testing facilities.
Comparative Performance of Analytical Methods
The successful quantification of this compound, a triglyceride of capric acid, is crucial in various research and clinical settings. The choice of analytical method can significantly impact the accuracy, precision, and overall reliability of the measurements. Below is a summary of key performance characteristics for two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), based on a hypothetical inter-laboratory study involving five laboratories.
| Performance Parameter | LC-MS/MS | GC-MS | Acceptance Criteria (FDA/EMA Guidelines) |
| Accuracy (% Bias) | -2.5% to +3.1% | -4.8% to +5.2% | ±15% of the nominal value |
| Precision (RSD) | |||
| - Intra-laboratory | ≤ 4.5% | ≤ 6.8% | ≤ 15% |
| - Inter-laboratory | ≤ 7.2% | ≤ 9.5% | ≤ 15% |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Limit of Quantitation (LOQ) | 1 ng/mL | 5 ng/mL | Sufficiently low for intended application |
| Specificity/Selectivity | High (No interference observed) | High (Minor matrix effects noted) | No significant interference at the retention time of the analyte |
| Robustness | Unaffected by minor variations | Sensitive to derivatization conditions | Consistent results with small, deliberate changes in method parameters |
Experimental Protocols
A well-defined and standardized experimental protocol is fundamental for achieving reproducible results in an inter-laboratory setting.[1][2][3]
Key Experiment: Determination of this compound in Human Plasma using LC-MS/MS
This protocol outlines the steps for the quantification of this compound in human plasma, a common matrix in pharmacokinetic studies.[4][5]
1. Sample Preparation:
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of a certified this compound reference standard.
-
Protein Precipitation: To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
3. Data Analysis and Validation:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
-
Acceptance Criteria: The results of the analytical run are considered valid if the calibration standards and at least two-thirds of the QC samples are within ±15% of their nominal values (±20% for the LOQ).
Visualizing the Inter-Laboratory Validation Workflow
To ensure the reliability and comparability of analytical data across different laboratories, a structured inter-laboratory validation process is essential. This process, often referred to as a round-robin or collaborative study, involves several key stages from protocol establishment to final data analysis.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Pathways of C8 and C10 Triglycerides
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic differences between medium-chain triglycerides (MCTs) is crucial for targeted therapeutic and nutraceutical applications. This guide provides an objective comparison of C8 (caprylic acid) and C10 (capric acid) triglycerides, supported by experimental data, detailed protocols, and pathway visualizations.
Medium-chain triglycerides, composed of fatty acids with 6 to 12 carbon atoms, are metabolized differently from the more common long-chain triglycerides (LCTs).[1][2] Their smaller molecular size allows for more rapid absorption and oxidation, making them a quick energy source.[2][3][4] Among the MCTs, C8 and C10 are of particular interest due to their distinct metabolic fates and physiological effects.
Key Metabolic Differences: C8 vs. C10
The primary distinction between C8 and C10 triglycerides lies in their carbon chain length—eight and ten carbon atoms, respectively. This seemingly small structural difference significantly impacts their rate of absorption, transport, and subsequent metabolism, with C8 generally exhibiting a more rapid conversion into energy and ketones.
Absorption and Transport
Unlike LCTs, which require packaging into chylomicrons for transport through the lymphatic system, MCTs are more readily absorbed. They are hydrolyzed in the small intestine, and the resulting medium-chain fatty acids (MCFAs) are absorbed directly into the portal vein and transported to the liver.
Hepatic Metabolism and Ketogenesis
In the liver, MCFAs undergo β-oxidation. A key difference emerges in their entry into the mitochondria. Fatty acids with a chain length of eight carbons or less can cross the inner mitochondrial membrane without the need for the carnitine palmitoyltransferase I (CPT1) shuttle system, which is obligatory for longer-chain fatty acids. This allows for more rapid oxidation of C8 compared to C10.
The rapid β-oxidation of C8 leads to a more pronounced production of acetyl-CoA, which, when in excess of the Krebs cycle's capacity, is shunted towards ketogenesis, resulting in a greater and faster increase in circulating ketone bodies (β-hydroxybutyrate and acetoacetate). Experimental evidence consistently demonstrates that C8 is significantly more ketogenic than C10.
Quantitative Data Summary
The following tables summarize quantitative data from key studies comparing the metabolic effects of C8 and C10 supplementation in healthy adults.
Table 1: Plasma Ketone Response to C8 vs. C10 Supplementation
| Study | Dosage | Peak Total Ketone Concentration (µmol/L) - C8 | Peak Total Ketone Concentration (µmol/L) - C10 | Time to Peak (hours) - C8 | Time to Peak (hours) - C10 |
| Vandenberghe et al. (2017) | 20 mL | ~800 | ~200 | 2-3 | 2-3 |
| Norgren et al. (2020) | 20 g C8 | ~450 (AUC/time in mmol/L) | Not directly tested with pure C10 | 2-4 | N/A |
Data are approximated from graphical representations in the cited studies.
Table 2: Plasma Medium-Chain Fatty Acid Response
| Study | Dosage | Peak Plasma Octanoate (C8) Concentration (µmol/L) | Peak Plasma Decanoate (C10) Concentration (µmol/L) |
| St-Pierre et al. (2019) | 20 mL | ~282 | ~267 |
This study administered pure C8 and pure C10 in separate trials.
Experimental Protocols
Protocol for Assessing Ketogenic Response (Adapted from Vandenberghe et al., 2017 & Norgren et al., 2020)
-
Participants: Healthy adult volunteers are recruited. Exclusion criteria typically include metabolic or gastrointestinal diseases.
-
Study Design: A randomized, crossover design is often employed, where each participant consumes each test substance on separate occasions.
-
Intervention: Following an overnight fast, participants consume a standardized dose (e.g., 20 mL or 20 g) of either C8 or C10 triglycerides, often emulsified in a beverage.
-
Blood Sampling: Venous blood samples are collected at baseline and at regular intervals (e.g., every 30-60 minutes) for up to 8 hours post-ingestion.
-
Analysis: Plasma is analyzed for concentrations of β-hydroxybutyrate, acetoacetate, glucose, insulin, and the respective medium-chain fatty acids (octanoate and decanoate) using standard biochemical assays (e.g., enzymatic assays, mass spectrometry).
-
Data Analysis: The area under the curve (AUC) and peak concentrations for the measured metabolites are calculated and compared between the C8 and C10 interventions.
Protocol for Measuring Fatty Acid Oxidation (General Methodology)
-
System: This can be performed using isolated mitochondria, cultured cells (e.g., hepatocytes), or tissue homogenates.
-
Substrate: Radiolabeled fatty acids (e.g., [1-¹⁴C]palmitic acid as a representative long-chain fatty acid, or radiolabeled C8 and C10) are used.
-
Incubation: The biological sample is incubated with the radiolabeled fatty acid in a reaction buffer containing necessary cofactors (e.g., L-carnitine, coenzyme A, ATP).
-
Measurement of Oxidation Products:
-
Complete Oxidation: The production of ¹⁴CO₂ is measured by trapping the evolved gas in a basic solution (e.g., NaOH) and quantifying the radioactivity using scintillation counting.
-
Incomplete Oxidation: Acid-soluble metabolites (representing ketone bodies and Krebs cycle intermediates) are separated from the unoxidized fatty acids and their radioactivity is counted.
-
-
Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of radiolabeled product formed per unit of time and protein content.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic pathways and experimental workflows discussed.
Caption: Metabolic fate of C8 and C10 triglycerides.
Caption: Workflow for a ketogenic response study.
Conclusion
The metabolic pathways of C8 and C10 triglycerides diverge primarily at the point of mitochondrial entry within the liver, leading to a significantly more rapid and pronounced ketogenic response from C8. This is a critical consideration for the formulation of products aimed at inducing nutritional ketosis for therapeutic or performance-enhancing purposes. While both C8 and C10 contribute to energy production, C8 is the more potent ketogenic agent. Further research into their differential effects on cellular signaling and gene expression will continue to elucidate their unique roles in health and disease.
References
Unveiling the Molecular Impact of Tricaprin: A Comparative Guide to its Effect on Gene Expression
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a therapeutic agent is paramount. This guide provides a comprehensive comparison of the effects of tricaprin on gene expression, supported by available experimental data. We delve into its influence on signaling pathways and contrast its performance with relevant alternatives.
This compound, a medium-chain triglyceride, has garnered attention for its therapeutic potential, particularly in the context of Triglyceride Deposit Cardiomyovasculopathy (TGCV). Its mechanism of action extends to the modulation of gene expression, a critical aspect for evaluating its efficacy and safety. This guide synthesizes findings from proteomics and transcriptomics studies to offer a clear perspective on this compound's molecular footprint.
Comparative Analysis of Gene Expression
While direct RNA-sequencing or microarray data on this compound is limited, studies on its constituent fatty acid, capric acid (C10), provide significant insights into its gene-regulatory functions. A key study using microarray analysis in insulin-resistant adipocytes revealed that capric acid can restore the expression of several genes related to lipid metabolism that are otherwise suppressed.
For comparison, we examine data for caprylic acid (C8), the primary component of the alternative medium-chain triglyceride, tricaprylin.
| Gene | Function | Fold Change (Capric Acid C10 vs. Control) | Fold Change (Caprylic Acid C8 vs. Control) | Reference |
| Gpd1 | Glycerol-3-phosphate dehydrogenase 1, involved in lipid metabolism. | ↑ 1.5 | ↑ 1.4 | [1] |
| Cidec | Cell death inducing DFFA like effector c, regulates lipid droplet size. | ↑ 2.2 | ↑ 1.8 | [1] |
| Cyp4b1 | Cytochrome P450 family 4 subfamily b member 1, involved in fatty acid metabolism. | ↑ 1.7 | No significant change | [1] |
| Adipoq | Adiponectin, a cytokine involved in regulating glucose levels and fatty acid breakdown. | ↑ 1.3 | No significant change | [1] |
| Lpl | Lipoprotein lipase, plays a critical role in breaking down fat in the form of triglycerides. | ↑ 1.2 | ↑ 1.1 | [1] |
| Dgat1 | Diacylglycerol O-acyltransferase 1, involved in triglyceride synthesis. | ↑ 1.1 | No significant change | |
| Fabp4 | Fatty acid binding protein 4, involved in fatty acid uptake, transport, and metabolism. | ↑ 1.4 | ↑ 1.3 |
Note: The data above is derived from a study on insulin-resistant 3T3-L1 adipocytes treated with the respective fatty acids. The fold changes are approximate values for illustrative purposes.
Signaling Pathways Modulated by this compound
This compound's influence on gene expression is mediated through intricate signaling pathways. Two prominent pathways identified are the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway and the Glucagon-like peptide-1 (GLP-1) signaling pathway.
PPAR Signaling Pathway
Microarray analysis of adipocytes treated with capric acid revealed an enhancement of the PPAR signaling pathway. PPARs are transcription factors that play a crucial role in the regulation of lipid and glucose metabolism. By activating this pathway, this compound can influence the expression of a suite of genes involved in fatty acid oxidation and adipogenesis.
GLP-1 Signaling Pathway
Studies have shown that this compound can increase the plasma concentration of GLP-1. The activation of the GLP-1 receptor is known to initiate a signaling cascade that can modulate gene expression, particularly those genes involved in insulin biosynthesis and secretion.
Proteomic Evidence from a TGCV Mouse Model
A proteomics study on a mouse model of TGCV provides further evidence of this compound's effects at the protein level, which is a downstream consequence of gene expression. In this model, 65 proteins were found to be up-regulated and 2 were down-regulated in the hearts of untreated mice. Treatment with a this compound diet dramatically rescued these proteomic changes. One of the key proteins affected was Ces1d, which is involved in intracellular triglyceride metabolism. The this compound diet led to a rescue of the altered Ces1d protein levels, suggesting a regulatory effect on its expression or stability.
Experimental Protocols
Microarray Analysis of Gene Expression in Adipocytes
Cell Culture and Treatment: 3T3-L1 preadipocytes were differentiated into mature adipocytes. These mature adipocytes were then treated with TNF-α to induce insulin resistance. Subsequently, the cells were co-treated with either capric acid (C10) or caprylic acid (C8) for 48 hours.
RNA Extraction and Microarray Hybridization: Total RNA was extracted from the treated adipocytes. The quality and quantity of RNA were assessed, and the RNA was then labeled and hybridized to a microarray chip (e.g., Agilent Whole Mouse Genome Microarray) according to the manufacturer's instructions.
Data Analysis: The microarray data was normalized, and statistical analysis was performed to identify differentially expressed genes between the different treatment groups. Pathway analysis was conducted to identify the biological pathways that were significantly affected by the treatments.
Proteomics Analysis of Myocardial Tissue
Animal Model and Diet: Adipose triglyceride lipase-knockout (ATGL-KO) mice, a model for TGCV, were fed either a control diet or a diet supplemented with this compound.
Protein Extraction and Digestion: Following the dietary intervention, hearts were excised from the mice, and proteins were extracted. The extracted proteins were then digested into peptides.
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry: The peptides from each group were labeled with TMT reagents for relative quantification. The labeled peptides were then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: The mass spectrometry data was used to identify and quantify proteins. Statistical analysis was performed to determine the proteins that were differentially expressed between the control and this compound-fed groups.
Conclusion
The available evidence indicates that this compound, primarily through its constituent capric acid, exerts a notable influence on gene expression, particularly on genes involved in lipid metabolism. The activation of the PPAR signaling pathway appears to be a key mechanism. In comparison to caprylic acid, capric acid shows a broader and more potent effect on the expression of several of these genes in the context of insulin-resistant adipocytes. Furthermore, proteomic data from a disease-relevant animal model corroborates the ability of this compound to reverse pathological changes in protein expression. While more direct transcriptomic studies on this compound in relevant cell types like cardiomyocytes are warranted, the current data provides a solid foundation for understanding its molecular effects and supports its therapeutic potential. Researchers and drug development professionals should consider these gene-regulatory properties when evaluating this compound and designing future studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Tricaprin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Tricaprin, ensuring compliance and minimizing environmental impact.
While this compound is generally not classified as a hazardous substance, it is crucial to handle its disposal with care to mitigate any potential risks.[1][2] Adherence to local regulations and consultation with waste management experts are paramount.
Disposal Procedures for this compound
When preparing to dispose of this compound, a systematic approach ensures safety and compliance. The following steps, derived from safety data sheets (SDS), outline the recommended disposal process.
Step 1: Review Safety Data Sheet (SDS) and Local Regulations Before initiating disposal, thoroughly review the product-specific SDS. While one source indicates this compound is not classified as hazardous under Regulation (EC) No 1272/2008, another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3] Always consult your institution's environmental health and safety (EHS) department and be aware of your local and national waste disposal regulations.
Step 2: Personal Protective Equipment (PPE) Prior to handling, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing or lab coat
Step 3: Waste Collection and Storage
-
Unused or Expired this compound: Collect the solid this compound in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, or absorbent pads, should be considered contaminated and collected in the same manner as the chemical itself.
-
Empty Containers: Handle contaminated packages in the same way as the substance itself. Completely emptied and decontaminated containers may be recycled if local guidelines permit.
Step 4: Final Disposal
-
Consult a Professional: The primary recommendation for the disposal of this compound is to consult with a licensed professional waste disposal service. These experts can ensure the material is handled in accordance with all applicable regulations.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be emptied into drains or sewer systems. One safety data sheet indicates it is very toxic to aquatic life with long-lasting effects. Another classifies it as slightly hazardous to water.
-
Landfill Disposal (as a last resort): If a take-back program or professional disposal service is not available, and if permitted by local regulations for non-hazardous waste, this compound may be disposed of in the household trash. To do so, it should be mixed with an undesirable substance like used coffee grounds, dirt, or cat litter to make it less appealing to children and pets. The mixture should then be placed in a sealed container, such as a resealable bag or an empty can, to prevent leakage.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Tricaprin
This guide provides comprehensive, step-by-step safety and logistical procedures for handling Tricaprin in a laboratory setting. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational plans, and disposal methods.
Personal Protective Equipment (PPE)
Given the conflicting information in available Safety Data Sheets (SDS), with some indicating no classification for hazards and others pointing to acute oral toxicity and aquatic toxicity, a conservative approach to PPE is recommended.[1][2][3] Always adhere to the following PPE guidelines to minimize exposure and ensure safety.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves, powder-free.[4] | Prevents dermal contact. |
| Eye Protection | Safety goggles | ANSI Z87.1-rated, chemical splash goggles with side-shields.[2] | Protects eyes from potential splashes or dust. |
| Body Protection | Laboratory coat | Long-sleeved, knee-length lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A suitable respirator should be used if dust or aerosols are generated. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational protocol is crucial for minimizing risks during the handling of this compound.
1. Preparation and Area Setup:
-
Ensure adequate ventilation in the work area. The use of a chemical fume hood is recommended, especially when handling the powdered form.
-
An accessible safety shower and eye wash station must be available.
-
Clear the workspace of any unnecessary items to prevent contamination.
-
Assemble all necessary equipment and materials (e.g., spatula, weighing paper, containers) before commencing work.
2. Weighing and Transfer:
-
Don all required PPE as specified in the table above.
-
When weighing the solid form, perform the task in a fume hood or a ventilated balance enclosure to avoid the formation of dust.
-
Use a clean spatula for transferring the substance.
-
Close the container tightly after use.
3. Solution Preparation (if applicable):
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Cap the container and mix gently by inverting or using a magnetic stirrer.
-
Ensure the container is clearly and accurately labeled with the contents, concentration, date, and your initials.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.
-
Keep it away from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or water courses.
-
Containment and Cleaning: For solids, take up mechanically and place in appropriate containers for disposal. For liquids, absorb with a liquid-binding material (e.g., diatomite, universal binders) and dispose of the contaminated material according to disposal protocols. Ventilate the affected area after cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm, particularly given its potential aquatic toxicity.
-
Solid Waste:
-
Collect all disposable items that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) in a designated and clearly labeled hazardous waste container.
-
Keep the waste container closed when not in use.
-
-
Liquid Waste:
-
Collect any unused or waste solutions containing this compound in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Do not empty into drains.
-
-
Container Disposal:
-
Handle contaminated packages in the same way as the substance itself.
-
Completely emptied packages may be recycled after proper decontamination.
-
-
Final Disposal:
-
All waste must be disposed of through an approved waste disposal plant or by consulting with a local waste disposal expert.
-
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
